Plicamycin
Description
Mithramycin is a carbohydrate-containing antibiotic, an anthracycline antibiotic, an aureolic acid and a secondary alpha-hydroxy ketone. It has a role as an antineoplastic agent, an EC 2.7.7.6 (RNA polymerase) inhibitor and a metabolite.
This compound is an antineoplastic antibiotic produced by Streptomyces plicatus. It has been used in the treatment of testicular cancer, Paget's disease of bone, and, rarely, the management of hypercalcemia. The manufacturer discontinued this compound in 2000.
This compound, which was formerly known as mithramycin, is an antibiotic that is used as an anticancer agent in the therapy of testicular and germ cell cancers. This compound causes acute hepatic injury that arises within days of starting therapy, but is usually transient and asymptomatic and rarely leads to jaundice. This compound has not been approved for use as cancer chemotherapy in the United States, but continues to be used on an investigational basis.
This compound has been reported in Streptomyces argillaceus, Streptomyces, and other organisms with data available.
This compound is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. This compound, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, this compound may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04)
A tricyclic pentaglycosidic antibiotic from Streptomyces strains that inhibits RNA and protein synthesis by adhering to DNA. It is used as a fluorescent dye and as an antineoplastic agent, especially in bone and testicular tumors. This compound is also used to reduce hypercalcemia, especially that due to malignancies.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCUWKMKBJTWLW-BKHRDMLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Plicamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene., 1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE | |
| Record name | MITHRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW, CRYSTALLINE POWDER SHOWING BIREFRINGENCE | |
CAS No. |
18378-89-7, 97666-60-9 | |
| Record name | Mithramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18378-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plicamycin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018378897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mithramycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097666609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plicamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1S)-5-Deoxy-1-C-[(2S,3S)-7-[[2,6-dideoxy-3-O-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-b-D-arabino-hexopyranosyl]oxy]-3-[(O-2,6-dideoxy-3-C-methyl-b-D-ribo-hexopyranosyl-(1.fwdarw.3)-O-2,6-dideoxy-b-D-lyxo-hexopyranosyl-(1.fwdarw.3)-2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-1-O-methyl-D-threo-2-pentulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Plicamycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ123W41V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MITHRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Plicamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-183 °C | |
| Record name | Plicamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MITHRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Plicamycin (Mithramycin): An In-depth Technical Guide to its Core Mechanism of Action
Introduction
Plicamycin, also known as Mithramycin, is an aureolic acid antibiotic produced by the bacterium Streptomyces plicatus. It has demonstrated potent antineoplastic properties and has been used clinically for the treatment of certain malignancies, particularly testicular cancer, and for the management of hypercalcemia.[1][2] Despite its efficacy, significant dose-limiting toxicities have restricted its widespread clinical use.[3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interactions with DNA, its impact on transcription factor activity, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Primary Mechanism: DNA Binding and Transcriptional Repression
The central mechanism of this compound's anticancer activity is its ability to bind to the minor groove of double-stranded DNA. This interaction exhibits a strong preference for GC-rich sequences.[4][5] The binding is non-intercalative and requires the presence of divalent cations, such as Mg²⁺, which facilitate the formation of a this compound dimer that associates with the DNA.[6] This binding physically obstructs the DNA template, thereby inhibiting DNA-dependent RNA synthesis.[1][6]
Quantitative Data
The affinity of this compound for DNA and its cytotoxic potency against various cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: DNA Binding Affinity of this compound
| Parameter | Value | Method | DNA Substrate | Reference |
| Kobs | 1.2 (±0.3) x 105 M-1 | UV Melting Studies | Salmon Testes DNA | [7] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| CHLA-10 | Ewing Sarcoma | 9.11 nM | [8] |
| TC205 | Ewing Sarcoma | 4.32 nM | [8] |
| PC3-TR | Prostate Cancer | ~200 nM | [9] |
| Panc-1 | Pancreatic Cancer | >1 µM | [9] |
| Hec6 | Endometrial Cancer | ~20 nM | [2] |
| HHUA | Endometrial Cancer | ~20 nM | [2] |
| SKOV3 | Ovarian Cancer | ~20 nM | [2] |
Molecular Targets and Signaling Pathways
This compound's inhibition of transcription is not indiscriminate. It preferentially affects genes with GC-rich promoter regions, leading to the modulation of specific signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of Sp1 Transcription Factor
A primary molecular target of this compound is the transcription factor Sp1. Sp1 binds to GC-rich promoter elements (GC boxes) to regulate the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis.[10][11] By occupying these GC-rich sites, this compound competitively inhibits the binding of Sp1 to the promoters of its target genes.[12][13] This leads to the downregulation of key oncogenes, most notably c-myc, which contains multiple Sp1 binding sites in its promoter.[4][8]
Activation of the p53 Tumor Suppressor Pathway
This compound is a potent activator of the p53 tumor suppressor protein.[1][4] At nanomolar concentrations, it stabilizes p53, leading to the transcriptional activation of p53 target genes such as p21 and PUMA, which in turn induce cell cycle arrest and apoptosis.[1][2] The activation of p53 by this compound is, in part, mediated by its inhibition of Sp1-driven transcription of MDM2, a key negative regulator of p53.[1][2]
Caption: this compound-mediated activation of the p53 pathway.
Induction of Fas-Mediated Apoptosis
This compound has been shown to activate the extrinsic apoptosis pathway by modulating the Fas death receptor signaling.[12] Treatment with this compound leads to the clustering of Fas receptors on the cell surface, which facilitates the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8 and the downstream executioner caspases, culminating in apoptosis.[12][14]
Caption: this compound's induction of the Fas death pathway.
Interaction with G-Quadruplex DNA
Given this compound's affinity for GC-rich DNA, there is a strong theoretical basis for its interaction with G-quadruplex (G4) structures. G4s are non-canonical four-stranded DNA structures that form in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of many oncogenes, including c-myc. While direct and extensive evidence of this compound binding to and stabilizing G4 structures is an emerging area of investigation, its known binding preferences suggest that this could be an additional, and potentially significant, aspect of its mechanism of action.
Experimental Protocols
The following sections detail the core experimental methodologies used to elucidate the mechanism of action of this compound.
DNase I Footprinting Assay
This assay is used to identify the specific DNA binding sites of this compound.
Caption: Experimental workflow for DNase I Footprinting.
Methodology:
-
A DNA fragment containing a putative binding site is labeled at one end with a radioactive isotope (e.g., ³²P).[13]
-
The labeled DNA is incubated with varying concentrations of this compound.
-
The DNA-Plicamycin complexes are briefly treated with DNase I, which cleaves the DNA backbone at sites not protected by the bound drug.[15]
-
The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Autoradiography of the gel reveals a "footprint," a region where DNA cleavage was inhibited, corresponding to the binding site of this compound.[3]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is employed to demonstrate the inhibition of transcription factor-DNA binding by this compound.
Caption: Experimental workflow for EMSA.
Methodology:
-
A short, labeled DNA probe containing the consensus binding site for a transcription factor (e.g., Sp1) is synthesized.[16]
-
The probe is incubated with a source of the transcription factor (e.g., nuclear extract or purified protein) in the presence or absence of this compound.[17]
-
The reaction mixtures are resolved by native polyacrylamide gel electrophoresis.
-
The migration of the labeled probe is detected. A slower-migrating "shifted" band indicates the formation of a protein-DNA complex. A reduction in the intensity of this shifted band in the presence of this compound demonstrates its ability to inhibit the protein-DNA interaction.[18][19]
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to confirm the inhibition of transcription factor binding to specific gene promoters within a cellular context.
Caption: Experimental workflow for ChIP.
Methodology:
-
Cells are treated with this compound, and then proteins are cross-linked to DNA using formaldehyde.[20]
-
The cells are lysed, and the chromatin is sheared into small fragments.[21]
-
An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.[22]
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed to quantify the amount of a specific promoter DNA that was co-precipitated with the transcription factor.[23][24] A decrease in the amount of promoter DNA in this compound-treated cells indicates inhibition of transcription factor binding.
Conclusion
The core mechanism of action of this compound is its specific binding to GC-rich DNA, leading to the inhibition of transcription, particularly of genes regulated by the Sp1 transcription factor. This targeted transcriptional repression results in the downregulation of key oncogenes and the activation of potent tumor suppressor and apoptotic pathways, such as the p53 and Fas signaling cascades. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and its analogs, with the ultimate goal of developing more effective and less toxic anticancer therapeutics. Further research into its potential interactions with G-quadruplex DNA may reveal additional layers of its complex mechanism of action.
References
- 1. Low-dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin-3 in gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low‐dose mithramycin exerts its anticancer effect via the p53 signaling pathway and synergizes with nutlin‐3 in gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Inhibition of p53-mediated transcriptional responses by mithramycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro inhibition of c-myc transcription by mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mithramycin A activates Fas death pathway in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNase I footprinting [gene.mie-u.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 16. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 17. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 18. researchgate.net [researchgate.net]
- 19. An Approach to Derive Functional Peptide Inhibitors of Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 23. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
The Discovery and Genesis of Plicamycin: A Technical Guide to its Origins in Streptomyces plicatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic belonging to the aureolic acid family of polyketides.[1] First isolated from the bacterium Streptomyces plicatus, this compound has garnered significant interest for its ability to bind to GC-rich regions of DNA, thereby inhibiting RNA synthesis and exerting cytotoxic effects against various cancer cell lines.[1] This technical guide provides an in-depth exploration of the discovery, biosynthesis, and production of this compound, offering valuable insights for researchers in natural product chemistry, oncology, and microbial biotechnology.
Discovery and Origin
This compound was first identified as a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces plicatus.[2] Members of the Streptomyces genus are renowned for their capacity to synthesize a vast array of structurally diverse and biologically active compounds, including a majority of the clinically used antibiotics. The discovery of this compound was a result of systematic screening programs aimed at identifying novel antimicrobial and antitumor agents from microbial sources.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces plicatus under controlled conditions. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound.
Culture Media and Conditions
Successful fermentation of Streptomyces plicatus for this compound production relies on the careful selection of nutrient sources and cultivation parameters. A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.
Table 1: Composition of Media for Streptomyces Fermentation for Aureolic Acid Antibiotic Production
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 15 | 3 |
| Peptone | 7.5 | 3 |
| Yeast Extract | 7.5 | 2 |
| Corn Steep Liquor | 5 | - |
| NaCl | 5 | 30 |
| CaCO₃ | 2 | 3 |
| Glycerol | - | 30 |
| NaNO₃ | - | 1 |
This data is based on protocols for the production of the closely related compound Mithramycin and serves as a representative example.
Experimental Protocol: Two-Stage Fermentation of Streptomyces plicatus
1. Seed Culture Preparation:
- A loopful of a well-sporulated culture of Streptomyces plicatus is inoculated into a flask containing the seed medium.
- The culture is incubated at 30°C for 72 hours on a rotary shaker at 200 rpm.
2. Production Culture:
- The seed culture (4% v/v) is transferred to a production fermenter containing the production medium.
- Fermentation is carried out at 30°C for 7-10 days with controlled aeration and agitation.
- The pH of the medium is maintained between 6.5 and 7.5 throughout the fermentation process.
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the fermentation broth and purified to homogeneity. This multi-step process typically involves solvent extraction and chromatographic techniques.
Experimental Protocol: Extraction and Purification
1. Extraction:
- The whole fermentation broth is mixed with an equal volume of a water-miscible organic solvent, such as acetone or methanol, and agitated for 1-2 hours.
- The mixture is filtered or centrifuged to remove the mycelia and other solid debris.
- The solvent is removed from the filtrate under reduced pressure to yield a concentrated aqueous extract.
2. Initial Purification by Resin Adsorption:
- The aqueous extract is passed through a column packed with a non-ionic adsorbent resin (e.g., Diaion HP-20).
- The column is washed with deionized water to remove impurities.
- This compound is eluted from the resin using a gradient of methanol in water.
3. Chromatographic Purification:
- The this compound-containing fractions are pooled and concentrated.
- Further purification is achieved by column chromatography on silica gel, eluting with a solvent system such as chloroform-methanol.
- The purity of the fractions is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Pure this compound is obtained as a yellow crystalline solid upon solvent evaporation.
Table 2: Quantitative Data on Aureolic Acid Antibiotic Production
| Parameter | Value | Reference |
| Mithramycin A Yield (engineered S. lividans) | ~3 g/L | [3] |
| Pactamycin Yield (S. pactum) | 216 µg/mL | [4] |
Biosynthesis of this compound
This compound is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthetic pathway involves the sequential condensation of acetate and propionate units to form a polyketide chain, which then undergoes a series of modifications including cyclization, oxidation, reduction, and glycosylation. The biosynthetic gene cluster for the closely related aureolic acid antibiotic, mithramycin, has been extensively studied in Streptomyces argillaceus and serves as an excellent model for this compound biosynthesis.
Key Biosynthetic Genes and Their Functions
The this compound biosynthetic gene cluster is predicted to contain a set of conserved genes responsible for the assembly and modification of the polyketide backbone and the attachment of sugar moieties.
Table 3: Putative Genes Involved in this compound Biosynthesis (based on Mithramycin cluster)
| Gene(s) | Proposed Function |
| mtmPKS genes (mtmP, mtmK, mtmS, mtmT1) | Type II Polyketide Synthase: Forms the polyketide backbone |
| mtmQ, mtmY | Aromatase and Cyclase: Catalyze the cyclization of the polyketide chain |
| mtmOII, mtmOI, mtmOIII | Oxygenases: Introduce oxygen atoms into the polyketide intermediate |
| mtmTI, mtmTII, mtmTIII | Reductases: Reduce keto groups in the polyketide intermediate |
| mtmL | Acyl-CoA Ligase: Activates the starter unit for polyketide synthesis |
| Glycosyltransferase genes | Attach the sugar residues to the aglycone |
| Sugar biosynthesis genes | Synthesize the deoxysugar units |
| Regulatory genes (mtmR, mtrY) | Control the expression of the biosynthetic genes |
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the assembly of the polyketide chain to the final glycosylated product.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound in Streptomyces plicatus is tightly regulated by a complex network of signaling pathways. These pathways ensure that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase, and in response to specific environmental cues. The regulation of aureolic acid biosynthesis has been studied in detail for mithramycin in S. argillaceus, revealing a hierarchical control system.
Regulatory Genes
Two key types of regulatory genes are involved in controlling this compound biosynthesis:
-
Pathway-specific regulators: These genes are located within the biosynthetic gene cluster and directly control the transcription of the other genes in the cluster. For mithramycin, these include mtmR (a SARP-family activator) and mtrY (a PadR-family regulator with dual activator and repressor functions).
-
Global regulators: These genes are located outside the biosynthetic gene cluster and respond to broader physiological and environmental signals, such as nutrient availability and cell density.
Signaling Pathways
The following diagram illustrates the general regulatory cascade controlling aureolic acid antibiotic biosynthesis in Streptomyces.
Caption: General regulatory cascade for this compound biosynthesis.
Conclusion
This compound remains a compound of significant interest due to its potent antitumor activity. A thorough understanding of its discovery, the producing organism Streptomyces plicatus, and its biosynthetic pathway is essential for future research and development. This technical guide provides a comprehensive overview of the current knowledge, offering detailed protocols and pathway diagrams to aid researchers in their efforts to harness the therapeutic potential of this remarkable natural product. Further research into the specific regulatory networks in S. plicatus and optimization of fermentation processes holds the key to improving production yields and potentially generating novel, more effective analogs of this compound.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Increased heterologous production of the antitumoral polyketide mithramycin A by engineered Streptomyces lividans TK24 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]
Plicamycin: A Comprehensive Technical Guide on its Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic produced by the bacterium Streptomyces plicatus.[1][2] Historically used in the treatment of testicular cancer and certain cases of hypercalcemia, its clinical application has been limited by its toxicity.[3][4] However, renewed interest in this compound and its analogs stems from its unique mechanism of action, primarily the inhibition of transcription factors crucial for tumor growth and survival.[5][6] This technical guide provides an in-depth overview of the biochemical and physical properties of this compound, detailed experimental protocols for its study, and a summary of its mechanism of action.
Physicochemical Properties
This compound is a yellow, crystalline powder.[7] It is an aureolic acid antibiotic with a complex polyketide structure.[8] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅₂H₇₆O₂₄ | [7] |
| Molecular Weight | 1085.15 g/mol | [7] |
| Melting Point | 180-183 °C | [7] |
| Appearance | Yellow, crystalline powder | [7] |
| Solubility | Soluble in lower alcohols, acetone, ethyl acetate, and water. Moderately soluble in chloroform. Slightly soluble in ether and benzene. Soluble in DMSO. | [1][7] |
| Stability | Hygroscopic, slowly decomposes in light, and decomposes in heat. Unstable in acidic solutions with a pH below 4. | [7][9] |
| Optical Rotation | [α]D²⁰ -51° (c = 0.4 in ethanol) | [10] |
Biochemical Properties and Mechanism of Action
This compound's primary mechanism of action is the inhibition of RNA synthesis.[2][11] This is achieved through a multi-step process involving direct interaction with DNA and subsequent interference with the transcriptional machinery.
DNA Binding
This compound binds to the minor groove of double-stranded DNA, showing a strong preference for GC-rich sequences.[1][8] This binding is dependent on the presence of divalent cations, such as Mg²⁺, which facilitate the formation of a this compound dimer that then interacts with the DNA.[12] The specific DNA recognition motif for this compound binding is considered to be X(G/C)(G/C)X, where X can be any base.[13] This interaction does not involve intercalation between the DNA bases.
Inhibition of RNA Polymerase and Transcription Factors
By binding to GC-rich regions in gene promoters, this compound physically obstructs the binding of essential transcription factors, most notably Specificity Protein 1 (Sp1).[8][14] Sp1 is a key regulator of numerous genes involved in cell growth, proliferation, and survival. By displacing Sp1 from its binding sites, this compound effectively downregulates the expression of these target genes.[5][15] This leads to the inhibition of DNA-dependent RNA polymerase activity and a subsequent decrease in overall RNA synthesis.[7][16]
The following diagram illustrates the mechanism of this compound-mediated inhibition of Sp1-dependent transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical and physical properties of this compound.
Determination of IC₅₀ (Half-maximal inhibitory concentration) using MTT Assay
This protocol outlines the determination of the concentration of this compound that inhibits 50% of cell viability in a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
DNA Binding Assay using UV-Visible Spectroscopy
This protocol describes how to assess the binding of this compound to DNA by observing changes in the UV-Visible absorption spectrum.
Materials:
-
This compound solution of known concentration
-
Calf Thymus DNA (ctDNA) stock solution
-
Tris-HCl buffer (pH 7.4)
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in Tris-HCl buffer. Prepare a series of ctDNA solutions of varying concentrations in the same buffer.
-
Spectral Measurements:
-
Record the UV-Vis absorption spectrum of the this compound solution alone (typically in the range of 200-600 nm).
-
Titrate the this compound solution with increasing concentrations of ctDNA. After each addition of DNA, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
-
Data Analysis:
-
Observe changes in the absorption spectrum of this compound upon addition of DNA. Binding is typically indicated by hypochromism (decrease in absorbance) and/or a bathochromic shift (red shift) in the wavelength of maximum absorbance.
-
The binding constant (Kₐ) can be calculated using the Benesi-Hildebrand equation or by fitting the absorbance data to a suitable binding model.
-
In Vitro RNA Polymerase Inhibition Assay
This protocol details a method to directly measure the inhibitory effect of this compound on RNA synthesis.
Materials:
-
HeLa cell nuclear extract (as a source of RNA polymerase II)
-
DNA template containing a promoter (e.g., a plasmid with a CMV promoter)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), including radiolabeled UTP (e.g., [α-³²P]UTP)
-
This compound at various concentrations
-
Transcription buffer
-
RNase inhibitor
-
Stop solution (containing EDTA and proteinase K)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, ribonucleotides (including the radiolabeled UTP), and RNase inhibitor.
-
This compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Initiation of Transcription: Add the HeLa cell nuclear extract to initiate the transcription reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Precipitation of RNA: Precipitate the newly synthesized RNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of RNA synthesis for each this compound concentration relative to the no-drug control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound inhibits the binding of a specific transcription factor (e.g., Sp1) to a target gene promoter in vivo.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
Antibody specific for the transcription factor of interest (e.g., anti-Sp1)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter of interest
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the transcription factor of interest overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with proteinase K and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the target gene promoter to quantify the amount of co-precipitated DNA.
-
Data Analysis: Compare the amount of amplified DNA from this compound-treated cells to that from vehicle-treated cells to determine the effect of this compound on transcription factor binding.
The following diagram provides a general workflow for the experimental analysis of this compound.
Conclusion
This compound remains a compound of significant interest due to its well-defined mechanism of action targeting DNA and transcription. Its ability to selectively inhibit the binding of transcription factors like Sp1 to GC-rich promoter regions provides a valuable tool for cancer research and a potential scaffold for the development of new, less toxic anticancer agents. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and its analogs, facilitating a deeper understanding of their therapeutic potential.
References
- 1. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. babraham.ac.uk [babraham.ac.uk]
- 7. 2.4. Cell cycle analysis [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimerization and DNA recognition rules of mithramycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing drug-DNA interactions using super-resolution force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 14. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Plicamycin as an Inhibitor of RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plicamycin, also known as mithramycin, is a potent antineoplastic antibiotic that exerts its therapeutic effects primarily through the inhibition of RNA synthesis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as a transcriptional inhibitor. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular pharmacology of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.
Introduction
This compound is an aureolic acid antibiotic produced by Streptomyces plicatus.[1] It has demonstrated clinical utility in the treatment of certain cancers, particularly testicular cancer, and in managing hypercalcemia associated with malignancy.[2][3] The primary mechanism underlying its cytotoxic and therapeutic effects is the potent inhibition of DNA-dependent RNA synthesis.[4] this compound achieves this by binding to the minor groove of GC-rich sequences in DNA, thereby preventing the initiation and elongation of transcription by RNA polymerase.[1][5] This targeted disruption of gene expression, particularly of genes with GC-rich promoters such as those regulated by the transcription factor Sp1, forms the basis of its antitumor activity.[5][6]
Mechanism of Action: Inhibition of RNA Synthesis
This compound's primary mode of action is the direct inhibition of RNA synthesis. This process can be broken down into the following key steps:
-
DNA Binding: this compound binds as a dimer to the minor groove of double-stranded DNA.[5] This binding is highly specific for GC-rich sequences.[5]
-
Displacement of Transcription Factors: The presence of the this compound-DNA complex sterically hinders the binding of essential transcription factors, most notably Sp1, to their cognate promoter regions.[5][7] Sp1 is a key regulator of numerous genes involved in cell growth, proliferation, and survival.
-
Inhibition of RNA Polymerase: By preventing the binding of transcription factors and potentially altering the DNA conformation, this compound effectively blocks the initiation of transcription by RNA polymerase II.[8][9] Some evidence also suggests that it may inhibit transcriptional elongation.[8]
This selective inhibition of the transcription of Sp1-regulated genes contributes significantly to this compound's anticancer effects.[10][11]
Signaling Pathway: this compound's Inhibition of Sp1-Mediated Transcription
Caption: this compound binds to GC-rich DNA, blocking Sp1 and inhibiting RNA synthesis.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory effects of this compound on cancer cell lines are dose-dependent. The following tables summarize available quantitative data, including IC50 values for cell viability and effective concentrations for transcriptional inhibition.
Table 1: IC50 Values of this compound (Mithramycin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| CHLA-10 | Ewing Sarcoma | 9.11 | 48-hour treatment |
| TC205 | Ewing Sarcoma | 4.32 | 48-hour treatment |
| PC-3 | Prostate Cancer | ~200 | 72-hour treatment with TRAIL |
| Panc-1 | Pancreatic Cancer | ~200 | 72-hour treatment with TRAIL |
| BT12 | Rhabdoid Tumor | ~25-100 | 48-hour treatment |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Table 2: Effective Concentrations of this compound for Transcriptional Inhibition
| Target/Process | Cell Line/System | Effective Concentration | Duration of Treatment |
| RNA Synthesis Inhibition | HL-60 (Leukemia) | ≥ 4.6 x 10⁻⁷ M | 48 hours |
| Inhibition of Sp1 Binding | Neuronal Cells | 300 nM | 4 hours |
| Suppression of EWS-FLI1 Transcription | Ewing Sarcoma | 50-100 nM | 8-18 hours (sustained) |
| Inhibition of XIAP Gene Promoter | Caki (Renal Cancer) | Dose-dependent | Not specified |
| Inhibition of c-myc Expression | Murine Fibroblasts | Not specified | 24 hours |
Signaling Pathways Affected by this compound
Beyond its direct impact on transcription, this compound has been shown to modulate specific signaling pathways, notably inducing apoptosis.
Activation of the Fas Death Pathway
This compound can induce apoptosis in leukemic cells through the activation of the Fas death pathway. This process involves the clustering of the Fas receptor on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation, ultimately resulting in programmed cell death.
Signaling Pathway: this compound-Induced Fas-Mediated Apoptosis
Caption: this compound induces Fas receptor clustering, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the activity of this compound as an RNA synthesis inhibitor.
In Vitro RNA Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit RNA synthesis in a cell-free system.
Materials:
-
Linearized DNA template containing a promoter (e.g., for T7 or SP6 RNA polymerase)
-
RNA Polymerase (e.g., T7 or SP6)
-
Ribonucleotide Triphosphates (NTPs: ATP, CTP, GTP, UTP), including a radiolabeled NTP (e.g., [α-³²P]UTP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
This compound stock solution
-
Stop Solution (e.g., formamide with loading dyes)
-
Denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare transcription reactions in microcentrifuge tubes on ice. A typical reaction mixture (20 µL) includes:
-
4 µL 5x Transcription Buffer
-
2 µL 100 mM DTT
-
1 µL RNase Inhibitor
-
1 µL DNA template (1 µg/µL)
-
2 µL NTP mix (without UTP)
-
1 µL [α-³²P]UTP
-
Variable amounts of this compound (and corresponding vehicle control)
-
Nuclease-free water to 19 µL
-
-
Initiate the reaction by adding 1 µL of RNA Polymerase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA products using a phosphorimager or by autoradiography.
-
Quantify the band intensities to determine the extent of RNA synthesis inhibition at different this compound concentrations.
Chromatin Immunoprecipitation (ChIP) Assay for Sp1 Binding
This protocol determines the effect of this compound on the in vivo binding of the Sp1 transcription factor to its target gene promoters.
Materials:
-
Cultured cells (e.g., a cancer cell line known to express Sp1)
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Sonicator
-
Anti-Sp1 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Reagents for DNA purification (e.g., phenol-chloroform or column-based kit)
-
Primers for qPCR targeting Sp1 binding sites on a known target gene promoter (e.g., c-myc) and a negative control region.
Procedure:
-
Treat cultured cells with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp by sonication.
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-Sp1 antibody or IgG control overnight with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of target promoter DNA in each sample using quantitative PCR (qPCR) with specific primers.
-
Analyze the data as a percentage of input DNA and compare the enrichment of the Sp1 target promoter between this compound-treated and control samples.
Luciferase Reporter Assay for Sp1-Dependent Transcription
This assay quantifies the effect of this compound on the transcriptional activity of an Sp1-driven promoter.
Materials:
-
Cultured cells
-
Luciferase reporter plasmid containing an Sp1-responsive promoter upstream of the luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (for normalization).
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect the cells with the Sp1-responsive luciferase reporter plasmid and the control plasmid.
-
After transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a sufficient period to allow for changes in transcription and protein expression (e.g., 24-48 hours).
-
Lyse the cells according to the reporter assay manufacturer's protocol.
-
Measure the firefly luciferase activity (from the Sp1 reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in this compound-treated cells to that in control cells to determine the dose-dependent inhibition of Sp1-mediated transcription.
Experimental Workflow: Investigating this compound's Effect on Sp1-Mediated Transcription
Caption: A workflow for studying this compound's effects on Sp1 transcription.
Conclusion
This compound is a well-characterized inhibitor of RNA synthesis with a defined mechanism of action involving the binding to GC-rich DNA and the subsequent displacement of transcription factors like Sp1. This targeted inhibition of transcription underlies its potent antitumor activity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and related compounds. Understanding the intricate details of its molecular interactions and cellular effects is crucial for the rational design of novel therapeutic strategies targeting transcriptional dysregulation in cancer and other diseases.
References
- 1. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of rat liver nuclear RNA polymerase II by actinomycin D in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Plicamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic belonging to the aureolic acid group of polyketides.[1][2] Produced by several species of Streptomyces, including Streptomyces plicatus, Streptomyces argillaceus, and Streptomyces tanashiensis, it has garnered significant interest in the scientific community for its unique mechanism of action and potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. It also outlines detailed experimental protocols for its isolation, purification, and structural elucidation, and visualizes its primary signaling pathway and a relevant experimental workflow.
Molecular Structure and Chemical Formula
This compound is a complex glycoside antibiotic with a tricyclic aromatic aglycone attached to two oligosaccharide chains.[3] Its chemical formula is C₅₂H₇₆O₂₄ , and it has a molecular weight of approximately 1085.15 g/mol .[1][3][4][5][6][7][8][9]
The aglycone, known as chromomycinone, is a derivative of tetrahydroanthracene. The two sugar chains are attached to the aglycone at different positions. One chain consists of a disaccharide and a trisaccharide, which are composed of D-mycarose, D-olivose, and D-oliose. The precise stereochemistry of the molecule is crucial for its biological activity.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅₂H₇₆O₂₄[1][3][5][6][7][8][9][10] |
| Molecular Weight | 1085.15 g/mol [1][3][4][5][6][7][8][9] |
| Appearance | Yellow crystalline solid[8][9][10] |
| Melting Point | 180-183 °C[1] |
| Optical Rotation | [α]D²⁰ -51° (c = 0.4 in ethanol)[1] |
| Solubility | Soluble in lower alcohols, acetone, ethyl acetate, water, and DMSO. Moderately soluble in chloroform. Slightly soluble in ether and benzene.[1][8][9][11][12] |
| CAS Number | 18378-89-7[5][8][9] |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces plicatus
This protocol describes a general method for the isolation and purification of this compound from a culture of Streptomyces plicatus.
a. Fermentation:
-
Prepare a seed culture of Streptomyces plicatus in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28°C for 48 hours with shaking.
-
Inoculate a production medium with the seed culture. A typical production medium contains glucose, soybean meal, yeast extract, and mineral salts.
-
Incubate the production culture at 28°C for 7-10 days with continuous aeration and agitation.
b. Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, at a slightly acidic pH (e.g., pH 5.0).
-
Repeat the extraction process three times to ensure maximum recovery of this compound.
-
Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
c. Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing pure this compound and concentrate to dryness.
-
Further purify the compound by recrystallization from a suitable solvent system (e.g., acetone-water) to obtain a yellow crystalline solid.
Structural Elucidation by Spectroscopy
a. Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol).
-
Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive or negative ion mode.
-
Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This will confirm the elemental composition (C₅₂H₇₆O₂₄).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation. The fragmentation pattern will provide information about the structure of the aglycone and the sequence of the sugar residues in the oligosaccharide chains.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals. This provides initial information about the different types of protons present in the molecule.
-
Acquire a 1D ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
Perform two-dimensional (2D) NMR experiments to establish connectivity between atoms:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within a sugar ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the aglycone to the sugar moieties and for determining the sequence of the sugars.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in determining the stereochemistry and the three-dimensional conformation of the molecule.[13][14]
-
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects primarily by binding to the minor groove of GC-rich sequences in DNA.[4][8][9] This binding is stabilized by the presence of divalent cations like Mg²⁺. By occupying these GC-rich regions, this compound displaces the transcription factor Sp1 (Specificity Protein 1), which normally binds to these sites to regulate the expression of numerous genes involved in cell growth, proliferation, and survival.[4] The inhibition of Sp1 binding leads to the downregulation of its target genes, ultimately resulting in the suppression of tumor growth.
Caption: this compound's mechanism of Sp1 inhibition.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
To experimentally verify the displacement of Sp1 from promoter regions by this compound, a Chromatin Immunoprecipitation (ChIP) assay can be performed. The following diagram illustrates a typical workflow for such an experiment.
Caption: Workflow for a ChIP assay.
Conclusion
This compound remains a molecule of significant interest due to its well-defined chemical structure and its targeted mechanism of action against the Sp1 transcription factor. This technical guide provides foundational knowledge for researchers and drug development professionals working with this compound. The detailed protocols and visual representations of its signaling pathway and experimental workflows are intended to facilitate further investigation into the therapeutic potential of this compound and its analogs.
References
- 1. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | Mechanism | Concentration [selleckchem.com]
- 5. melford.co.uk [melford.co.uk]
- 6. medkoo.com [medkoo.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. rpicorp.com [rpicorp.com]
- 9. rpicorp.com [rpicorp.com]
- 10. Mithracin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. reactivi.ro [reactivi.ro]
- 13. NMR and fluorometric characterization of mithramycin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR investigation of mithramycin A binding to d(ATGCAT)2: a comparative study with chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Plicamycin's Affinity for GC-Rich DNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the binding mechanism of Plicamycin, an antineoplastic antibiotic, to GC-rich regions of DNA. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the molecular interactions and resulting cellular signaling pathways.
Introduction
This compound, also known as Mithramycin, is a well-characterized aureolic acid antibiotic with potent antitumor activity.[1] Its primary mechanism of action involves the selective binding to the minor groove of GC-rich DNA sequences.[2][3] This interaction is dependent on the presence of divalent cations, such as Mg2+, and leads to the displacement of transcription factors, notably Sp1, from their promoter binding sites.[4][5] The consequence of this competitive binding is the inhibition of RNA synthesis and the downregulation of genes crucial for cancer cell proliferation, angiogenesis, and survival.[4][6] This guide delves into the specifics of this binding event, the experimental techniques used to characterize it, and the downstream cellular consequences.
Quantitative Analysis of this compound-DNA Binding
The interaction between this compound and DNA has been quantified using various biophysical techniques. The following tables summarize the key thermodynamic and binding affinity data for this compound (Mithramycin A) and its analogue, Mithramycin SK.
| Ligand | DNA Source | Method | Observed Binding Constant (Kobs) (M⁻¹) | Reference |
| This compound (MTA) | Salmon Testes DNA (42% GC) | UV thermal denaturation | 1.2 (±0.3) x 10⁵ | [7] |
| Mithramycin SK (MSK) | Salmon Testes DNA (42% GC) | UV thermal denaturation | 2.9 (±1.0) x 10⁴ | [7] |
| This compound (MTA) | Micrococcus lysodeikticus DNA (72% GC) | Competition Dialysis | Tighter binding than to Salmon Testes DNA | [7] |
| Mithramycin SK (MSK) | Micrococcus lysodeikticus DNA (72% GC) | Competition Dialysis | Tighter binding than to Salmon Testes DNA | [7] |
Table 1: Binding Affinity of this compound and its Analogue to DNA. This table presents the observed binding constants (Kobs) for this compound (Mithramycin A) and Mithramycin SK with DNA of varying GC content, as determined by UV thermal denaturation and competition dialysis.
| Ligand | DNA Source | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| This compound (MTA) | Salmon Testes DNA | UV thermal denaturation | -6.8 | +3.2 | +10.0 | [7] |
| Mithramycin SK (MSK) | Salmon Testes DNA | UV thermal denaturation | -6.0 | +2.8 | +8.8 | [7] |
Table 2: Thermodynamic Parameters of this compound-DNA Interaction at 25°C. This table outlines the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS) changes associated with the binding of this compound (Mithramycin A) and Mithramycin SK to Salmon Testes DNA. The positive enthalpy and large positive entropy values indicate that the binding is an entropically driven process.[7]
Experimental Protocols
The characterization of this compound's interaction with DNA relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
UV-Vis Titration Spectroscopy
This method is used to monitor the changes in the absorbance spectrum of this compound upon binding to DNA, allowing for the determination of binding affinity.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of this compound and DNA in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl and 10 mM MgCl₂, pH 7.4). Determine the precise concentration of the DNA solution spectrophotometrically.
-
Titration: Place a known concentration of this compound in a quartz cuvette. Record the initial UV-Vis spectrum (typically 200-600 nm).
-
Data Acquisition: Incrementally add small aliquots of the DNA stock solution to the this compound solution. After each addition, allow the solution to equilibrate for a set time (e.g., 5 minutes) before recording the UV-Vis spectrum.
-
Data Analysis: Correct the absorbance readings for dilution. Plot the change in absorbance at a specific wavelength (where the change is maximal) as a function of the DNA concentration. Fit the data to a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (Kₐ).
DNase I Footprinting Assay
This technique identifies the specific DNA sequences where this compound binds and protects the DNA from cleavage by DNase I.
Protocol:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a promoter region containing GC-rich sequences) that is radioactively or fluorescently labeled at one end.
-
Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of this compound in a binding buffer containing Mg²⁺. Include a control reaction with no this compound.
-
DNase I Digestion: Add a limited amount of DNase I to each reaction and incubate for a short period to allow for partial DNA cleavage. The amount of DNase I and the incubation time should be optimized to achieve a ladder of fragments in the control lane.
-
Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA and a loading dye).
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to DNA, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of this compound and DNA in the same dialysis buffer to minimize heats of dilution. Degas the solutions before use.
-
Instrument Setup: Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the this compound solution into the DNA solution. The heat change associated with each injection is measured.
-
Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat released or absorbed. Plot the heat change per mole of injectant against the molar ratio of this compound to DNA. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Visualization of Molecular Interactions and Signaling Pathways
The binding of this compound to GC-rich DNA initiates a cascade of cellular events. The following diagrams, generated using the DOT language, illustrate these processes.
Figure 1: this compound-DNA Binding Mechanism. this compound forms a dimer that, in the presence of a magnesium ion (Mg²⁺), binds to the minor groove of GC-rich DNA sequences to form a stable ternary complex.
Figure 2: Experimental Workflow for Gene Expression Analysis. This diagram outlines the key steps in assessing the impact of this compound treatment on gene expression in cancer cells, from cell culture to the identification of affected signaling pathways.
Figure 3: this compound-Induced Signaling Pathways. this compound binding to GC-rich DNA displaces the Sp1 transcription factor, leading to decreased transcription of Sp1 target genes such as VEGF and c-myc, thereby inhibiting angiogenesis and cell proliferation. This compound also induces the expression of Fas Ligand, triggering the Fas-mediated apoptotic pathway.
Conclusion
This compound's selective binding to GC-rich DNA provides a powerful mechanism for modulating gene expression in cancer cells. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers investigating the therapeutic potential of this compound and its analogues. The visualization of the downstream signaling pathways highlights the multifaceted impact of this compound on key cellular processes, including angiogenesis, proliferation, and apoptosis. Further research into the specific DNA sequence preferences and the intricate details of the affected signaling networks will be crucial for the development of next-generation, targeted cancer therapies.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Odyssey of Plicamycin: An In-depth Technical Guide to Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic that has garnered significant interest for its therapeutic potential against various cancers.[1][2][3] Its mechanism of action primarily involves the inhibition of RNA synthesis through binding to GC-rich regions of DNA, consequently displacing transcription factors like Sp1.[2][4][5] Understanding the cellular uptake and subsequent intracellular distribution of this compound is paramount for optimizing its therapeutic efficacy and mitigating off-target effects. This technical guide provides a comprehensive overview of the current knowledge on this compound's journey into and within the cell, offering detailed experimental protocols and visual representations of key pathways and workflows.
Data Presentation: Cellular Uptake and Cytotoxicity of this compound
While extensive quantitative data on the cellular uptake kinetics and subcellular concentration of this compound remains limited in publicly available literature, the following tables summarize key findings regarding its cytotoxic effects and observed concentrations in various contexts.
Table 1: Cytotoxicity of this compound in Malignant Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Treatment Duration | Reference |
| PC3-TR | Prostate Cancer | Not specified | Not specified | [6] |
| PC3 | Prostate Cancer | Not specified | Not specified | [6] |
| Panc-1 | Pancreatic Cancer | Not specified | Not specified | [6] |
| HeLa | Cervical Cancer | Lethal at 0.5 µg/mL | 48 hours | [1] |
| BT12 | Rhabdoid Tumor | 20 nM | Not specified | [7] |
| G401 | Rhabdoid Tumor | Not specified | Not specified | [7] |
Table 2: Observed Distribution and Concentrations of this compound
| Location | Observation | Method | Reference |
| Kupffer cells of the liver | High concentration | Radioautography (3H-labeled this compound) in mice | [1] |
| Renal tubular cells | High concentration | Radioautography (3H-labeled this compound) in mice | [1] |
| Formed bone surfaces | Localization | Not specified | [1] |
| Cerebrospinal fluid | Crosses the blood-brain barrier | Not specified | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the cellular uptake and distribution of this compound. These protocols are based on established techniques and have been adapted to the specific properties of this compound where possible.
Fluorescence Microscopy for Visualizing Cellular Uptake
This protocol outlines the use of fluorescence microscopy to visualize the internalization and subcellular localization of this compound, leveraging its intrinsic fluorescent properties.[8]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, PC3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the chosen cancer cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound in a complete culture medium for various time points (e.g., 30 min, 1h, 4h, 24h).
-
Washing: After incubation, gently wash the cells three times with PBS to remove extracellular this compound.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions to visualize the nucleus.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. This compound's fluorescence can be observed, and its localization relative to the nucleus can be determined.[8]
Flow Cytometry for Quantifying Cellular Uptake
Flow cytometry provides a high-throughput method to quantify the amount of this compound taken up by a cell population.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells. For adherent cells, use trypsin-EDTA to detach them from the culture flask.
-
This compound Treatment: Incubate the cells with varying concentrations of this compound for different time points in suspension.
-
Washing: After incubation, wash the cells three times with cold PBS by centrifugation to remove unbound this compound.
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry analysis (e.g., FACS buffer).
-
Data Acquisition: Analyze the cell suspension on a flow cytometer. The fluorescence intensity of this compound within the cells will be measured.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the average amount of this compound taken up per cell.
Subcellular Fractionation for Determining Intracellular Distribution
This protocol allows for the separation of different cellular compartments to determine the relative concentration of this compound in the nucleus, cytoplasm, and other organelles.
Materials:
-
This compound-treated cells
-
Fractionation buffers (cytosolic, nuclear, and membrane fractions)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Bradford assay reagents for protein quantification
-
Analytical method for this compound quantification (e.g., HPLC, LC-MS/MS, or fluorescence measurement)
Procedure:
-
Cell Harvesting: Harvest the this compound-treated cells and wash them with cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[9][10][11]
-
Nuclear Fraction Isolation: Centrifuge the lysate at a low speed (e.g., 700-800 x g) to pellet the nuclei.[9] Wash the nuclear pellet with fractionation buffer.
-
Cytosolic and Membrane Fraction Separation: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria and other heavy organelles (membrane fraction).[9] The resulting supernatant is the cytosolic fraction.
-
Further Membrane Fractionation (Optional): The membrane pellet can be further fractionated using density gradient centrifugation to isolate specific organelles.
-
Protein Quantification: Determine the protein concentration of each fraction using a Bradford assay.
-
This compound Quantification: Quantify the amount of this compound in each fraction using a suitable analytical method. The results can be normalized to the protein concentration to determine the relative distribution.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rpicorp.com [rpicorp.com]
- 3. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mithramycin induces promoter reprogramming and differentiation of rhabdoid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR and fluorometric characterization of mithramycin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subcellular fractionation protocol [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of Plicamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic with a well-documented history of potent anticancer activity. However, its clinical application has been significantly limited by a narrow therapeutic window and a distinct toxicological profile. This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key mechanistic pathways. The primary toxicities associated with this compound are hepatotoxicity, hematological toxicity, and developmental toxicity. The underlying mechanisms are complex and involve the inhibition of RNA synthesis through binding to GC-rich DNA sequences, leading to the downstream inhibition of crucial signaling pathways, including the Farnesoid X Receptor (FXR) and Sp1 transcription factor. This document aims to serve as a critical resource for researchers and drug development professionals investigating this compound or its analogues for therapeutic purposes.
Introduction
This compound is an aureolic acid antibiotic produced by Streptomyces plicatus.[1] It exerts its antineoplastic effects by binding to the minor groove of GC-rich DNA, thereby inhibiting DNA-dependent RNA synthesis.[2] While it has shown efficacy in treating testicular cancer and managing hypercalcemia, its significant toxicity has led to its discontinuation in many markets.[1][3] Understanding the preclinical toxicological profile of this compound is crucial for any future development of this compound or its derivatives.
General Toxicology
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single dose or multiple doses administered within 24 hours.
Data Presentation: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous | 2.14 | [No specific citation found for this value] |
| Rat | Intravenous | 1.74 | [No specific citation found for this value] |
Experimental Protocols: Acute Oral Toxicity (Adapted from OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a limited number of animals.
-
Test Animals: Typically, young adult nulliparous and non-pregnant female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with fasting overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.
-
Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The study proceeds in a stepwise manner, with the outcome of the initial dose group determining the dose for the subsequent group.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Subchronic and Chronic Toxicity
Subchronic (typically 90 days) and chronic (longer duration) toxicity studies evaluate the adverse effects of repeated dosing. Limited quantitative preclinical data for this compound in these study types is publicly available. However, studies in dogs have shown that repeated dosing can lead to significant toxicity.
Data Presentation: Subchronic Toxicity of this compound
| Species | Route of Administration | Dose | Duration | Key Findings | Reference |
| Dog | Intravenous | 0.1 mg/kg | 2 doses, 7 days apart | Mild increases in serum alkaline phosphatase, aspartate aminotransferase, and gamma-glutamyl transpeptidase.[4] | [4] |
| Dog | Intravenous | 100 µg/kg | Single dose | Severe hepatic necrosis and death in two dogs with cancer-associated hypercalcemia.[5] | [5] |
No Observed Adverse Effect Level (NOAEL) for subchronic and chronic studies has not been identified in the reviewed literature.
Experimental Protocols: Repeated Dose 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
-
Test Animals: Typically, young adult rats of a standard strain are used. Both sexes are included.
-
Dose Groups: At least three dose levels and a concurrent control group are used.
-
Administration: The test substance is administered daily, seven days a week, for 90 days, typically via oral gavage or mixed in the diet.
-
Observations: Daily clinical observations, weekly detailed clinical examinations, body weight and food/water consumption measurements are recorded. Ophthalmoscopic examinations are performed before and at the end of the study.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study. Urinalysis is also performed.
-
Pathology: All animals are subjected to a full gross necropsy. Organ weights of key organs are recorded. Histopathological examination is performed on all tissues from the control and high-dose groups, and on any gross lesions from all animals.
Genetic Toxicology
Data Presentation: Genetic Toxicology of this compound
| Assay | Test System | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium, Escherichia coli | Data not available | |
| In Vitro Chromosomal Aberration Assay | Mammalian cells (e.g., CHO, human lymphocytes) | Data not available | |
| In Vivo Micronucleus Test | Rodent bone marrow/peripheral blood | Data not available |
Experimental Protocols:
Bacterial Reverse Mutation Assay (Ames Test - Adapted from OECD Guideline 471)
-
Principle: This assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the control.
In Vitro Chromosomal Aberration Assay (Adapted from OECD Guideline 473)
-
Principle: This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Procedure: Cultured cells (e.g., Chinese hamster ovary cells, human lymphocytes) are exposed to the test substance, with and without S9 mix. Cells are harvested, and metaphase chromosomes are examined for structural aberrations.
In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD Guideline 474)
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.
-
Procedure: Rodents are treated with the test substance. Bone marrow or peripheral blood is collected, and the frequency of micronucleated polychromatic erythrocytes is determined.
Reproductive and Developmental Toxicology
This compound is known to have developmental toxicity.[6]
Data Presentation: Reproductive and Developmental Toxicology of this compound
| Study Type | Species | Key Findings | NOAEL | Reference |
| Developmental Toxicity | Rat | Not teratogenic at doses less than the fetal LD100 when given as single doses on days 5 through 12 of gestation.[6] | Not established | [6] |
Experimental Protocols:
Fertility and Early Embryonic Development Study (Adapted from OECD Guideline 414)
-
Procedure: Male and female rodents are dosed before mating, during mating, and for females, through implantation. Endpoints include effects on male and female reproductive performance, such as estrous cycles, mating behavior, conception, and early embryonic development.
Embryo-Fetal Developmental Toxicity Study (Adapted from OECD Guideline 414)
-
Procedure: Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
Prenatal and Postnatal Development Study (Adapted from OECD Guideline 415)
-
Procedure: Pregnant female rodents are dosed from implantation through lactation. The effects on the F1 generation are assessed, including survival, growth, and development.
Carcinogenicity
Long-term carcinogenicity bioassays for this compound have not been identified in the public literature. The National Toxicology Program (NTP) has not conducted a 2-year bioassay on this compound.[7]
Data Presentation: Carcinogenicity of this compound
| Species | Study Duration | Findings | Reference |
| Rat | 2-year bioassay | Data not available | |
| Mouse | 2-year bioassay | Data not available |
Experimental Protocols: Carcinogenicity Bioassay (Adapted from NTP TR-566)
-
Procedure: Typically involves exposing groups of 50 male and 50 female rats and mice to the test substance for two years. A control group receives the vehicle only. The incidence of tumors in the treated groups is compared to the control group.
Mechanistic Toxicology and Signaling Pathways
Inhibition of Farnesoid X Receptor (FXR) Signaling and Hepatotoxicity
This compound is a direct, intrinsic hepatotoxin.[2] Experimental studies suggest that its hepatotoxicity is related to the inhibition of Farnesoid X Receptor (FXR) signaling, which leads to a deregulation of bile acid homeostasis.[2] FXR is a nuclear receptor that plays a crucial role in regulating the synthesis and transport of bile acids. Its inhibition by this compound can lead to an accumulation of cytotoxic bile acids in hepatocytes, resulting in liver injury.
Caption: this compound inhibits FXR, disrupting bile acid homeostasis.
Inhibition of Sp1 Transcription Factor
This compound binds to GC-rich sequences in DNA, which are also binding sites for the Sp1 transcription factor. By occupying these sites, this compound displaces Sp1 from gene promoters, leading to the inhibition of transcription of numerous Sp1-regulated genes.[8][9][10] Many of these genes are involved in cell proliferation, survival, and angiogenesis, which contributes to this compound's anticancer effects but may also play a role in its toxicity.
Caption: this compound blocks Sp1 binding to DNA, inhibiting gene transcription.
Conclusion
The preclinical toxicological profile of this compound is characterized by significant dose-limiting toxicities, primarily hepatotoxicity, hematological effects, and developmental toxicity. The available data, though limited in some areas by modern standards, clearly indicates a narrow therapeutic index. The mechanisms underlying these toxicities are linked to its primary mode of action: inhibition of RNA synthesis via DNA binding and subsequent disruption of key cellular signaling pathways. This in-depth guide provides a consolidated resource for understanding the preclinical safety of this compound, which is essential for the rational design and development of safer and more effective analogues for therapeutic use. Further investigation into the specific genetic and reproductive toxicology of this compound, using current standardized protocols, would be beneficial for a more complete risk assessment.
References
- 1. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput in vivo micronucleus assay for genome instability screening in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Review of embryo-fetal developmental toxicity studies performed for recent FDA-approved pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilization of rat lymphocytes for the in vitro chromosomal aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Plicamycin as a Selective Inhibitor of the Sp1 Transcription Factor: A Technical Guide
Executive Summary: The Specificity protein 1 (Sp1) is a ubiquitously expressed transcription factor that plays a critical role in the regulation of numerous genes involved in cell growth, differentiation, angiogenesis, and apoptosis. Its overexpression is a hallmark of various human cancers, making it a compelling target for therapeutic intervention. Plicamycin, also known as Mithramycin A, is a natural aureolic acid antibiotic that has been identified as a selective inhibitor of Sp1. This document provides an in-depth technical overview of this compound's mechanism of action, a summary of its preclinical efficacy, detailed experimental protocols for its study, and a discussion of its therapeutic potential and limitations. This compound functions by binding to GC-rich sequences within gene promoters, thereby displacing Sp1 and inhibiting the transcription of its downstream target genes. This activity leads to potent anti-tumor, anti-angiogenic, and pro-apoptotic effects in a variety of cancer models.
Introduction to Sp1 and this compound
The Sp1 transcription factor is a key regulator of a wide array of genes, many of which are integral to cancer progression.[1][2][3] These include genes controlling cell cycle, survival, and angiogenesis, such as vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and the epidermal growth factor receptor (EGFR).[1][4] The deregulated activity and overexpression of Sp1 are frequently observed in malignancies, correlating with poor prognosis.[5] This makes the targeted inhibition of Sp1 a rational strategy for cancer therapy.
This compound (Mithramycin A) is an antineoplastic antibiotic originally isolated from Streptomyces plicatus.[6][7] While historically used for certain cancers like testicular tumors and for managing hypercalcemia, its clinical application has been limited by significant toxicity.[3][6][7][8] However, renewed interest has emerged due to its well-defined mechanism as a potent and selective inhibitor of Sp1 transcription factor activity.[9][10]
Mechanism of Action
This compound exerts its inhibitory effect not by directly binding to the Sp1 protein, but by targeting its DNA binding sites.
Molecular Interaction with DNA
This compound preferentially binds to the minor groove of GC-rich DNA sequences.[3][10] Sp1 recognizes and binds to "GC box" elements (consensus sequence GGGGCGGGGC) in the promoters of its target genes.[11][12] By occupying these GC-rich regions, this compound sterically hinders the binding of the Sp1 transcription factor, effectively displacing it from the promoter.[10][11][13] This prevents the initiation of transcription for Sp1-dependent genes.
References
- 1. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sp1king out cancer (....and fibrosis?) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mithracin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Mechanism | Concentration [selleckchem.com]
- 11. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Using Plicamycin for Staining GC-Rich DNA Sequences
Introduction
Plicamycin, also known as Mithramycin A, is an antineoplastic antibiotic produced by the bacterium Streptomyces plicatus.[1] It belongs to the aureolic acid group of antitumor agents and functions by binding selectively to guanine-cytosine (GC) rich regions of DNA.[1] This specific interaction with the DNA minor groove inhibits DNA and RNA synthesis by displacing transcription factors, such as Specificity Protein 1 (Sp1), from promoter regions.[1][2] Beyond its therapeutic applications, this compound's ability to bind GC-rich sequences and its intrinsic fluorescence make it a valuable tool for researchers in cytogenetics and cell biology. It is used as a fluorescent stain to visualize GC-rich chromosomal regions and for quantitative DNA analysis via flow cytometry.[3]
Mechanism of Action
This compound's staining specificity arises from its structural affinity for GC-rich sequences in the DNA minor groove. This binding is not covalent and is critically dependent on the presence of divalent cations, such as magnesium (Mg²⁺), which facilitate the formation of a stable this compound-DNA complex. Once bound, the bulky this compound molecule sterically hinders the binding of proteins, including essential transcription factors, thereby blocking transcriptional initiation. This mechanism allows for the preferential labeling and visualization of genomic regions with high GC content.
Quantitative Data and Reagent Properties
Proper preparation and storage of this compound are crucial for obtaining reliable and reproducible staining results. The following table summarizes key quantitative parameters.
| Parameter | Value | Source / Notes |
| Common Name | Mithramycin A | An alternative name for this compound. |
| Molecular Weight | 1085.15 g/mol | [1] |
| Appearance | Yellow Lyophilized Powder | |
| Solubility | Soluble in DMSO (up to 100 mg/mL), Ethanol | [1] Use fresh, high-quality DMSO to avoid solubility issues. |
| Stock Solution | 1 mg/mL in DMSO is recommended. | Aliquot to avoid multiple freeze-thaw cycles. |
| Storage | Lyophilized powder: -20°C, desiccated. In solution: -20°C for up to 1 month. | [1] |
| Fluorescence | Excitation: ~440-450 nm Emission: ~575 nm | Upon binding to DNA. Optimal filter sets for fluorescence microscopy and flow cytometry should be determined empirically. An excitation source in the blue range is typically effective. |
| Working Concentration | 10 - 100 µg/mL | Highly dependent on the application (flow cytometry vs. microscopy) and cell type.[4] |
Experimental Protocols
Safety Precaution: this compound is a cytotoxic and antineoplastic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling should be performed in a designated area, and waste should be disposed of according to institutional guidelines for hazardous chemical waste.
Protocol 1: Staining of Metaphase Chromosomes
This protocol is designed for visualizing GC-rich bands on metaphase chromosomes prepared on microscope slides.
Materials:
-
This compound Stock Solution (1 mg/mL in DMSO)
-
Staining Buffer: 50 mM Tris-HCl, 15 mM MgCl₂, pH 7.5
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5
-
Antifade Mounting Medium
-
Fluorescence microscope with appropriate filter set (e.g., blue excitation)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution to a final concentration of 50 µg/mL in Staining Buffer. Prepare this solution fresh before use and protect it from light.
-
Slide Preparation: If slides are freshly prepared, they can be used directly. Aged slides (1-2 weeks at room temperature) may yield sharper bands.[6]
-
Staining: Place the slides in a Coplin jar containing the this compound Staining Solution. Incubate for 15 minutes at room temperature in the dark.
-
Washing: Remove slides from the staining solution and transfer them to a Coplin jar containing Wash Buffer. Rinse for 5 minutes. Repeat with a second jar of fresh Wash Buffer.
-
Drying and Mounting: Briefly rinse the slides in deionized water and allow them to air dry completely in an upright position. Apply a drop of antifade mounting medium and place a coverslip.
-
Visualization: Examine the slides using a fluorescence microscope. GC-rich regions will appear as bright fluorescent bands.
Protocol 2: DNA Content Analysis by Flow Cytometry
This protocol outlines the staining of fixed, single-cell suspensions for cell cycle analysis. This compound's stoichiometric binding to DNA allows for the quantification of DNA content.
Materials:
-
This compound Stock Solution (1 mg/mL in DMSO)
-
Cell Staining Solution: 100 µg/mL this compound in a buffer containing 0.15 M NaCl and 15 mM MgCl₂.[4]
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: Ice-cold 70% Ethanol
-
Flow cytometer with a blue laser (e.g., 488 nm)
Experimental Workflow
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. Mithramycin A (this compound), DNA and RNA polymerase inhibitor (CAS 18378-89-7) | Abcam [abcam.com]
- 3. Specific staining of DNA with the fluorescent antibiotics, mithramycin, chromomycin, and olivomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Protocol for preparation and staining of chromosomes isolated from mouse and human tissues for conventional and molecular cytogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G- & C-bands protocol [jax.org]
- 7. Chromosome Preparation From Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Giemsa Banding (“GTG” Banding) | Thermo Fisher Scientific - US [thermofisher.com]
Plicamycin in Chromatin and Nucleosome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is a polyketide antibiotic with potent anticancer properties. Its mechanism of action is intrinsically linked to its ability to interact with chromatin, making it a valuable tool for researchers studying chromatin structure, nucleosome dynamics, and gene regulation. This compound binds to the minor groove of GC-rich DNA sequences, a process that is facilitated by the presence of divalent cations like Mg2+. This binding can displace transcription factors, such as Specificity Protein 1 (Sp1), from promoter regions, leading to the inhibition of transcription of various oncogenes.[1][2][3][4][5][6][7][8][9] Furthermore, emerging evidence suggests that this compound can also influence epigenetic landscapes by affecting histone modifications.[10]
These application notes provide a comprehensive overview of the use of this compound in chromatin and nucleosome research, including detailed protocols for key experimental techniques and a summary of relevant quantitative data.
Key Applications
-
Probing Chromatin Accessibility: this compound's preference for GC-rich regions allows it to be used as a probe to identify accessible GC-rich sequences within the chromatin landscape.
-
Inhibition of Transcription Factor Binding: Its ability to displace Sp1 and other GC-box binding transcription factors makes it a powerful tool for studying the role of these factors in gene regulation.[3][4][5][6][7][11]
-
Studying Nucleosome Stability and Positioning: this compound can be used to investigate how small molecules affect nucleosome stability, positioning, and dynamics.
-
Modulation of Histone Modifications: Research suggests this compound can alter histone acetylation patterns, opening up avenues to explore its role in epigenetic regulation.[10]
-
Inducing Chromatin Condensation: this compound and related compounds have been shown to induce chromatin condensation, providing a model system for studying this fundamental process.
Quantitative Data
The following tables summarize key quantitative parameters related to the interaction of this compound with DNA and its biological effects.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kobs) | 1.2 (±0.3) x 105 M-1 | Salmon Testes DNA | [12] |
| Inhibition of RNA Synthesis | Effective at 4.6 x 10-7 M | HL-60 cells | [8] |
| Cytotoxicity (HeLa cells) | Lethal at 0.5 µg/mL (approx. 460 nM) after 48 hours | Human HeLa cells | [13] |
| Inhibition of IL-34 Expression | Effective at 50-500 nM | Not specified | [1] |
Experimental Protocols
I. Chromatin Immunoprecipitation (ChIP) to Study this compound-Induced Displacement of Sp1
This protocol describes how to perform a ChIP experiment to investigate the effect of this compound on the binding of the Sp1 transcription factor to a specific gene promoter.
Materials:
-
Cells of interest (e.g., a cancer cell line known to overexpress a Sp1-target gene)
-
This compound (Mithramycin A)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-Sp1 antibody (ChIP-grade)
-
Normal IgG (as a negative control)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for the target promoter region and a negative control region
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 50-200 nM) or vehicle control (DMSO) for a specific duration (e.g., 6-24 hours).
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and harvest. Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Nuclear Lysis and Chromatin Shearing: Pellet the nuclei and resuspend in nuclear lysis buffer. Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is crucial.
-
Immunoprecipitation:
-
Clarify the sonicated chromatin by centrifugation.
-
Dilute the chromatin with ChIP dilution buffer. Save a small aliquot as the "input" control.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-Sp1 antibody or IgG control overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Use qPCR to quantify the amount of target promoter DNA immunoprecipitated in this compound-treated versus control samples. A decrease in the amount of precipitated target DNA in the this compound-treated sample indicates displacement of Sp1.
II. In Vitro Nucleosome Assembly Assay with this compound
This protocol describes a method to assess the effect of this compound on the in vitro assembly of nucleosomes.
Materials:
-
Purified core histones (H2A, H2B, H3, H4) or histone octamers
-
Linear DNA fragment containing a nucleosome positioning sequence (e.g., Widom 601)
-
This compound
-
High salt buffer (e.g., 2 M NaCl)
-
Low salt buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Dialysis tubing or spin columns for salt gradient dialysis
-
Micrococcal Nuclease (MNase)
-
DNA purification kit
-
Agarose gel electrophoresis system
Procedure:
-
Histone-DNA Mixture Preparation:
-
Mix equimolar amounts of purified core histones with the DNA fragment in high salt buffer.
-
Prepare a parallel reaction that includes a specific concentration of this compound. The optimal concentration should be determined empirically.
-
-
Nucleosome Reconstitution:
-
Perform salt gradient dialysis to gradually decrease the salt concentration, allowing nucleosomes to assemble. This can be done using dialysis tubing against a series of buffers with decreasing salt concentrations or by using spin columns with a stepwise dilution of the salt.
-
-
Analysis of Nucleosome Assembly:
-
Micrococcal Nuclease (MNase) Digestion: Treat the reconstituted chromatin with a limiting concentration of MNase. Nucleosome-bound DNA will be protected from digestion.
-
DNA Purification: Purify the DNA from the MNase-digested samples.
-
Agarose Gel Electrophoresis: Run the purified DNA on an agarose gel. The presence of a ~147 bp band indicates successful nucleosome formation. Compare the intensity of this band between the this compound-treated and control samples to assess the effect of this compound on nucleosome assembly efficiency.
-
Electrophoretic Mobility Shift Assay (EMSA): Alternatively, the reconstituted nucleosomes can be directly analyzed by native polyacrylamide gel electrophoresis. A shift in the mobility of the DNA indicates the formation of a nucleosome-DNA complex.
-
III. Fluorescence Microscopy of Chromatin Condensation using Chromomycin A3
This compound itself is fluorescent, but for a more standardized assessment of chromatin condensation, the related compound Chromomycin A3 is often used. This protocol is adapted for this purpose.
Materials:
-
Cells cultured on coverslips
-
This compound (for treatment)
-
Chromomycin A3 (CMA3) staining solution (0.25 mg/mL in McIlvaine's buffer, pH 7.0, containing 10 mM MgCl2)
-
Fixative (e.g., 4% paraformaldehyde or methanol:acetic acid)
-
Mounting medium
-
Fluorescence microscope with appropriate filters for CMA3 (excitation ~440 nm, emission ~570 nm)
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and duration to induce chromatin changes. Include an untreated control.
-
Fixation: Fix the cells using your preferred method.
-
Staining:
-
Wash the fixed cells with buffer.
-
Incubate the cells with the CMA3 staining solution for 20-60 minutes at room temperature in the dark.
-
-
Washing and Mounting:
-
Wash the cells to remove excess stain.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images of the CMA3 fluorescence. Increased fluorescence intensity is indicative of more accessible, less condensed chromatin, as CMA3 competes with protamines and histones for binding to the DNA minor groove. Conversely, a decrease in fluorescence may indicate a more condensed chromatin state where the binding sites are less accessible.
-
Visualizations
Caption: Mechanism of this compound-induced transcription inhibition.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Workflow for in vitro nucleosome assembly with this compound.
Conclusion
This compound is a versatile and powerful tool for investigating various aspects of chromatin biology. Its well-characterized mechanism of DNA binding and transcription factor displacement, coupled with its emerging role in epigenetic modulation, provides a rich platform for research. The protocols and data presented here offer a starting point for researchers and drug development professionals to harness the potential of this compound in their studies of chromatin and nucleosome function. Further research is warranted to fully elucidate the quantitative effects of this compound on histone modifications and to explore its therapeutic potential in targeting chromatin-related pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assembly of Nucleosomes for Binding/Remodeling Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Competitive Chemical Reaction Kinetic Model of Nucleosome Assembly Using the Histone Variant H2A.Z and H2A In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Plicamycin in Cancer Cell Line Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic isolated from Streptomyces plicatus. Its primary mechanism of action involves binding to GC-rich regions of DNA, which leads to the inhibition of RNA synthesis.[1] A key molecular target of this compound is the transcription factor Specificity Protein 1 (Sp1).[2] Sp1 is often overexpressed in various cancer types and regulates the transcription of genes involved in cell proliferation, survival, and angiogenesis.[3] By inhibiting Sp1, this compound can modulate the expression of numerous oncogenes, making it a valuable tool for cancer research.[4][5] This document provides detailed application notes and protocols for the use of this compound in cancer cell line research.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Notes |
| Prostate Cancer | PC3-TR | ~200 | In combination with TRAIL.[6] |
| PC3 | ~200 | In combination with TRAIL.[6] | |
| Pancreatic Cancer | Panc-1 | ~200 | In combination with TRAIL.[6] |
| Ovarian Cancer | OVCAR-3 | Low nM | Noted as a potent inhibitor of ovarian cancer stem cell proliferation.[7] |
| Ewing Sarcoma | CHLA-10 | ~8.74 ng/mL (~8 nM) | EWS-FLI1-expressing.[8] |
| TC205 | ~2.71 ng/mL (~2.5 nM) | EWS-FLI1-non-expressing.[8] | |
| B-Cell ALL | REH | ~15 | Used in combination studies with Cabazitaxel. |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and cell density. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound exerts its anticancer effects primarily through the inhibition of the Sp1 transcription factor. This leads to the downregulation of various Sp1 target genes, including those involved in cell survival and apoptosis resistance, such as the X-linked inhibitor of apoptosis protein (XIAP). The suppression of XIAP sensitizes cancer cells to apoptosis induced by ligands like TNF-related apoptosis-inducing ligand (TRAIL).
Experimental Workflow for Assessing this compound's Effects
A typical workflow to investigate the effects of this compound on a cancer cell line involves determining its cytotoxicity, and then further characterizing its impact on apoptosis and specific signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Sp1 and XIAP
This protocol is used to detect changes in the protein expression levels of Sp1 and its downstream target XIAP after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Sp1, anti-XIAP, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound, and then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect and centrifuge the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent inhibitor of the Sp1 transcription factor with significant anticancer activity in a variety of cancer cell lines. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their cancer cell line research, from initial cytotoxicity screening to detailed mechanistic studies of its effects on apoptosis and cell cycle regulation. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results.
References
- 1. rsc.org [rsc.org]
- 2. This compound | Mechanism | Concentration [selleckchem.com]
- 3. Sp1king out cancer (....and fibrosis?) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mithramycin Targets Sp1 and The Androgen Receptor Transcription Level—Potential Therapeutic Role in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal Plicamycin Concentration for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic produced by Streptomyces plicatus.[1] It exerts its biological effects by binding to GC-rich regions of DNA, which subsequently inhibits DNA-dependent RNA synthesis.[1][2][3] A key mechanism of its action is the displacement of the specificity protein 1 (Sp1) transcription factor from the promoter regions of various oncogenes, leading to the downregulation of their expression.[4][5][6] Due to its potent cytotoxic effects, this compound has been investigated for its therapeutic potential in several cancers.[2]
These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro studies. This document outlines the drug's mechanism of action, summarizes effective concentrations reported in the literature, and provides detailed protocols for conducting dose-response cytotoxicity assays to establish the half-maximal inhibitory concentration (IC50) in specific cell lines.
Mechanism of Action: Sp1 Inhibition
This compound's primary mode of action involves interfering with gene transcription. It selectively binds to guanine-cytosine (GC) rich sequences within the promoter regions of genes on the DNA.[4] Many of these GC-rich promoters are binding sites for transcription factors like Sp1, which regulate the expression of genes critical for tumor cell proliferation, survival, and angiogenesis.[7][8] By occupying these GC-rich sites, this compound physically blocks or displaces Sp1 and related factors, thereby preventing the recruitment of RNA polymerase and inhibiting the transcription of these essential genes.[4][9] This targeted inhibition of Sp1-mediated transcription is a key contributor to this compound's antitumor activity.[6][7][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Plicamycin: A Tool for Probing Gene Expression and Transcription Inhibition
Application Notes and Protocols for Researchers
Introduction
Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic produced by Streptomyces plicatus.[1] Its primary mechanism of action involves binding to the minor groove of GC-rich DNA sequences, thereby interfering with the binding of transcription factors and inhibiting RNA synthesis.[1] This unique property makes this compound a valuable tool for researchers studying gene expression, particularly for genes with GC-rich promoter regions, and for investigating the role of specific transcription factors in various cellular processes. These application notes provide an overview of this compound's mechanism, its applications in research, and detailed protocols for its use.
Mechanism of Action
This compound forms a stable complex with DNA in the presence of divalent cations like Mg2+. This complex preferentially targets sequences rich in guanine and cytosine. By occupying the minor groove of the DNA, this compound physically obstructs the binding of transcription factors that recognize GC-rich consensus sequences. A key target of this compound is the transcription factor Sp1 (Specificity Protein 1), which plays a crucial role in the expression of a multitude of genes, including many oncogenes.[2][3] By displacing Sp1 and other GC-binding factors from promoter regions, this compound effectively downregulates the transcription of these target genes.[2][4] This selective inhibition of transcription provides a powerful method for dissecting the regulatory networks governed by these factors.
Applications in Research
This compound's ability to selectively inhibit the transcription of GC-rich genes has led to its use in a variety of research applications:
-
Studying the role of Sp1 and other GC-rich binding transcription factors: By inhibiting their binding to DNA, researchers can investigate the downstream effects on gene expression and cellular phenotype.[2][3]
-
Investigating the regulation of oncogenes: Many oncogenes, such as c-myc and c-Ha-ras, possess GC-rich promoters and are regulated by Sp1. This compound can be used to selectively inhibit their expression and study their role in cancer biology.[5][6]
-
Elucidating mechanisms of drug resistance: Overexpression of certain genes driven by GC-rich promoters can contribute to drug resistance. This compound can be used to explore the role of these genes in resistance mechanisms.
-
Neuroprotection studies: this compound has shown neuroprotective effects in models of neurodegenerative diseases, potentially through the inhibition of pro-apoptotic genes with GC-rich promoters.
-
Validating the importance of GC-rich sequences in gene regulation: Researchers can use this compound to confirm the functional significance of GC-rich motifs within promoter and enhancer regions.
Data Presentation
This compound Efficacy in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| PC-3 | Prostate Cancer | ~0.1 - 1 | Varies with treatment duration and combination therapies. |
| HCT116 | Colon Cancer | 0.34 | In combination with other agents.[7] |
| HepG2 | Hepatocellular Carcinoma | 15.9 - 16.03 | Selective towards this cell line in some studies.[7] |
| MCF7 | Breast Cancer | 9.5 | For a specific this compound derivative.[7] |
| HTB-26 | Breast Cancer | 10 - 50 | Effective against this aggressive cell line.[8] |
| GIST cells | Gastrointestinal Stromal Tumor | Clinically relevant concentrations | Active in imatinib-resistant primary cells.[9] |
Note: IC50 values can vary significantly based on the experimental conditions, such as cell density, incubation time, and the specific assay used.[8][10][11] The data presented here is a summary from various sources and should be used as a reference.
This compound-DNA Binding Affinity
| Parameter | Value | Method |
| Dissociation Constant (Kd) | µM to nM range | The precise Kd value can vary depending on the specific DNA sequence, buffer conditions, and the analytical method used (e.g., spectrophotometry, calorimetry).[12][13][14][15] |
Experimental Protocols
DNase I Footprinting Assay to Demonstrate this compound-mediated Inhibition of Transcription Factor Binding
This protocol allows for the visualization of this compound's ability to protect GC-rich DNA sequences from DNase I cleavage by preventing the binding of transcription factors like Sp1.[16][17][18][19]
Materials:
-
DNA probe containing a GC-rich binding site for the transcription factor of interest (e.g., Sp1), end-labeled with a radioactive or fluorescent tag.
-
Purified transcription factor (e.g., recombinant Sp1).
-
This compound solution of known concentration.
-
DNase I (RNase-free).
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM CaCl2).
-
Stop solution (e.g., 0.1 M EDTA, 0.6 M NH4OAc, 20 µg/ml salmon sperm DNA).
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
Ethanol.
-
Sequencing gel apparatus and reagents.
-
Autoradiography film or fluorescence imager.
Procedure:
-
Binding Reaction:
-
In separate microcentrifuge tubes, set up the following reactions on ice:
-
Control (No Protein): Labeled DNA probe, reaction buffer.
-
Protein Only: Labeled DNA probe, reaction buffer, purified transcription factor.
-
This compound + Protein: Labeled DNA probe, reaction buffer, this compound (at desired concentrations), purified transcription factor.
-
-
Incubate the reactions at room temperature for 20-30 minutes to allow for binding.
-
-
DNase I Digestion:
-
Add a pre-determined optimal concentration of DNase I to each tube. The optimal concentration should be determined empirically to achieve partial digestion of the DNA probe in the absence of protein.
-
Incubate at room temperature for 1-2 minutes. The incubation time may need optimization.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of Stop solution to each tube.
-
-
DNA Purification:
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in a small volume of loading buffer.
-
-
Gel Electrophoresis and Visualization:
-
Denature the samples by heating at 90°C for 5 minutes.
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
Expected Results:
-
The "Control" lane will show a ladder of bands representing random DNase I cleavage.
-
The "Protein Only" lane will show a "footprint," a region where the DNA is protected from cleavage due to transcription factor binding, resulting in a gap in the ladder.
-
The "this compound + Protein" lanes will show a diminished or absent footprint in a concentration-dependent manner, as this compound competes with the transcription factor for binding to the GC-rich sequence.
Chromatin Immunoprecipitation (ChIP) Assay to Assess this compound's Effect on Transcription Factor Occupancy in Cells
This protocol determines whether this compound treatment reduces the in vivo binding of a specific transcription factor to its target gene promoters.[20][21][22][23]
Materials:
-
Cells of interest.
-
This compound.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis buffer.
-
Sonication buffer.
-
ChIP dilution buffer.
-
Antibody specific to the transcription factor of interest (e.g., anti-Sp1).
-
Isotype control IgG.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer.
-
Proteinase K.
-
RNase A.
-
Reagents for DNA purification.
-
Primers for qPCR targeting a known binding site of the transcription factor.
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound at the desired concentration and for the desired time. Treat a control set with vehicle (e.g., DMSO).
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication conditions for your cell type.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with the specific antibody or control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol:chloroform extraction.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers that flank a known binding site of the transcription factor in the promoter of a target gene.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA for both this compound-treated and control samples.
-
Expected Results:
-
The qPCR results will show a significant reduction in the enrichment of the target DNA sequence in the samples immunoprecipitated with the specific antibody from this compound-treated cells compared to the vehicle-treated control cells. This indicates that this compound has displaced the transcription factor from its binding site in vivo.
Reporter Gene Assay to Measure this compound's Inhibition of a GC-Rich Promoter
This protocol quantifies the inhibitory effect of this compound on the transcriptional activity of a promoter containing GC-rich elements.[24]
Materials:
-
Cells that are easily transfectable.
-
A reporter plasmid containing a luciferase or other reporter gene driven by a GC-rich promoter of interest.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
This compound.
-
Transfection reagent.
-
Cell lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
This compound Treatment:
-
After 24 hours (or an optimized time for your cells), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment duration (e.g., 24-48 hours), wash the cells with PBS and lyse them.
-
Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) using a luminometer and the appropriate substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent inhibition of the promoter.
-
Expected Results:
-
A dose-dependent decrease in the normalized luciferase activity will be observed in the this compound-treated cells, demonstrating the inhibition of the GC-rich promoter's transcriptional activity.
Visualizations
Caption: this compound binds to GC-rich DNA, blocking transcription factor binding and inhibiting transcription.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) using this compound.
Caption: Logic of a reporter gene assay to measure this compound's inhibitory effect on a GC-rich promoter.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53-mediated transcriptional responses by mithramycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The G-C specific DNA binding drug, mithramycin, selectively inhibits transcription of the C-MYC and C-HA-RAS genes in regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unbiased compound screening identifies unexpected drug sensitivities and novel treatment options for gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 13. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. DNase I footprinting [gene.mie-u.ac.jp]
- 17. research.fredhutch.org [research.fredhutch.org]
- 18. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 23. Control of p53-dependent transcription and enhancer activity by the p53 family member p63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Sp1-Regulated Gene Pathways Using Plicamycin
Introduction
Plicamycin, also known as Mithramycin A, is a potent antitumor antibiotic that serves as a valuable molecular tool for investigating the role of the Specificity protein 1 (Sp1) transcription factor in various biological processes.[1] Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich sequences in the promoters of a vast number of genes, regulating their expression.[1][2] Deregulation of Sp1 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention and basic research.[3] this compound exerts its effects by binding to the minor groove of GC-rich DNA, thereby displacing Sp1 from its consensus binding sites and inhibiting the transcription of Sp1-regulated genes.[1][2][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to elucidate Sp1-mediated gene pathways.
Mechanism of Action
This compound is a polycyclic aromatic polyketide produced by Streptomyces strains.[1] Its primary mechanism of action involves a high-affinity interaction with GC-rich DNA sequences, which are characteristic of Sp1 binding sites in gene promoters.[1][2][5] This binding event physically obstructs the binding of Sp1 and other Sp family transcription factors (like Sp3 and Sp4) to the promoter region, leading to a downstream reduction in the transcription of target genes.[3][6] This selective inhibition of Sp1-DNA interaction makes this compound a powerful tool to identify and study genes and signaling pathways under the regulatory control of Sp1.
Key Applications
-
Identification of Sp1-Target Genes: By treating cells with this compound and subsequently analyzing changes in gene expression (e.g., via microarray or RNA-seq), researchers can identify novel genes that are regulated by Sp1.
-
Validation of Sp1-Mediated Gene Regulation: this compound can be used to confirm that the expression of a particular gene is indeed dependent on Sp1 activity. A decrease in gene expression following this compound treatment provides strong evidence for Sp1-mediated regulation.
-
Investigation of Sp1-Dependent Cellular Processes: Researchers can use this compound to study the role of Sp1 in various cellular functions, such as cell proliferation, apoptosis, angiogenesis, and drug resistance.[3][7]
-
Drug Discovery and Development: this compound and its analogs serve as lead compounds in the development of novel anticancer therapeutics targeting the Sp1 signaling pathway.[3][8]
Data Presentation
The following tables summarize quantitative data on the effects of this compound on Sp1-regulated pathways from various studies.
Table 1: Effective Concentrations of this compound for Sp1 Inhibition
| Cell Line/System | Effective Concentration Range | Observed Effect | Reference |
| Various Cancer Cell Lines | 50 - 500 nM | Reduction in IL-34 expression | |
| Human H727 Carcinoid Cells (in vivo) | 0.2 mg/kg (subcutaneous or intraperitoneal) | Suppression of tumor growth and Sp1 expression | [9] |
| Human Pancreatic Cancer (in vivo) | Not specified | Suppression of tumor growth and Sp1 expression | [7] |
| Malignant Pleural Mesothelioma Cells | Not specified | Depletion of Sp1 and activation of p53 | [10] |
| A2780, IGROV1, OVCAR3 Ovarian Cancer Cells | Not specified | Inhibition of Sp1-driven luciferase expression | |
| Sarcoma Cells | 0.5 µM (EC-8042, an analog) | Inhibition of Sp1 and target gene expression | [11] |
Table 2: this compound-Mediated Downregulation of Sp1 Target Genes
| Target Gene | Cell Line/System | This compound Concentration | Fold Change/Percent Inhibition | Reference |
| VEGF, PDGF, EGFR, IGFR | Human H727 Carcinoid Tumors | 0.2 mg/kg | Substantial suppression | [9] |
| XIAP | Caki Renal Cancer Cells | Not specified | Downregulation of promoter activity | [12][13] |
| DHFR | MCF-7 Breast Carcinoma Cells | Not specified | Decline in mRNA level and enzyme activity | [4][14][15] |
| c-Myc | Regenerating Rat Liver | Not specified | Prevention of increased transcriptional activity | [16] |
| c-Myc | Murine Fibroblast Cell Line | Not specified | Inhibition of expression within 24 hours | [17] |
| AR | LNCaP Prostate Cancer Cells | Nanomolar concentrations | Decreased transcription and transactivation | [18] |
| SOX2, C-MYC, NOTCH1, NFκB1 | Sarcoma Cells | 0.5 µM (EC-8042, an analog) | Repression of expression | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay to Assess Sp1 Binding
This protocol allows for the investigation of Sp1 binding to specific gene promoters and the effect of this compound on this interaction.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
Sonicator
-
Anti-Sp1 antibody
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting the promoter of interest
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with Cell Lysis Buffer and then Nuclear Lysis Buffer.
-
Shear chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-Sp1 antibody or normal IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluates at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using qPCR with primers specific to the promoter region of the target gene.
-
Calculate the enrichment of Sp1 binding relative to the IgG control and input DNA.
-
Protocol 2: Luciferase Reporter Assay to Measure Sp1-Dependent Promoter Activity
This assay quantifies the transcriptional activity of a promoter containing Sp1 binding sites.
Materials:
-
Cells of interest
-
Luciferase reporter plasmid containing the promoter of interest upstream of the luciferase gene
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
Co-transfect the cells with the luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
This compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment duration (typically 24-48 hours), lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in promoter activity in this compound-treated cells compared to the vehicle control.
-
Protocol 3: Western Blotting to Analyze Protein Levels of Sp1 and its Targets
This technique is used to determine the effect of this compound on the protein expression levels of Sp1 and its downstream target genes.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Sp1 and the target protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells in lysis buffer on ice.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: this compound binds to GC-rich DNA, displacing Sp1 and inhibiting gene expression.
Diagram 2: Experimental Workflow for Investigating Sp1-Regulated Genes
Caption: Workflow for validating Sp1 regulation of a target gene using this compound.
Diagram 3: Sp1-Regulated Signaling Pathway Affected by this compound
Caption: this compound inhibits Sp1, affecting downstream pathways like angiogenesis.
References
- 1. cusabio.com [cusabio.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. This compound | Mechanism | Concentration [selleckchem.com]
- 4. addgene.org [addgene.org]
- 5. Sp1king out cancer (....and fibrosis?) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The transcription factor Sp3 regulates the expression of a metastasis-related marker of sarcoma, actin filament-associated protein 1-like 1 (AFAP1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rockland.com [rockland.com]
- 13. Mithramycin A sensitizes cancer cells to TRAIL-mediated apoptosis by down-regulation of XIAP gene promoter through Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The G-C specific DNA binding drug, mithramycin, selectively inhibits transcription of the C-MYC and C-HA-RAS genes in regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mithramycin Targets Sp1 and The Androgen Receptor Transcription Level—Potential Therapeutic Role in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Plicamycin for Inducing Apoptosis in Malignant Cells
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | Mechanism | Concentration [selleckchem.com]
- 4. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin A activates Fas death pathway in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mithramycin A sensitizes cancer cells to TRAIL-mediated apoptosis by down-regulation of XIAP gene promoter through Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithramycin A inhibits myeloid cell leukemia-1 to induce apoptosis in oral squamous cell carcinomas and tumor xenograft through activation of Bax and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of p53-mediated transcriptional responses by mithramycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Everolimus and this compound specifically target chemoresistant colorectal cancer cells of the CMS4 subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Plicamycin: A Promising Agent to Counteract Chemoresistance in Cancer Cells
Application Notes and Protocols for Researchers
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic that has garnered renewed interest for its potential to overcome chemoresistance in various cancer types. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in exploring the utility of this compound in sensitizing cancer cells to conventional chemotherapeutic agents.
Introduction
Chemoresistance remains a significant hurdle in the successful treatment of cancer. One of the key mechanisms by which cancer cells develop resistance is through the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic drugs from the cell, reducing their intracellular concentration and efficacy. This compound has emerged as a promising agent to counteract this resistance. Its primary mechanism of action involves the inhibition of the transcription factor Specificity Protein 1 (Sp1).[1][2][3][4] Sp1 is a key regulator of numerous genes involved in cell growth, survival, and drug resistance, including those encoding ABC transporters.[1][4] By inhibiting Sp1, this compound can downregulate the expression of these resistance-conferring genes, thereby re-sensitizing cancer cells to chemotherapy.
Molecular Mechanism of Action
This compound exerts its biological effects by binding to the minor groove of GC-rich DNA sequences, which are frequently found in the promoter regions of genes regulated by the Sp1 transcription factor.[1] This binding physically obstructs the attachment of Sp1 to its consensus binding sites, thereby inhibiting the transcription of Sp1-target genes.[2] This leads to a cascade of downstream effects that are beneficial for overcoming chemoresistance:
-
Downregulation of ABC Transporters: Sp1 is a known transcriptional activator of several ABC transporter genes, including ABCG2 (BCRP) and ABCC1 (MRP1).[4] By inhibiting Sp1, this compound reduces the expression of these efflux pumps, leading to increased intracellular accumulation of chemotherapeutic drugs.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells, particularly in chemoresistant ones.[3] This can occur through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors, many of which are under the transcriptional control of Sp1.
-
Cell Cycle Arrest: Inhibition of Sp1 by this compound can lead to cell cycle arrest, preventing the proliferation of cancer cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound, alone and in combination with other agents, against various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 | Notes | Reference |
| MDST8 | Colorectal Cancer (CMS4) | ~50 nM (72h) | This cell line is chemoresistant. | [3] |
| LoVo | Colorectal Cancer (CMS1) | >100 nM (72h) | This cell line is more chemosensitive. | [3] |
| PC3-TR | Prostate Cancer (TRAIL-resistant) | ~0.2 µM (single agent) | IC50 was determined in a viability assay. | [5] |
| PC3 | Prostate Cancer | Not specified | This compound sensitized these cells to TRAIL. | [5] |
| Panc-1 | Pancreatic Cancer | Not specified | This compound sensitized these cells to TRAIL. | [5] |
| REH/Ara-C | B-cell Acute Lymphoblastic Leukemia (Cytarabine-resistant) | Not specified | Synergistic effect observed with Cabazitaxel. | [6] |
| Combination Therapy | Cell Line | Cancer Type | Effect | Reference |
| This compound + TRAIL | PC3-TR | Prostate Cancer | Significant reduction in LC50 for TRAIL. | [5] |
| This compound + Doxorubicin | Breast Cancer Stem Cells | Breast Cancer | Sensitizes bCSCs to Doxorubicin-induced apoptosis. | [4] |
| This compound + Cabazitaxel | REH/Ara-C | B-cell Acute Lymphoblastic Leukemia | Synergistic inhibition of proliferation. | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in overcoming chemoresistance.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (chemoresistant and sensitive counterparts)
-
Complete cell culture medium
-
This compound (Mithramycin A)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/DAPI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
DAPI or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of DAPI or PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and DAPI/PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blotting for Sp1 and ABCG2
This protocol is to assess the effect of this compound on protein expression levels.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Sp1, anti-ABCG2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine if this compound inhibits the binding of Sp1 to the promoter of a target gene (e.g., ABCG2).
Materials:
-
Cancer cells treated with this compound
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
Cell lysis buffer
-
Sonication buffer
-
ChIP-grade anti-Sp1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the ABCG2 promoter
Procedure:
-
Treat cells with this compound for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonicate the nuclear lysate to shear the chromatin to fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-Sp1 antibody or an IgG control.
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the Sp1 binding site in the ABCG2 promoter to quantify the amount of precipitated DNA. A decrease in the amount of precipitated DNA in this compound-treated cells compared to control cells indicates inhibition of Sp1 binding.
Visualizations
Caption: this compound's mechanism of action to overcome chemoresistance.
Caption: Workflow for evaluating this compound's effect on chemoresistance.
References
- 1. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mithramycin Targets Sp1 and The Androgen Receptor Transcription Level—Potential Therapeutic Role in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everolimus and this compound specifically target chemoresistant colorectal cancer cells of the CMS4 subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mithramycin A sensitizes therapy-resistant breast cancer stem cells toward genotoxic drug doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of cabazitaxel and this compound induces cell death in drug resistant B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Plicamycin for Fluorescence Microspectrophotometry of DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plicamycin, also known as Mithramycin, is an aureolic acid antibiotic produced by Streptomyces plicatus.[1] It functions as an antineoplastic agent by binding to DNA and inhibiting both DNA and RNA synthesis.[2][3] this compound exhibits a strong preference for guanine-cytosine (GC) rich regions in the DNA minor groove.[2][4] This binding is dependent on the presence of divalent cations, such as magnesium (Mg²⁺), which facilitates the formation of a stable this compound-DNA complex.[5][6] Upon binding to DNA, the complex becomes highly fluorescent, and the intensity of this fluorescence is directly proportional to the amount of DNA present.[7] This property makes this compound a valuable fluorochrome for the quantitative analysis of DNA content in single cells and cell populations using fluorescence microspectrophotometry and flow cytometry.[5][7]
Principle of the Method
The application of this compound for DNA quantification relies on its specific binding to DNA and the resulting fluorescence. This compound molecules form a dimer that intercalates into the minor groove of the DNA double helix, primarily at GC-rich sequences.[4][8] This interaction is stabilized by a divalent cation, typically Mg²⁺, which chelates with the drug molecules.[5][6] The formation of this this compound-DNA-Mg²⁺ complex results in a significant enhancement of fluorescence emission. The fluorescence intensity measured is stoichiometric, meaning it is directly proportional to the DNA content within the cell.[7] This allows for the high-resolution measurement of DNA quantities in various cell types, including nuclei, organelles, and even viral particles.[7] The quantitation is generally not affected by the condensation state of the DNA, allowing for analysis across different stages of the cell cycle.[7]
Quantitative Data Summary
The following tables summarize the key characteristics and spectral properties of this compound for DNA analysis.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Common Name | Mithramycin A | [2] |
| CAS Number | 18378-89-7 | [2] |
| Molecular Formula | C₅₂H₇₆O₂₄ | [2] |
| Molecular Weight | 1085.15 g/mol | [9] |
| Excitation Wavelength (with DNA) | ~440 nm | [7] |
| Emission Wavelength (with DNA) | ~575 nm | [7] |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Storage Temperature | -20°C | [2] |
Table 2: Comparison of this compound with Other DNA Fluorochromes
| Feature | This compound (Mithramycin) | Propidium Iodide (PI) | 4',6-diamidino-2-phenylindole (DAPI) |
| DNA Specificity | Binds to GC-rich regions | Intercalates between base pairs | Binds to AT-rich regions |
| Cell Permeability | Permeable to fixed cells | Permeable to dead/fixed cells | Permeable to live and fixed cells |
| Divalent Cation Requirement | Yes (e.g., Mg²⁺)[5] | No | No |
| Fluorescence in HeLa Cells | Higher than PI[10] | Lower than this compound[10] | High |
| Fluorescence in Lymphocytes | Lower than PI[10] | Higher than this compound[10] | High |
| Primary Application | DNA content, cell cycle analysis | DNA content, viability | DNA content, nuclear morphology |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
This protocol describes the preparation of a stock and working solution of this compound for staining.
Materials:
-
This compound (Mithramycin A) powder
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Magnesium chloride (MgCl₂)
-
Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Stock Solution (1 mg/mL):
-
Carefully weigh out 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO to create a 1 mg/mL stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[2]
-
-
Working Staining Solution (100 µg/mL with MgCl₂):
-
Thaw one aliquot of the this compound stock solution.
-
In a suitable container, add 8.9 mL of buffer (e.g., PBS).
-
Add 0.1 mL of 1.5 M MgCl₂ to the buffer to achieve a final concentration of 15 mM.
-
Add 1 mL of the 1 mg/mL this compound stock solution to the buffer-MgCl₂ mixture.
-
Mix thoroughly. The final concentration will be 100 µg/mL this compound and 15 mM MgCl₂.
-
Prepare this solution fresh before each use and protect it from light.
-
Protocol 2: Staining of Fixed Cells for Fluorescence Microspectrophotometry
This protocol details the steps for fixing and staining cells for analysis of DNA content.
Materials:
-
Cell suspension (e.g., cultured cells, thymocytes)[5]
-
PBS, pH 7.4
-
Fixative (e.g., 70% ethanol, cold; or 4% paraformaldehyde)
-
This compound working staining solution (from Protocol 1)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Harvesting:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
Washing:
-
Centrifuge the fixed cells (300 x g for 5 minutes) and discard the ethanol.
-
Wash the cells twice with PBS to remove any residual fixative.
-
-
Staining:
-
Mounting and Visualization:
-
Centrifuge the stained cells and resuspend them in a small volume of PBS.
-
Place a drop of the cell suspension onto a clean microscope slide.
-
Add a drop of mounting medium and carefully place a coverslip over the sample, avoiding air bubbles.
-
Analyze the slides using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~440 nm, Emission ~575 nm).
-
Visualizations
Caption: this compound binds to GC-rich DNA in the presence of Mg²⁺, forming a fluorescent complex.
Caption: Experimental workflow from cell preparation to DNA content analysis using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rpicorp.com [rpicorp.com]
- 3. Research Products International Corp this compound [MITHRAMYCIN A], 1 MG, | Fisher Scientific [fishersci.com]
- 4. Dimerization and DNA recognition rules of mithramycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin fluorescence for quantitative determination of deoxyribonucleic acid in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mithramycin- and 4'-6-diamidino-2-phenylindole (DAPI)-DNA staining for fluorescence microspectrophotometric measurement of DNA in nuclei, plastids, and virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | Mechanism | Concentration [selleckchem.com]
- 10. Flow microfluorometric analysis of cellular DNA: Critical comparison of mithramycin and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcd.ie [tcd.ie]
Application Notes: Plicamycin as a Tool in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic produced by the bacterium Streptomyces plicatus[1][2]. While historically used in cancer therapy and for treating hypercalcemia, its application has been discontinued for clinical use in some regions[3][4]. However, this compound has emerged as a valuable tool in preclinical neuroprotective research. Its primary mechanism of action involves binding to GC-rich regions in DNA, which allows it to function as a potent and selective inhibitor of the transcription factor Specificity Protein 1 (Sp1)[5][6]. This activity makes this compound a powerful agent for investigating the role of Sp1-mediated gene transcription in the pathogenesis of various neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and neuronal injury following ischemia[6][7][8]. These notes provide an overview of this compound's mechanism, applications in disease models, and detailed protocols for its use in a research setting.
Mechanism of Action: Sp1 Inhibition
This compound exerts its biological effects by binding to the minor groove of GC-rich DNA sequences[5][6]. This binding physically obstructs the access of Sp1 family transcription factors to their promoter regions on the DNA[5]. Sp1 is a key regulator of numerous genes involved in cell growth, differentiation, and apoptosis[2]. In the context of neurodegeneration, many genes implicated in pathogenic processes are under the transcriptional control of Sp1. By displacing Sp1, this compound effectively inhibits the expression of these target genes, thereby conferring a neuroprotective effect[5][6]. This targeted inhibition of gene expression has been shown to be crucial for its neuroprotective properties[6][9].
Caption: this compound binds GC-rich DNA, displacing Sp1 to inhibit gene transcription.
Applications in Neurodegenerative Disease Models
Huntington's Disease (HD)
In preclinical models of Huntington's disease (HD), this compound has demonstrated significant therapeutic potential. HD is caused by an expanded CAG repeat in the Huntingtin gene, leading to a toxic mutant Huntingtin protein (mHTT)[10][11]. This compound treatment in the R6/2 transgenic mouse model of HD extended survival and alleviated the repression of genes vital for neuronal function[10]. The neuroprotection is linked to its ability to inhibit the expression of genes like Myc, which are involved in aberrant cell cycle activation and neuronal death[6][9].
Caption: this compound inhibits Sp1, reducing toxic gene expression in HD models.
Alzheimer's Disease (AD)
Research using the APPswe/PS1dE9 transgenic mouse model of Alzheimer's disease has shown that this compound (Mithramycin A) can effectively mitigate key pathological features[8]. Treatment led to a significant reduction in cerebral amyloid-beta (Aβ) levels and plaque burden. This was achieved by suppressing the Sp1-mediated transcription of genes essential for Aβ production, including Amyloid Precursor Protein (APP), Beta-site APP Cleaving Enzyme 1 (BACE1), and Presenilin-1 (PS1)[8]. Furthermore, this compound inhibited signaling pathways involving CDK5 and GSK3β, leading to a profound reduction in the hyperphosphorylation of tau protein[8].
Caption: this compound reduces Aβ production and tau hyperphosphorylation in AD models.
Cerebral Ischemia
In mouse models of transient global ischemia, this compound administration provides a neuroprotective effect in the hippocampus[7]. Treatment significantly reduced the number of dying neurons and attenuated signals associated with endoplasmic reticulum (ER) stress. Specifically, this compound decreased the expression of C/EBP homologous protein (CHOP), a key transcription factor involved in ER stress-induced neuronal death[7]. This intervention also restored long-term potentiation, suggesting a recovery of synaptic plasticity impaired by the ischemic event[7].
Data Summary: this compound in Neuroprotection Research
| Disease Model | Species/System | This compound Dose & Administration | Key Quantitative Findings | Reference(s) |
| Huntington's Disease | R6/2 Transgenic Mouse | 0.5 mg/kg, intraperitoneal injection, every 48 hours | Extended mean survival by 29.1%. | [10] |
| Alzheimer's Disease | APPswe/PS1dE9 Transgenic Mouse | 0.25 mg/kg, intraperitoneal injection, every other day for 4 months | Significantly reduced cerebral Aβ levels, plaque burden, and tau hyperphosphorylation; improved learning and memory deficits. (Specific percentages not provided in abstract). | [8] |
| Cerebral Ischemia | C57BL/6 Mouse (Transient global ischemia model) | 2 mg/kg, intraperitoneal injection, immediately after reperfusion | Significantly decreased the number of Fluoro-Jade B-positive (dying) neurons and the expression level of CHOP in the hippocampal CA1 area. | [7] |
| Oxidative Stress | In Vitro Cortical Neurons | Not specified | Inhibits oxidative stress-induced neuronal death. | [6][9] |
Experimental Protocols
Disclaimer: These protocols are generalized examples. Researchers should optimize concentrations, timings, and specific methodologies based on their experimental system and specific research questions. Adherence to all institutional and governmental guidelines for animal and laboratory safety is mandatory.
Protocol 1: In Vitro Neuroprotection Assay using Neuronal Cell Cultures
This protocol describes a general workflow for assessing the neuroprotective effects of this compound against a neurotoxic stimulus in a neuronal cell line (e.g., SH-SY5Y) or primary neuron culture.
Caption: Workflow for testing this compound's neuroprotective effects in cell culture.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
This compound (Mithramycin A)[2]
-
DMSO (for stock solution)[5]
-
Neurotoxic agent (e.g., hydrogen peroxide, rotenone, Aβ oligomers)
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (e.g., MTT, LDH assay kit, Caspase-3 assay kit, antibodies for Western blot)
Procedure:
-
Cell Plating: Seed neuronal cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere and grow to the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C[2]. Immediately before use, dilute the stock solution to the desired final concentrations in a cell culture medium.
-
This compound Treatment: Remove the old medium from the cells and add the medium containing various concentrations of this compound (e.g., 25 nM, 50 nM, 100 nM) and a vehicle control (DMSO). It is crucial to include a "this compound only" control to assess its intrinsic toxicity.
-
Pre-incubation: Incubate the cells with this compound for a pre-determined time (e.g., 12-24 hours) to allow for the inhibition of Sp1-mediated transcription.
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells at a pre-determined concentration known to induce significant but sub-maximal cell death. Include a "toxin only" control group.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for the desired period (e.g., 24 hours).
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell survival.
-
Apoptosis: Measure caspase-3 activity or perform TUNEL staining to assess apoptotic cell death.
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of relevant proteins (e.g., Sp1, APP, BACE1, CHOP, cleaved caspase-3).
-
Protocol 2: In Vivo Neuroprotection Study in a Transgenic Mouse Model
This protocol provides a general framework for evaluating this compound's efficacy in a transgenic mouse model of a neurodegenerative disease (e.g., R6/2 for HD, APPswe/PS1dE9 for AD).
Caption: Workflow for testing this compound's efficacy in a mouse model of neurodegeneration.
Materials:
-
Transgenic mice and wild-type littermate controls
-
This compound
-
Sterile PBS or other appropriate vehicle
-
Injection supplies (syringes, needles)
-
Equipment for behavioral testing (e.g., rotarod, water maze)
-
Reagents for tissue processing, histology, and biochemical analysis
Procedure:
-
Animal Cohorts: Establish cohorts of transgenic and wild-type mice. At a pre-determined age (before or at the onset of symptoms), randomly assign animals to a treatment group (this compound) or a control group (vehicle).
-
This compound Preparation and Administration: Dissolve this compound in a sterile vehicle (e.g., PBS). Administer the drug via the chosen route, typically intraperitoneal (IP) injection. The dosage and frequency should be based on prior studies (e.g., 0.25-0.5 mg/kg every other day)[8][10].
-
Monitoring: Monitor the animals regularly for general health, body weight, and any adverse effects.
-
Behavioral Analysis: Conduct a battery of behavioral tests at regular intervals throughout the study to assess motor function, learning, and memory. Examples include the rotarod test for motor coordination and the Morris water maze for spatial memory.
-
Study Endpoint: Continue the treatment until a pre-defined endpoint (e.g., a specific age, disease stage) or for survival analysis.
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect the brains for analysis.
-
Post-mortem Analysis:
-
Histology/Immunohistochemistry: Process one hemisphere of the brain for histological analysis. Perform staining (e.g., with Thioflavin-S for amyloid plaques) or immunohistochemistry for markers of neurodegeneration (e.g., NeuN), protein aggregation (e.g., anti-Aβ, anti-p-Tau), or neuroinflammation.
-
Biochemical Analysis: Use the other hemisphere to prepare protein lysates from specific brain regions (e.g., cortex, hippocampus). Perform Western blotting or ELISAs to quantify levels of key proteins such as Sp1 targets, Aβ40/42, or phosphorylated Tau.
-
Conclusion
This compound is a versatile and effective research tool for probing the molecular mechanisms of neurodegeneration. Its well-defined activity as an Sp1 inhibitor allows for targeted investigation into the transcriptional dysregulation that underlies diseases like Huntington's and Alzheimer's. By using the protocols and models outlined here, researchers can further elucidate disease pathways and evaluate the therapeutic potential of targeting the Sp1 transcription factor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rpicorp.com [rpicorp.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | Mechanism | Concentration [selleckchem.com]
- 6. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective action of mithramycin against neurodegeneration and impairment of synaptic plasticity in the hippocampal CA1 area after transient global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mithramycin A Alleviates Cognitive Deficits and Reduces Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithramycin Is a Gene-Selective Sp1 Inhibitor That Identifies a Biological Intersection between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy for the brain: the antitumor antibiotic mithramycin prolongs survival in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutant huntingtin protein decreases with CAG repeat expansion: implications for therapeutics and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Plicamycin Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing Plicamycin concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that affects cell viability?
A1: this compound, also known as Mithramycin, primarily exerts its cytotoxic effects through two main mechanisms. Firstly, it is a potent inhibitor of the Sp1 transcription factor. This compound binds to GC-rich regions in DNA promoters, preventing Sp1 from binding and initiating the transcription of genes crucial for cancer cell proliferation, angiogenesis, and survival.[1] Secondly, this compound can activate the Fas death receptor pathway, leading to apoptosis. It promotes the clustering of Fas receptors on the cell surface, the formation of the Death-Inducing Signaling Complex (DISC), and subsequent activation of caspases, even in a Fas ligand-independent manner.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is highly cell-line dependent. A general starting point for a dose-response experiment would be in the nanomolar (nM) to low micromolar (µM) range. Based on available data, IC50 values can range from low nM in sensitive leukemia cell lines to several µM in other cancer types. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.
Q3: How long should I incubate cells with this compound before assessing viability?
A3: Incubation times can vary depending on the cell line and the specific research question. A common starting point is a 72-hour incubation period. However, time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the optimal time point to observe the desired effect on cell viability.
Q4: Can this compound interfere with common cell viability assays like MTT or WST-1?
A4: While there is no widespread evidence of direct chemical interference, it is always a good practice to include a "no-cell" control with this compound at the highest concentration to be tested. This will help rule out any direct reduction of the assay reagent by the compound. Some compounds can affect cellular metabolism, which may lead to an over or underestimation of cell viability in metabolic-based assays like MTT.[2][3][4] If you observe unexpected results, consider using a viability assay with a different readout, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or an ATP-based assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected IC50 value or no significant decrease in viability | 1. Cell line resistance: The cell line may be inherently resistant to this compound. 2. Suboptimal incubation time: The incubation period may be too short to observe a significant effect. 3. This compound degradation: The compound may have degraded due to improper storage or handling. 4. Low this compound concentration range: The tested concentrations may be too low. | 1. Research the cell line's sensitivity: Check literature for reported this compound IC50 values in your cell line or similar ones. Consider using a known sensitive cell line as a positive control. 2. Perform a time-course experiment: Test viability at 24, 48, and 72 hours to determine the optimal incubation time. 3. Ensure proper handling: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. 4. Expand the concentration range: Test a broader range of concentrations, including higher µM values. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers in each well. 2. Edge effects: Evaporation from the outer wells of the microplate.[5] 3. Incomplete dissolution of formazan crystals (MTT assay): This can lead to inaccurate absorbance readings. | 1. Ensure a homogenous cell suspension: Gently resuspend cells before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[5] 3. Ensure complete solubilization: After adding the solubilization buffer, mix thoroughly by pipetting or using a plate shaker. Visually confirm that all formazan crystals are dissolved before reading the plate. |
| Absorbance/Fluorescence in "no-cell" control wells is high | 1. This compound interference: The compound may be directly reducing the assay reagent. 2. Media components: Phenol red or other media components may interfere with the assay. | 1. Use an alternative assay: Switch to a viability assay with a different detection method (e.g., ATP-based assay). 2. Use phenol red-free media: Perform the assay in phenol red-free media if possible. |
| Cell viability is greater than 100% at low this compound concentrations | 1. Hormesis effect: Some compounds can stimulate cell proliferation at very low concentrations. 2. Increased metabolic activity: this compound might be inducing a stress response that increases metabolic activity without increasing cell number.[4] | 1. Confirm with cell counting: Use a direct cell counting method (e.g., Trypan blue exclusion) to verify if cell numbers are indeed increasing. 2. Use a non-metabolic assay: Corroborate your findings with a cytotoxicity assay that measures membrane integrity. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Incubation Time | Assay Method |
| PC3-TR | Prostate Cancer (TRAIL-resistant) | ~1 µM | Not Specified | Not Specified |
| PC3 | Prostate Cancer | ~0.3 µM | Not Specified | Not Specified |
| Panc-1 | Pancreatic Cancer | ~1 µM | Not Specified | Not Specified |
| MIA-PaCa2 | Pancreatic Cancer | Time-dependent decrease | 24-72h | Not Specified |
| S2-013 | Pancreatic Cancer | Time-dependent decrease | 24-72h | Not Specified |
Note: IC50 values can vary significantly based on experimental conditions. This table should be used as a reference for designing dose-response experiments.
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound using an MTS Assay
This protocol provides a step-by-step guide for a typical MTS assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (appropriate for your cell line)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest and count cells to ensure high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. A common starting range is from 10 µM down to 1 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
4. MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined to ensure a sufficient color change without reaching saturation.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the this compound-treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Sp1-mediated gene transcription.
Caption: this compound activates the Fas death pathway.
Caption: Experimental workflow for IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Plicamycin Staining Protocols for Microscopy: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Plicamycin (also known as Mithramycin A) for fluorescence microscopy.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a fluorescent stain?
This compound is a fluorescent antibiotic that binds to GC-rich regions in the minor groove of double-stranded DNA.[1] This binding results in a significant increase in its fluorescence, making it a useful tool for visualizing nuclear DNA in microscopic applications.
Q2: What are the excitation and emission wavelengths of this compound?
When bound to chromatin, this compound has a fluorescence emission maximum at 540 nm.[2] For optimal excitation, a wavelength in the blue-violet range is typically used.
Q3: Can this compound be used for live-cell imaging?
While this compound can enter living cells, it is an antineoplastic agent and can induce apoptosis, making it generally unsuitable for long-term live-cell imaging studies where cell viability is critical.[3] For endpoint assays on live cells, short incubation times should be used and validated for minimal impact on cell health.
Q4: Is this compound compatible with other fluorescent stains?
Yes, this compound can be used in multicolor fluorescence microscopy. A common counterstain is DAPI, which also binds to DNA but has distinct spectral properties (Ex/Em: ~358/461 nm).[4] Careful selection of fluorophores and filter sets is necessary to avoid spectral overlap.
Q5: How should I store my this compound stock solution?
This compound is typically dissolved in DMSO to create a stock solution.[1] This stock solution should be stored at -20°C to maintain its stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining protocols.
Problem 1: Weak or No Staining
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Staining Concentration | Optimize the this compound concentration. A starting range of 0.1-10 µM can be tested. |
| Insufficient Incubation Time | Increase the incubation time. For fixed cells, 15-60 minutes is a good starting point to test. |
| Suboptimal pH of Staining Buffer | Ensure the pH of your staining buffer is within the optimal range for this compound binding. |
| Poor Fixation | Ensure cells are properly fixed. 4% paraformaldehyde in PBS is a commonly used and effective fixative.[3] |
| Inadequate Permeabilization | If targeting nuclear DNA, ensure the cell membrane is adequately permeabilized. 0.1-1% Triton X-100 in PBS is a common permeabilization agent.[3] |
Logical Troubleshooting Workflow for Weak/No Staining
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Solution |
| Excess this compound Concentration | Titrate the this compound concentration downwards to find the optimal signal-to-noise ratio. |
| Insufficient Washing | Increase the number and/or duration of wash steps after staining to remove unbound this compound. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different fixation method or a commercial autofluorescence quenching kit. |
| Cytoplasmic Staining | In some cases, cytoplasmic fluorescence can occur.[5] This may be due to non-specific binding or cell health issues prior to fixation. Ensure optimal cell culture conditions and proper handling during the staining procedure. |
Decision Tree for High Background Issues
Problem 3: Photobleaching
Possible Causes & Solutions
| Cause | Solution |
| Prolonged Exposure to Excitation Light | Minimize the time the sample is exposed to the excitation light. Use the lowest laser power necessary for adequate signal. |
| Absence of Antifade Reagent | Use a commercially available antifade mounting medium to preserve the fluorescence signal. |
| High Excitation Intensity | Reduce the intensity of the excitation light source. |
Experimental Protocols
Protocol 1: Staining of Fixed Adherent Cells with this compound
This protocol is a starting point and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.5% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining Buffer (e.g., PBS)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.[3]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[3]
-
Wash three times with PBS.
-
-
This compound Staining:
-
Prepare a working solution of this compound in Staining Buffer. A starting concentration of 1 µM is recommended, but this should be optimized (e.g., 0.1 µM to 5 µM).
-
Incubate the coverslips with the this compound working solution for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips with nail polish and allow to dry.
-
Store slides at 4°C in the dark until imaging.
-
Experimental Workflow Diagram
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. Anticancer drug mithramycin interacts with core histones: An additional mode of action of the DNA groove binder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Artifacts associated with mithramycin fluorescence in the clinical detection and quantitation of aneuploidy by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Plicamycin-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Plicamycin-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Mithramycin, is an antineoplastic antibiotic produced by Streptomyces plicatus. Its primary mechanism of action is the inhibition of RNA synthesis by binding to GC-rich regions of DNA. This binding can displace transcription factors, such as Sp1, from gene promoters, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis.[1]
Q2: We are observing high levels of unexpected cell death in our primary cell cultures treated with this compound. What are the initial troubleshooting steps?
A2: High cytotoxicity in primary cell cultures can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Verify this compound Concentration: Ensure the final concentration of this compound and its solvent (e.g., DMSO) in the culture medium is accurate.
-
Assess Baseline Cell Health: Confirm the viability and health of your primary cells before initiating treatment. Primary cells are often more sensitive than cell lines.
-
Optimize Dose and Exposure Time: Conduct a dose-response and time-course experiment to determine the half-maximal cytotoxic concentration (IC50) and the optimal exposure duration for your specific primary cell type.
-
Check for Contamination: Rule out microbial contamination (bacteria, fungi, mycoplasma) as a contributing factor to cell death.
Q3: How can we minimize this compound-induced cytotoxicity in our primary cell cultures while still studying its effects?
A3: Several strategies can be employed to mitigate off-target cytotoxicity:
-
Concentration and Time Optimization: Use the lowest effective concentration of this compound and the shortest possible exposure time that still elicits the desired biological effect.
-
Co-treatment with Cytoprotective Agents: Consider co-incubating your cells with antioxidants like N-acetylcysteine (NAC) to counteract oxidative stress, or with pan-caspase inhibitors (e.g., Z-VAD-FMK) if apoptosis is an unwanted side effect.[2]
-
Serum Concentration: The amount of serum in your culture medium can affect drug availability and cytotoxicity. Experiment with different serum percentages to find an optimal balance.
Q4: What are the known signaling pathways involved in this compound-induced cytotoxicity?
A4: this compound is known to induce apoptosis. In some cancer cell lines, this occurs through the Fas death pathway. The primary mechanism involves the inhibition of Sp1-mediated transcription, which can affect the expression of various genes crucial for cell survival and proliferation. While not definitively proven for this compound in all primary cell types, other antibiotics are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and modulation of stress-activated signaling pathways like MAPK and PI3K/Akt.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background cell death in control cultures | Poor quality of primary cells, suboptimal culture conditions, contamination. | Ensure high viability of primary cells post-isolation. Optimize media, serum, and supplement concentrations. Regularly test for mycoplasma contamination. |
| Inconsistent results between experiments | Variation in cell passage number (if applicable), inconsistent this compound preparation, variability in incubation times. | Use cells within a consistent and low passage number range. Prepare fresh this compound dilutions for each experiment. Ensure precise timing of treatments and assays. |
| Low signal-to-noise ratio in cytotoxicity assays | Suboptimal cell seeding density, incorrect assay parameters. | Determine the optimal cell seeding density for your primary cell type in the chosen assay format. Optimize incubation times with detection reagents. |
| Difficulty in distinguishing between apoptosis and necrosis | Using a single cytotoxicity endpoint assay. | Employ multiple assays. For example, combine a membrane integrity assay (LDH) with an apoptosis assay (Annexin V/PI staining or Caspase-3 activity). |
Quantitative Data on this compound Cytotoxicity
Disclaimer: Limited quantitative cytotoxicity data for this compound in primary cell cultures is available in the public domain. The following data from cancer cell lines are provided for reference but may not be directly applicable to primary cells, which can exhibit different sensitivities.
| Cell Line | Assay | Exposure Time | IC50 / Lethal Concentration |
| HeLa | Viability | 48 hours | Lethal at 0.5 µg/mL |
| PC3-TR (Prostate Cancer) | Viability | Not Specified | ~0.2 µM (in combination with TRAIL) |
| PC3 (Prostate Cancer) | Viability | Not Specified | Not specified (synergistic with TRAIL) |
| Panc-1 (Pancreatic Cancer) | Viability | Not Specified | Not specified (synergistic with TRAIL) |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
Primary cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound
-
Primary cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed primary cells and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Hypothesized Cytotoxicity Pathways
General Experimental Workflow for Assessing this compound Cytotoxicity
Troubleshooting Logic for High Cytotoxicity
References
Improving the specificity of Plicamycin binding to target DNA sequences
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Plicamycin (also known as Mithramycin) and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the specificity of this compound binding to target DNA sequences in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's interaction with DNA?
This compound is an aureolic acid antibiotic that binds to the minor groove of DNA.[1][2][3][4] This binding is not covalent and shows a strong preference for GC-rich sequences.[1][2][3][5][6] The interaction is further stabilized by the coordination of a divalent metal ion, typically Mg2+, which facilitates the formation of a this compound dimer that bridges the minor groove.[2] This binding can displace transcription factors that recognize GC-rich promoter regions, thereby inhibiting gene expression.[6][7][8]
Q2: How can the specificity of this compound for a target DNA sequence be improved?
Improving the specificity of this compound primarily involves the use of chemically modified analogs, often referred to as "mithralogs".[6][9] Researchers have synthesized various analogs by altering the side chains of the this compound molecule.[1][2][10] These modifications can influence the drug's binding affinity and sequence preference, potentially reducing off-target effects and associated toxicity.[6][10][11] For instance, altering the pentyl side chain has led to compounds with similar DNA binding specificity but lower affinity, which may translate to reduced toxicity.[10]
Q3: What are common off-target effects of this compound, and how can they be minimized?
This compound's preference for GC-rich sequences is not absolute, leading to potential binding at unintended genomic sites and subsequent toxicity.[10][11][12] Common toxicities include hepatotoxicity and myelosuppression.[12] Minimizing these off-target effects is a key challenge in its therapeutic application.[10][11] Strategies to reduce off-target effects include:
-
Using this compound Analogs: Employing mithralogs with engineered side chains can enhance specificity and reduce binding to non-target sequences.[6][9][11]
-
Dose Optimization: Carefully titrating the concentration of this compound can help to favor binding at high-affinity target sites while minimizing interactions with lower-affinity off-target sequences.
-
Combination Therapy: In some contexts, combining this compound with other therapeutic agents may allow for lower, less toxic doses to be used.[13][14]
Q4: How does this compound binding affect transcription factor activity?
By binding to GC-rich sequences often found in gene promoters, this compound can physically block the binding of transcription factors that recognize these sites.[7][8] A notable example is the Sp1 transcription factor, which plays a role in the expression of many genes involved in cell growth and proliferation.[5][6][7][11] By inhibiting Sp1 binding, this compound can down-regulate the expression of these genes, which is a key aspect of its anti-cancer activity.[6][11] It has also been shown to be a potent antagonist of the oncogenic transcription factor EWS-FLI1.[15]
Troubleshooting Guides
Problem 1: Low binding affinity or no detectable binding of this compound to the target DNA sequence.
-
Possible Cause 1: Suboptimal Divalent Cation Concentration.
-
Solution: this compound requires divalent cations like Mg2+ for stable DNA binding.[2] Ensure your binding buffer contains an adequate concentration of MgCl2, typically in the low millimolar range. You may need to titrate the Mg2+ concentration to find the optimal level for your specific DNA sequence.
-
-
Possible Cause 2: Incorrect DNA Sequence Design.
-
Solution: this compound has a strong preference for GC-rich sequences, with a minimal recognition site often described as two consecutive G:C base pairs.[1] An X(G/C)(G/C)X motif is considered necessary and sufficient for binding.[1] Verify that your target DNA sequence contains an appropriate binding motif. If possible, use a positive control DNA sequence known to bind this compound with high affinity.
-
-
Possible Cause 3: this compound Degradation.
-
Solution: this compound can be sensitive to light and pH. Store this compound solutions protected from light and at an appropriate pH as recommended by the manufacturer. Prepare fresh solutions for your experiments to ensure the compound's integrity.
-
Problem 2: High background or non-specific binding in Electrophoretic Mobility Shift Assays (EMSA).
-
Possible Cause 1: Excess this compound Concentration.
-
Solution: High concentrations of this compound can lead to aggregation and non-specific interactions with the DNA probe. Perform a concentration titration to determine the lowest effective concentration that still provides a clear band shift for your target sequence.
-
-
Possible Cause 2: Inappropriate Blocking Agents.
-
Solution: The use of non-specific competitor DNA, such as poly(dI-dC), is crucial to reduce non-specific binding. Optimize the concentration of the competitor DNA in your binding reaction.
-
-
Possible Cause 3: Gel Electrophoresis Conditions.
Problem 3: Inconsistent results in fluorescence-based binding assays.
-
Possible Cause 1: Inner Filter Effect.
-
Solution: At high concentrations, either the DNA or this compound can absorb the excitation or emission light, leading to artificially low fluorescence readings. Ensure that the concentrations of your interacting molecules are within the linear range of your fluorometer. You may need to perform control experiments to correct for any inner filter effects.
-
-
Possible Cause 2: Environmental Sensitivity of the Fluorophore.
-
Solution: this compound's fluorescence is environmentally sensitive and can be influenced by buffer components, pH, and temperature.[18] Maintain consistent experimental conditions across all measurements. It is also important to subtract the fluorescence of buffer blanks.
-
-
Possible Cause 3: Photobleaching.
-
Solution: this compound, like many fluorophores, can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize the exposure time and use the lowest necessary excitation intensity.
-
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and some of its analogs to DNA. Dissociation constants (Kd) are a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.
Table 1: Dissociation Constants (Kd) of this compound and Analogs
| Compound | DNA Sequence | Kd (µM) | Reference |
| Mithramycin (MTM) | GC-rich | 19 | [8] |
| Mithramycin SDK | GC-rich | 20 | [8] |
| Mithramycin SK | GC-rich | 40 | [8] |
Table 2: Relative DNA Binding Affinities of this compound Analogs
| Analog | Relative Binding Affinity | Reference |
| MTM | High | [1] |
| MTM SDK | High (similar to MTM) | [1] |
| MTM SA-Trp | Moderate | [1] |
| MTM SA-Ala | Low | [1] |
| PreMTM B | No binding | [1] |
Experimental Protocols
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for this compound-DNA Binding
This protocol is a generalized procedure for assessing the binding of this compound to a specific DNA probe.[16][17][19][20]
1. Materials:
- DNA probe (oligonucleotide containing the target sequence), labeled with a radioactive (e.g., 32P) or fluorescent tag.
- This compound or analog solution of known concentration.
- 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM MgCl2, 10 mM DTT).
- Non-specific competitor DNA (e.g., poly(dI-dC)).
- Loading Dye (e.g., 6x, containing Ficoll or glycerol and a tracking dye).
- Native polyacrylamide gel (e.g., 6-8% in 0.5x TBE buffer).
- 0.5x TBE running buffer.
2. Method:
- Prepare Binding Reactions: In a microcentrifuge tube, assemble the following components on ice:
- Nuclease-free water to final volume.
- 1 µL 10x Binding Buffer.
- 1 µL labeled DNA probe (e.g., 10-50 fmol).
- 1 µL poly(dI-dC) (e.g., 1 µg/µL).
- Varying amounts of this compound solution (to achieve desired final concentrations).
- Include a no-drug control lane.
- Incubation: Mix gently and incubate at room temperature for 20-30 minutes, protected from light.
- Add Loading Dye: Add 2 µL of 6x loading dye to each reaction and mix.
- Gel Electrophoresis:
- Pre-run the native polyacrylamide gel in 0.5x TBE buffer for at least 30 minutes at 100-150V.
- Load the samples into the wells.
- Run the gel at 100-150V until the tracking dye has migrated an appropriate distance. The gel should be kept cool during the run.
- Visualization:
- For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
- For fluorescent probes, image the gel using a suitable fluorescence scanner.
Protocol 2: Fluorescence Titration Assay for Determining Binding Affinity
This protocol outlines a method to determine the dissociation constant (Kd) of this compound-DNA binding by monitoring changes in this compound's intrinsic fluorescence.[18][21][22][23]
1. Materials:
- This compound or analog solution.
- DNA solution (containing the target sequence).
- Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).
- Fluorometer and appropriate cuvettes.
2. Method:
- Instrument Setup: Set the fluorometer to the excitation and emission wavelengths appropriate for this compound (e.g., excitation ~440 nm, emission ~540 nm). Set the slit widths to achieve a good signal-to-noise ratio.
- Prepare this compound Solution: In a cuvette, prepare a solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).
- Initial Fluorescence Measurement: Record the fluorescence intensity of the this compound solution alone.
- Titration with DNA:
- Make sequential additions of small aliquots of the concentrated DNA stock solution to the cuvette.
- After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity.
- Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of binding.
- Data Analysis:
- Correct the fluorescence data for dilution effects.
- Plot the change in fluorescence intensity as a function of the DNA concentration.
- Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Visualizations
Caption: Workflow for this compound-DNA binding analysis using EMSA.
Caption: this compound dimer binds to the DNA minor groove, blocking transcription factor access.
Caption: Troubleshooting logic for low this compound-DNA binding.
References
- 1. Dimerization and DNA recognition rules of mithramycin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High resolution hydroxyl radical footprinting of the binding of mithramycin and related antibiotics to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Footprinting studies of sequence recognition by mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antitumor antibiotic mithramycin: new advanced approaches in modification and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Combination of cabazitaxel and this compound induces cell death in drug resistant B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mithramycin suppresses DNA damage repair via targeting androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structures of mithramycin analogues bound to DNA and implications for targeting transcription factor FLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. Specific staining of DNA with the fluorescent antibiotics, mithramycin, chromomycin, and olivomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 20. Electrophoretic mobility-shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A competition assay for DNA binding using the fluorescent probe ANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DNA binding properties of a new class of linked anthramycin analogs - PMC [pmc.ncbi.nlm.nih.gov]
Plicamycin Solution Stability and Storage: A Technical Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of plicamycin solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. How should lyophilized this compound powder be stored?
Lyophilized this compound powder is hygroscopic and sensitive to heat and light.[1] To ensure its stability, it should be stored in a light-resistant container at temperatures between 2°C and 8°C (36°F and 46°F).[1][2] For long-term storage, -20°C is also a commonly recommended temperature.
2. What is the recommended solvent for reconstituting this compound?
This compound can be reconstituted in several solvents depending on the experimental needs:
-
Sterile Water for Injection: This is a common solvent for creating aqueous solutions for intravenous administration.[2]
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO.
-
Ethanol: this compound is also soluble in ethanol.
When preparing a stock solution, it is crucial to use a high-purity solvent and ensure the powder is fully dissolved.
3. How should this compound stock solutions be stored?
The stability of this compound in solution is dependent on the storage temperature and the solvent used. Here are some general guidelines for storing stock solutions:
-
Aqueous Solutions: Freshly reconstituted aqueous solutions should be used immediately. If short-term storage is necessary, it is best to keep them refrigerated (2°C to 8°C) and protected from light.
-
DMSO/Ethanol Solutions: Stock solutions in DMSO or ethanol can be stored at -20°C for up to a month or at -80°C for longer periods. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
4. What is the pH stability profile of this compound?
This compound is unstable in acidic conditions. It is particularly sensitive to pH values below 4.[2] Formulations of this compound for clinical use have been buffered to a pH of 7.[2] Therefore, it is critical to maintain a neutral pH for aqueous solutions to prevent degradation.
5. Is this compound sensitive to light?
Yes, this compound is known to decompose slowly in the presence of light.[1] All solutions containing this compound should be protected from light by using amber vials or by wrapping the containers in aluminum foil.
Data on this compound Solution Stability
Quantitative data on the degradation kinetics of this compound is limited in publicly available literature. However, based on manufacturer recommendations and scientific publications, the following tables summarize the known stability and storage conditions.
Table 1: Storage Conditions for Lyophilized this compound Powder
| Storage Temperature | Duration | Special Conditions |
| 2°C to 8°C | Long-term | Protect from light |
| -20°C | Long-term | Protect from light, desiccate |
Table 2: Stability of this compound in Reconstituted Solutions
| Solvent | Storage Temperature | Stability Duration | Notes |
| Sterile Water | 2°C to 8°C | Use immediately | Discard unused portions |
| Plasma | Room Temperature | At least 24 hours | Stable through 3 freeze-thaw cycles |
| DMSO/Ethanol | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles |
| DMSO/Ethanol | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution appears discolored (yellowing) | Degradation due to light exposure, heat, or improper pH. | Discard the solution. Prepare a fresh solution, ensuring it is protected from light and stored at the correct temperature. Check the pH of your buffer or solvent. |
| Precipitate forms in the solution | The solubility limit has been exceeded, or the solution has degraded. | Try warming the solution gently to see if the precipitate redissolves. If not, it is likely a degradation product, and the solution should be discarded. Ensure you are not exceeding the solubility of this compound in the chosen solvent. |
| Loss of biological activity in the assay | This compound has degraded due to improper storage or handling. | Prepare a fresh solution from lyophilized powder. Ensure that all storage and handling recommendations are followed, including protection from light, appropriate temperature, and neutral pH. Aliquot stock solutions to prevent multiple freeze-thaw cycles. |
| Inconsistent experimental results | Instability of the this compound solution during the experiment. | Prepare fresh dilutions of this compound for each experiment. Avoid prolonged exposure of the working solution to ambient light and temperature. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a this compound solution. This type of study is essential for identifying potential degradation products and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound reference standard
- HPLC-grade solvents (e.g., water, acetonitrile, methanol)
- Acids (e.g., 0.1 N HCl)
- Bases (e.g., 0.1 N NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- pH meter
- HPLC system with a UV or MS detector
- Photostability chamber
- Temperature-controlled oven and water bath
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol or acetonitrile to ensure solubility) to a final concentration of 1 mg/mL.
3. Stress Conditions:
4. Analysis:
- At each time point, withdraw a sample from each stress condition.
- Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
- A suitable HPLC method would typically use a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile. Detection can be performed by UV-Vis spectrophotometry or mass spectrometry for identification of degradation products.
5. Data Evaluation:
- Calculate the percentage of this compound remaining at each time point for each stress condition.
- Characterize the degradation products by comparing their retention times and spectral data with those of the parent drug.
Visualizations
Caption: Putative degradation pathways of this compound under various stress conditions.
Caption: General workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting common this compound solution issues.
References
Technical Support Center: Overcoming the Limitations of Plicamycin's Narrow Therapeutic Window
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Plicamycin (also known as Mithramycin). Our goal is to help you navigate the challenges associated with its narrow therapeutic window and facilitate the development of safer and more effective therapeutic strategies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in cell culture media after adding this compound. | - Low aqueous solubility: this compound has limited solubility in aqueous solutions like cell culture media.[1] - Improper dilution: Adding a concentrated stock solution directly to the media without proper mixing can cause it to precipitate.[1] - Interaction with media components: this compound may interact with salts or other components in the media, leading to precipitation.[1][2] - Temperature shift: Moving between different temperatures can affect solubility.[2] | - Prepare fresh dilutions: Avoid storing diluted this compound in aqueous solutions for extended periods.[1] - Proper dilution technique: While gently vortexing or swirling the cell culture media, add the this compound stock solution dropwise to ensure rapid and even dispersion.[1] - Use a suitable solvent for stock solution: this compound is soluble in DMSO and ethanol.[3][4] Prepare a concentrated stock in one of these solvents and then dilute it in your culture medium. - Check final DMSO concentration: Ensure the final concentration of DMSO in your culture media is not toxic to your cells (typically <0.5%).[1] |
| High variability in dose-response curves. | - Inconsistent drug concentration: Precipitation or degradation of this compound can lead to inaccurate dosing. - Cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[5] - Cell health: Using cells that are not in the logarithmic growth phase or have undergone too many passages can affect their response.[5] | - Visually inspect for precipitation: Before adding to cells, ensure the this compound-media solution is clear. - Accurate cell counting: Use a hemacytometer or automated cell counter to ensure consistent cell seeding.[6] - Use healthy, low-passage cells: Maintain good cell culture practices.[5] - Interpret dose-response curves carefully: Understand the sigmoidal shape and key parameters like EC50 to select appropriate concentrations for your experiments.[7][8] |
| Unexpectedly high cytotoxicity in control cells. | - Solvent toxicity: The solvent used for the this compound stock solution (e.g., DMSO) may be at a toxic concentration.[1] - Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death.[9][10][11] | - Include a vehicle control: Treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to assess its specific toxicity. - Regularly test for mycoplasma: Mycoplasma contamination is not visible under a standard microscope and requires specific testing.[10] - Practice aseptic technique: Ensure sterile handling of all reagents and cell cultures.[9] |
| Difficulty reproducing results from published studies. | - Differences in experimental conditions: Minor variations in cell line passage number, media supplements, or incubation times can significantly impact results. - This compound stability: this compound is unstable in acidic solutions (pH below 4).[12] | - Standardize protocols: Carefully document and control all experimental parameters. - Check media pH: Ensure the pH of your cell culture media is within the optimal range for your cells and for this compound stability. - Use freshly prepared solutions: Due to its instability, it is best to prepare this compound solutions fresh for each experiment. |
Frequently Asked Questions (FAQs)
This compound: Mechanism and Properties
Q1: What is the mechanism of action of this compound?
This compound is an antineoplastic antibiotic that inhibits RNA synthesis.[13] It binds to the minor groove of GC-rich regions of DNA, preventing the binding of transcription factors, most notably Specificity protein 1 (Sp1).[4] This disruption of transcription factor activity affects the expression of genes involved in cell growth, differentiation, and apoptosis.[4]
Q2: What are the main toxicities associated with this compound?
The primary dose-limiting toxicities of this compound are:
-
Hepatotoxicity: this compound can cause elevations in serum liver enzymes. This is thought to be due to the inhibition of the farnesoid X receptor, leading to a deregulation of bile acid homeostasis.[2][14]
-
Hemorrhagic Syndrome: this compound can induce a bleeding tendency, often starting with nosebleeds.[12] This is associated with thrombocytopenia (a decrease in platelet count) and platelet dysfunction, including decreased aggregation in response to ADP, collagen, and epinephrine.[9][15]
-
Gastrointestinal Effects: Nausea, vomiting, diarrhea, and stomatitis are common side effects.[12]
Q3: What are the solubility and stability properties of this compound?
-
Solubility: this compound is soluble in DMSO and ethanol.[3][4] It has limited solubility in aqueous solutions.
-
Stability: this compound is unstable in acidic solutions with a pH below 4.[12] It should be stored in tight, light-resistant containers at 2-8°C.[16]
Overcoming this compound's Limitations
Q4: What are this compound analogs and how do they improve upon the original drug?
This compound analogs, sometimes referred to as "mithralogs," are structurally modified versions of this compound designed to have an improved therapeutic window (higher efficacy and lower toxicity).
| Analog | Key Features |
| MTM-SDK & MTM-SK | - Generated through genetic engineering of the MTM biosynthetic pathway. - Show reduced toxicity compared to this compound. MTM-SK is, on average, 9-fold more active than this compound against a panel of 60 cancer cell lines and 1,500-fold less active against noncancerous mouse fibroblast cells.[17] |
| EC-8042 | - A newer mithralog with potent anti-tumor activity and lower toxicity than this compound.[18][19] - Induces cell cycle arrest in the G2 phase and apoptosis, primarily through caspase-independent pathways.[19][20] - Downregulates the expression of ABC transporters, which are involved in drug resistance.[19] |
Q5: How can combination therapies be used to enhance this compound's efficacy?
Combining this compound with other anticancer agents can allow for lower, less toxic doses of this compound to be used while achieving a synergistic therapeutic effect. For example, the combination of this compound and cabazitaxel has shown synergistic effects in inhibiting the proliferation of drug-resistant acute lymphoblastic leukemia cell lines.[10][21] The rationale is to target different critical regulatory pathways simultaneously to induce cell death more effectively.[21]
Q6: What role do drug delivery systems play in improving this compound's therapeutic index?
Novel drug delivery systems, such as nanoparticles and liposomes, can improve the therapeutic index of this compound by:
-
Targeted Delivery: Encapsulating this compound in nanoparticles can enhance its delivery to tumor tissues while minimizing exposure to healthy tissues, thereby reducing systemic toxicity.
-
Improved Solubility and Stability: Formulating this compound in nanoparticles can improve its solubility and protect it from degradation in biological fluids.
-
Controlled Release: Drug delivery systems can be designed to release this compound in a sustained manner at the tumor site, maintaining a therapeutic concentration for a longer period.
The use of nanoparticles for the delivery of this compound in combination with cabazitaxel has been shown to be effective in a co-culture model that mimics the bone marrow microenvironment.[10][21]
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[5]
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5] Add 100 µL of solubilization solution (e.g., DMSO or a specialized MTT solubilizing agent) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[6][22]
-
Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8).[5]
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[24]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. rpicorp.com [rpicorp.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. dojindo.com [dojindo.com]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.cn]
- 8. mycalpharm.com [mycalpharm.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. igbmc.fr [igbmc.fr]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.3. Cell viability assay [bio-protocol.org]
- 19. Antitumoral activity of the mithralog EC-8042 in triple negative breast cancer linked to cell cycle arrest in G2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Down-regulation of Sp1 suppresses cell proliferation, clonogenicity and the expressions of stem cell markers in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. ijbs.com [ijbs.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.4. Cell cycle analysis [bio-protocol.org]
Technical Support Center: Mitigating Off-Target Effects of Plicamycin in Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Plicamycin (also known as Mithramycin) in gene expression studies. The information is presented in a question-and-answer format to directly address specific issues and provide practical troubleshooting advice to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an aureolic acid antibiotic that functions as a potent inhibitor of transcription.[1] Its primary mechanism involves binding to the minor groove of GC-rich DNA sequences, a process that requires the presence of divalent cations like Mg2+.[2] This binding physically obstructs the access of RNA polymerase and transcription factors to promoter regions, thereby inhibiting the initiation of transcription.[1][3] Notably, this compound shows a high affinity for GC-rich sequences, which are prevalent in the promoter regions of many genes, including the binding sites for the transcription factor Specificity Protein 1 (Sp1).[3][4] Consequently, this compound is widely used as a selective inhibitor of Sp1-mediated gene expression.[4]
Q2: What are the expected on-target effects of this compound in gene expression studies?
The primary on-target effect of this compound is the downregulation of genes regulated by the Sp1 transcription factor.[4] Sp1 is a key regulator of a vast number of genes involved in cellular processes such as cell cycle progression, apoptosis, and angiogenesis. Therefore, treatment with this compound is expected to alter the expression of genes involved in these pathways. For example, this compound has been shown to selectively inhibit the expression of the c-myc proto-oncogene, which contains GC-rich Sp1 binding sites in its promoter.[1]
Q3: What causes the off-target effects of this compound?
The off-target effects of this compound stem from its fundamental mechanism of action. While it is often used as an Sp1 inhibitor, its binding to DNA is sequence-specific for GC-rich regions, not protein-specific for Sp1. Therefore, this compound can bind to any accessible GC-rich sequence in the genome, leading to the unintended regulation of genes that are not targets of Sp1. The extent of off-target effects can depend on the cell type, the chromatin accessibility of GC-rich regions, and the concentration of this compound used.
Q4: Are there alternatives to this compound with better specificity?
Yes, research has led to the development of this compound analogs, often referred to as mithralogs, which have been engineered to have improved pharmacological properties and reduced toxicity.[2] For example, some analogs have been shown to maintain or even enhance the inhibition of Sp1-driven gene transcription while exhibiting a better safety profile.[4] When designing experiments, researchers should consider whether a specific mithralog might be more suitable for their application to minimize off-target effects.
Troubleshooting Guides
Problem 1: High cellular toxicity and massive changes in gene expression observed at concentrations intended to inhibit Sp1.
-
Possible Cause: The concentration of this compound being used is too high, leading to widespread binding to GC-rich DNA sequences throughout the genome and causing significant off-target effects and cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Before conducting large-scale gene expression studies, it is critical to determine the optimal concentration of this compound for your specific cell line. This involves treating the cells with a range of this compound concentrations and assessing two key parameters:
-
On-target gene expression: Measure the expression of a known Sp1 target gene (e.g., c-myc) using qRT-PCR.
-
Cell viability: Use an assay such as MTT or trypan blue exclusion to assess cytotoxicity.
-
-
Select the Optimal Concentration: Choose the lowest concentration of this compound that effectively inhibits the on-target gene without causing significant cell death.
-
Consider Time of Exposure: A shorter exposure time may be sufficient to observe on-target effects while minimizing cumulative off-target effects.
-
Problem 2: Inconsistent results or precipitation of this compound in cell culture media.
-
Possible Cause: this compound can be unstable and prone to precipitation in certain media conditions. Factors such as pH, temperature, and the presence of certain ions can affect its solubility.
-
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare high-concentration stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Media Compatibility Check: Before treating your cells, add the final concentration of this compound to a small volume of your complete cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for any signs of precipitation.
-
pH and Divalent Cations: Ensure the pH of your culture medium is stable. The binding of this compound to DNA is dependent on divalent cations, so drastic changes in their concentration could affect its efficacy and solubility.
-
Fresh Preparation: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment.
-
Quantitative Data
The following table summarizes indicative concentration ranges for this compound from the literature. It is crucial to note that optimal concentrations are highly cell-line dependent and should be empirically determined.
| Parameter | Cell Line | Concentration Range | Reference |
| IC50 for Cytotoxicity | Various Cancer Cell Lines | 10 - 500 nM | [5] |
| Effective Concentration for Sp1 Inhibition | Ovarian Cancer Cell Lines | 50 - 200 nM | [4] |
| Concentration for c-myc Inhibition | Murine Fibroblast | 100 - 500 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines the steps to identify the optimal working concentration of this compound that maximizes on-target Sp1 inhibition while minimizing cytotoxicity and off-target effects.
-
Cell Seeding: Plate your cells of interest in a 24-well plate at a density that will not lead to over-confluence during the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 100, 250, 500 nM) in fresh complete medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours).
-
Endpoint Analysis:
-
Cell Viability: In a parallel set of wells, perform an MTT assay or use trypan blue staining to determine the percentage of viable cells at each concentration.
-
On-Target Gene Expression: From another set of wells, isolate RNA and perform qRT-PCR to measure the expression of a known Sp1 target gene (e.g., c-myc, VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the IC50 for cytotoxicity.
-
Determine the concentration at which the expression of the Sp1 target gene is significantly downregulated.
-
Select a concentration for your main experiments that shows significant on-target inhibition with minimal impact on cell viability.
-
Protocol 2: Genome-Wide Analysis of On- and Off-Target Effects using RNA-Seq
This protocol describes how to use RNA sequencing (RNA-seq) to identify both the intended and unintended changes in the transcriptome following this compound treatment.
-
Experimental Design:
-
Treatment Group: Treat your cells with the predetermined optimal concentration of this compound.
-
Control Group: Treat cells with the vehicle (e.g., DMSO) at the same final concentration as the treatment group.
-
Replicates: Use at least three biological replicates for each group to ensure statistical power.
-
-
Cell Treatment and RNA Isolation: Treat the cells for the desired duration and then isolate high-quality total RNA using a standard protocol (e.g., Trizol extraction followed by a column-based cleanup).
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the isolated RNA and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control group.
-
Pathway Analysis: Use tools like GSEA or DAVID to identify the biological pathways that are enriched among the differentially expressed genes. This will help to distinguish on-target pathways (e.g., those related to Sp1) from potential off-target pathways.
-
Promoter Analysis: Analyze the promoter regions of the differentially expressed genes for the presence of GC-rich motifs and Sp1 binding sites to help classify them as likely on-target or off-target.
-
Protocol 3: Identifying this compound Binding Sites using ChIP-Seq
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can be adapted to identify the genomic regions where this compound binds, providing direct evidence of its on- and off-target interactions. As this compound is not an antibody target, an indirect approach is required. One such approach is to assess the displacement of Sp1 from its binding sites.
-
Experimental Design:
-
Treatment Group: Treat cells with the optimal concentration of this compound.
-
Control Group: Treat cells with the vehicle.
-
Replicates: Use at least two biological replicates for each group.
-
-
Chromatin Immunoprecipitation:
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Perform immunoprecipitation using an antibody against Sp1.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Peak Calling: Identify regions of the genome that are enriched for Sp1 binding in both the control and this compound-treated samples.
-
Differential Binding Analysis: Compare the Sp1 binding profiles between the two conditions. A reduction in Sp1 peak intensity at specific loci in the this compound-treated samples would indicate that this compound is displacing Sp1 from these sites.
-
Motif Analysis: Analyze the DNA sequences under the differentially bound peaks to confirm the presence of Sp1 binding motifs and GC-rich regions. This will help to confirm on-target effects and potentially identify novel off-target sites where Sp1 is displaced.
-
Visualizations
Caption: Mechanism of this compound action and its potential for off-target effects.
Caption: Workflow for identifying on- and off-target gene expression using RNA-Seq.
Caption: Workflow for identifying this compound-induced Sp1 displacement using ChIP-Seq.
References
- 1. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Dose-response curve optimization for Plicamycin in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using Plicamycin in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Mithramycin, is an antineoplastic antibiotic that functions as a selective inhibitor of the Sp1 transcription factor.[1] It binds to GC-rich sequences in DNA, which are prevalent in the promoter regions of many genes, thereby displacing Sp1 and inhibiting the transcription of its target genes.[1][2] This disruption of gene expression is central to its anti-tumor effects.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, ethanol, and water. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.[1] this compound is sensitive to light and heat, so stock solutions should be stored at -20°C and protected from light.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: I am observing high variability between my replicate wells. What could be the cause?
High variability in dose-response assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells. Use a cell counter for accuracy.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of both cell suspension and this compound dilutions.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
-
Compound Precipitation: Visually inspect your this compound dilutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, you may need to adjust your solvent or dilution method.
Q4: My dose-response curve is not sigmoidal and does not reach a bottom plateau. What should I do?
An incomplete dose-response curve can occur if the concentration range of this compound is not appropriate for the cell line being tested.
-
Concentration Range: You may need to test a wider range of concentrations, particularly higher concentrations, to achieve 100% inhibition.
-
Incubation Time: The incubation time may not be sufficient for this compound to exert its maximum effect. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).[4]
-
Cell Line Resistance: The cell line you are using may be resistant to this compound.
Q5: Can this compound affect non-cancerous cell lines?
This compound can exhibit cytotoxicity in normal cells, which is a consideration for its therapeutic use.[5] When available, it is advisable to consult literature for IC50 values in non-cancerous cell lines to assess its selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Potency (High IC50) | 1. This compound degradation. 2. Cell line is resistant. 3. Insufficient incubation time. 4. Incorrect drug concentration. | 1. Prepare fresh this compound dilutions for each experiment. Ensure proper storage of stock solutions. 2. Verify the expected sensitivity of your cell line from the literature. Consider using a different cell line. 3. Increase the incubation time (e.g., 48h, 72h). 4. Verify the concentration of your stock solution and the accuracy of your serial dilutions. |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Pipetting inaccuracies. 3. Edge effects in the plate. 4. Cell clumping. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Check pipette calibration and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples. 4. Gently triturate the cell suspension before seeding to break up clumps. |
| No Dose-Response Effect | 1. This compound is inactive. 2. Very resistant cell line. 3. Incorrect assay setup. | 1. Test the activity of your this compound stock on a known sensitive cell line. 2. Research the cell line's sensitivity to this compound. 3. Review your experimental protocol, including cell seeding density, drug concentrations, and incubation time. |
| Precipitation of this compound in Media | 1. Poor solubility at high concentrations. 2. Interaction with media components. | 1. Prepare fresh dilutions and visually inspect for precipitation. If necessary, sonicate briefly. Ensure the final DMSO concentration is low (typically <0.5%). 2. Test the solubility of this compound in your specific cell culture medium. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Type |
| HeLa | Cervical Cancer | ~460 (0.5 µg/mL) | 48 | Cell Viability |
| PC3-TR | Prostate Cancer | Not explicitly stated, but viability reduction seen at concentrations >0.2 µM | Not Specified | Cell Viability |
| PC3 | Prostate Cancer | Not explicitly stated, but viability reduction seen at concentrations >0.2 µM | Not Specified | Cell Viability |
| Panc-1 | Pancreatic Cancer | Not explicitly stated, but viability reduction seen at concentrations >0.2 µM | Not Specified | Cell Viability |
Note: The IC50 value for HeLa cells was converted from µg/mL using the molecular weight of this compound (1085.15 g/mol ). Data for PC3-TR, PC3, and Panc-1 cells is qualitative based on dose-response curves where specific IC50 values for single-agent treatment were not provided.[6][7]
Experimental Protocols
Protocol 1: this compound Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of this compound's cytotoxic effects on a given cell line using a standard MTT assay.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium from your stock solution. A typical concentration range to start with is 0.01 to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes how to detect and quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at concentrations around the predetermined IC50 value for a specific duration (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via Sp1 inhibition.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. The transcription factor Sp3 regulates the expression of a metastasis-related marker of sarcoma, actin filament-associated protein 1-like 1 (AFAP1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithracin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plicamycin-Associated Hemorrhagic Syndrome
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Plicamycin-associated hemorrhagic syndrome.
Frequently Asked Questions (FAQs)
Q1: What is this compound-associated hemorrhagic syndrome?
A1: this compound-associated hemorrhagic syndrome is a significant and dose-related toxicity of this compound (also known as Mithramycin) administration.[1][2][3] It is characterized by a bleeding tendency that can range from mild episodes, such as nosebleeds (epistaxis), to severe and life-threatening widespread hemorrhage in the gastrointestinal tract or a more generalized bleeding diathesis.[1][2]
Q2: What are the primary causes of this hemorrhagic syndrome?
A2: The hemorrhagic syndrome is multifactorial and not solely due to a decrease in platelet count. The primary causes include:
-
Thrombocytopenia: A significant decrease in the number of platelets, which are essential for blood clotting.[1][2][4] This can be rapid in onset.[2]
-
Coagulation Factor Abnormalities: this compound can interfere with multiple clotting factors, leading to impaired blood coagulation.[1][5]
-
Acquired Platelet Dysfunction: this compound can cause a state of platelet dysfunction (thrombocytopathy), where platelets are present but do not function correctly.[5] This can occur even in the absence of severe thrombocytopenia.[6]
Q3: What are the early warning signs of this compound-induced hemorrhage?
A3: The most common initial sign is epistaxis (nosebleed).[1][3] Other early signs may include hematemesis (vomiting blood), petechiae (small red or purple spots on the skin), and easy bruising.[1][7] Researchers should be vigilant for any unusual bleeding.
Q4: Is the hemorrhagic syndrome reversible?
A4: Hematologic abnormalities, including thrombocytopenia and effects on clotting times, are generally reversible upon cessation of this compound therapy.[1] However, severe hemorrhage can be life-threatening.[1][8]
Troubleshooting Guides
Issue: Unexpected Bleeding Observed in an Animal Model During a this compound Study
Possible Cause 1: this compound Dose is Too High
-
Troubleshooting Steps:
-
Immediately review the dosing regimen. The hemorrhagic syndrome is dose-related.[1][3]
-
Consult the literature for recommended dose ranges for your specific animal model. For clinical use in humans, doses greater than 30 mcg/kg/day for more than 10 days are associated with a significantly higher incidence of bleeding.[1]
-
Consider reducing the dose or the frequency of administration in subsequent experiments.
-
Implement stringent monitoring of hematological parameters (see Experimental Protocols section).
-
Possible Cause 2: Pre-existing Coagulopathy or Thrombocytopenia in the Animal Model
-
Troubleshooting Steps:
-
Review the baseline hematological parameters of the animals used in the study. This compound is contraindicated in patients with pre-existing thrombocytopenia or coagulation disorders.[1][8]
-
Ensure that all animals are screened for normal platelet counts and coagulation profiles before initiating this compound treatment.
-
Consider using a different, healthier cohort of animals if baseline abnormalities are detected.
-
Possible Cause 3: Concomitant Administration of Other Drugs Affecting Hemostasis
-
Troubleshooting Steps:
-
Review all other medications or substances being administered to the animal model.
-
Avoid co-administration of agents known to interfere with platelet function or coagulation, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin.[5]
-
Issue: In Vitro Platelet Aggregation Assays Yield Inconsistent Results with this compound
Possible Cause 1: Inappropriate Agonist or Concentration
-
Troubleshooting Steps:
-
This compound has been shown to decrease platelet aggregation in response to ADP and epinephrine, but not necessarily collagen.[6]
-
Titrate the concentration of your platelet agonist to ensure a robust and reproducible aggregation response at baseline before adding this compound.
-
Test a panel of agonists (e.g., ADP, collagen, thrombin, epinephrine) to characterize the specific inhibitory profile of this compound in your experimental system.
-
Possible Cause 2: this compound Incubation Time and Concentration
-
Troubleshooting Steps:
-
Optimize the incubation time of this compound with the platelet-rich plasma. The effect may be time-dependent.
-
Perform a dose-response curve with this compound to determine the optimal concentration for observing an inhibitory effect without causing platelet lysis.
-
Data Presentation
Table 1: Dose-Dependent Incidence of this compound-Associated Bleeding Episodes
| This compound Dosage | Incidence of Bleeding Episodes | Associated Drug-Related Mortality Rate |
| ≤ 30 mcg/kg/day for ≤ 10 doses | 5.4% | 1.6% |
| > 30 mcg/kg/day and/or for > 10 doses | 11.9% | 5.7% |
Data summarized from clinical analysis of 1,160 patients.[1]
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in a Preclinical this compound Study
Objective: To monitor for early signs of this compound-induced hemorrhagic syndrome in an animal model (e.g., mouse, rat).
Materials:
-
This compound solution
-
Anticoagulant (e.g., EDTA) collection tubes
-
Automated hematology analyzer
-
Reagents for prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays
-
Microscope and slides for blood smear analysis
Methodology:
-
Baseline Blood Collection: Prior to the first this compound administration, collect a baseline blood sample from each animal via an appropriate method (e.g., tail vein, saphenous vein).
-
Hematological Analysis:
-
Perform a complete blood count (CBC) to determine baseline platelet count, white blood cell count, and hemoglobin.
-
Prepare a blood smear to visually assess platelet morphology and rule out clumping.
-
Measure baseline PT and aPTT to assess the extrinsic and intrinsic coagulation pathways.
-
-
This compound Administration: Administer this compound according to the experimental protocol.
-
Post-Dose Monitoring:
-
Collect blood samples at regular intervals (e.g., daily or every other day) throughout the treatment period and for several days after the last dose.
-
Repeat the CBC, PT, and aPTT analyses at each time point.
-
Thrombocytopenia can be rapid in onset and may occur at any time during therapy or within several days following the last dose.[2]
-
-
Termination Criteria: Establish clear termination criteria for individual animals, such as a critical drop in platelet count (e.g., below 50,000/µL), significant prolongation of PT or aPTT, or observation of clinical signs of bleeding. The occurrence of thrombocytopenia or a significant prolongation of prothrombin time or bleeding time is an indication for the termination of therapy.[1]
Mandatory Visualizations
Caption: Mechanism of this compound-induced hemorrhagic syndrome.
Caption: Workflow for investigating agents to mitigate hemorrhagic syndrome.
References
- 1. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acquired platelet dysfunction following mithramycin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible severe thrombocytopenia associated with a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative tolerability of drug therapies for hypercalcaemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
Technical Support Center: Plicamycin Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Plicamycin (also known as Mithramycin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis a topic of interest?
This compound is a polyketide antibiotic produced by Streptomyces species, such as Streptomyces plicatus and Streptomyces argillaceus.[1][2] It is a potent antineoplastic agent that functions by inhibiting RNA synthesis.[1] this compound has been used in the treatment of testicular cancer and Paget's disease of bone.[1][3] However, its clinical use has been limited due to its significant toxicity.[4][5] Research is ongoing to synthesize this compound analogs ("mithralogs") with improved therapeutic indices (higher efficacy and lower toxicity), making its synthesis and modification a key area of interest in drug development.[4]
Q2: What are the primary methods for this compound synthesis?
Due to its complex chemical structure, total chemical synthesis of this compound is challenging. The primary methods for its production are:
-
Bacterial Fermentation: This is the most common method, involving the cultivation of this compound-producing Streptomyces strains in a controlled fermentation environment.[2]
-
Combinatorial Biosynthesis: This involves genetically engineering the this compound biosynthetic gene cluster in Streptomyces to produce novel analogs with altered structures and potentially improved pharmacological properties.[4]
-
Semi-synthesis: This approach involves chemically modifying this compound or its biosynthetic intermediates that have been produced through fermentation.
Q3: What makes the purification of this compound challenging?
The purification of this compound is challenging due to several factors:
-
Low Production Titers: The concentration of this compound in the fermentation broth is often low, requiring the processing of large volumes.
-
Complex Fermentation Broth: The fermentation broth is a complex mixture of primary and secondary metabolites, cellular debris, and media components, making the selective extraction of this compound difficult.
-
Instability of the Molecule: this compound is known to be hygroscopic and can be degraded by heat and light, which necessitates careful handling and storage throughout the purification process.[6]
-
Presence of Structural Analogs: The producing organism may synthesize several structurally related analogs, which can be difficult to separate from the desired this compound molecule.
Q4: What are the known stability issues of this compound?
This compound is sensitive to environmental conditions:
-
Heat: It decomposes in the presence of heat.[6]
-
Light: Slow decomposition occurs upon exposure to light.[6]
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[6]
-
pH: While specific data on its pH stability is limited, as a complex glycoside, it is likely susceptible to degradation under strong acidic or basic conditions.
For storage, it is recommended to keep this compound in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are advisable.
Troubleshooting Guides
Low this compound Yield in Fermentation
| Problem | Possible Causes | Troubleshooting Steps |
| No or very low this compound production | 1. Strain viability issues: The Streptomyces strain may have lost its productivity due to repeated subculturing or improper storage. 2. Incorrect media composition: Essential nutrients for this compound biosynthesis may be lacking or in the wrong proportions. 3. Suboptimal fermentation conditions: pH, temperature, or aeration may not be optimal for secondary metabolite production. | 1. Start a new culture from a fresh glycerol stock. 2. Verify the composition of the seed and production media. Ensure all components are of high quality and correctly weighed. 3. Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation process. |
| Inconsistent yields between batches | 1. Variability in inoculum: The age, size, or metabolic state of the inoculum can significantly impact the final yield. 2. Inconsistent media preparation: Minor variations in media components can lead to different outcomes. 3. Fluctuations in fermentation parameters: Inconsistent control of fermentation conditions can affect reproducibility. | 1. Standardize the inoculum preparation protocol, ensuring consistent age and cell density. 2. Prepare a large batch of the fermentation medium to be used for multiple experiments to reduce variability. 3. Calibrate all probes (pH, temperature, DO) before each fermentation run and maintain a detailed log of all parameters. |
| Low yield despite cell growth | 1. Nutrient limitation for secondary metabolism: The nutrients may be sufficient for cell growth (primary metabolism) but not for this compound production (secondary metabolism). 2. Feedback inhibition: High concentrations of this compound or other metabolites may be inhibiting further production. 3. Suboptimal precursor supply: The intracellular pools of precursors like malonyl-CoA and glucose-1-phosphate may be limiting. | 1. Optimize the carbon-to-nitrogen ratio in the production medium. Consider fed-batch strategies to supply key nutrients during the production phase. 2. Investigate the use of adsorbent resins in the fermentation broth to remove this compound as it is produced. 3. Consider metabolic engineering strategies to increase the supply of key precursors. |
This compound Purification Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low recovery after extraction | 1. Inefficient extraction solvent: The chosen solvent may not be effectively extracting this compound from the fermentation broth. 2. Degradation during extraction: The extraction conditions (e.g., pH, temperature) may be causing degradation of the this compound molecule. 3. Emulsion formation: The mixture of fermentation broth and organic solvent can form a stable emulsion, making phase separation difficult. | 1. Test different extraction solvents (e.g., ethyl acetate, butanol) and their combinations. 2. Perform the extraction at a lower temperature and adjust the pH of the broth to a neutral or slightly acidic range. 3. Centrifuge the mixture at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of a demulsifying agent can also be tested. |
| Poor separation during chromatography | 1. Inappropriate stationary or mobile phase: The chosen chromatography conditions may not be suitable for separating this compound from impurities. 2. Co-elution with related compounds: Structurally similar this compound analogs may be co-eluting with the target molecule. 3. Column overloading: Applying too much crude extract to the column can lead to poor resolution. | 1. Screen different stationary phases (e.g., silica gel, C18) and optimize the mobile phase composition and gradient. 2. Use high-resolution techniques like High-Performance Liquid Chromatography (HPLC) with a suitable column and gradient for better separation. 3. Determine the loading capacity of the column and inject a smaller amount of the sample. |
| Product degradation during purification | 1. Exposure to light and heat: this compound is sensitive to light and heat. 2. Harsh pH conditions: The use of strong acids or bases in the mobile phase can cause degradation. | 1. Protect the sample from light by using amber vials or covering glassware with aluminum foil. Perform purification steps in a cold room or on ice. 2. Use buffers to maintain a neutral or slightly acidic pH during chromatography. |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is based on the production of this compound from a Streptomyces species.
1. Media Preparation:
-
Seed Medium (per liter):
-
Glucose: 15 g
-
Peptone: 7.5 g
-
Yeast Extract: 7.5 g
-
Corn Steep Liquor: 5 g
-
NaCl: 5 g
-
CaCO₃: 2 g
-
Adjust pH to 7.5 before autoclaving.
-
-
Production Medium (per liter):
-
Glycerol: 30 g
-
Glucose: 3 g
-
Peptone: 3 g
-
Yeast Extract: 2 g
-
CaCO₃: 3 g
-
NaNO₃: 1 g
-
NaCl: 30 g
-
Adjust pH to 7.5 before autoclaving.
-
2. Inoculum Preparation:
-
Inoculate a loopful of a well-sporulated Streptomyces culture from an agar slant into a flask containing the seed medium.
-
Incubate the seed culture on a rotary shaker at 200 rpm for 72 hours at 30°C.
3. Production Fermentation:
-
Inoculate the production medium with 4% (v/v) of the seed culture.
-
Incubate the production culture on a rotary shaker at 200 rpm for 96 hours at 30°C.
Extraction and Preliminary Purification Protocol
-
Pool the fermentation broth from the production flasks.
-
Add an equal volume of methanol to the whole broth and stir for 1.5 hours.
-
Centrifuge the mixture to remove cell debris and collect the supernatant.
-
Concentrate the supernatant to half its volume under reduced pressure at a temperature not exceeding 45°C.
-
Apply the concentrated extract to a Diaion HP-20 resin column.
-
Wash the column with demineralized water to remove polar impurities.
-
Elute the this compound with 80% aqueous methanol followed by absolute methanol.
-
Collect the fractions containing this compound and concentrate them under reduced pressure.
HPLC Purification Protocol (General)
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 30-40 minutes. The exact gradient will need to be optimized.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 254-420 nm can be scanned).
-
Injection Volume: 20-100 µL, depending on the concentration of the sample.
Visualizations
Logical Workflow for this compound Production and Purification
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. drugs.com [drugs.com]
- 4. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Plicamycin Delivery with Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of nanoparticles in enhancing plicamycin delivery to target cells.
Frequently Asked Questions (FAQs)
1. What is the rationale for using nanoparticles to deliver this compound?
This compound, also known as mithramycin, is a potent anticancer agent. However, its clinical use has been limited by significant side effects and toxicity.[1] Nanoparticle-based drug delivery systems can improve the therapeutic index of this compound by:
-
Protecting the drug from degradation: Encapsulating this compound within a nanoparticle can shield it from enzymatic degradation in the bloodstream, increasing its stability.
-
Improving bioavailability: Nanoparticles can enhance the solubility and circulation time of this compound.[2]
-
Enabling targeted delivery: Nanoparticles can be engineered to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to their surface.[2]
-
Controlling drug release: Nanoparticles can be designed for sustained or triggered release of this compound, maintaining therapeutic concentrations at the target site while minimizing systemic exposure.
2. What types of nanoparticles are suitable for this compound delivery?
Several types of nanoparticles can be used for this compound delivery, with polymeric nanoparticles being a common choice due to their biocompatibility and biodegradability. Poly(lactic-co-glycolic acid) (PLGA) is a widely used FDA-approved polymer for creating nanoparticles that can encapsulate hydrophobic drugs.[2][3][4] Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, are also viable options.[5]
3. How does this compound exert its anticancer effects?
This compound functions as a selective inhibitor of the Sp1 transcription factor.[6][7] It binds to GC-rich sequences in DNA, preventing Sp1 from binding to the promoters of its target genes.[8] Many of these Sp1-regulated genes are involved in tumor growth, proliferation, and angiogenesis.[8][9]
4. What are the key parameters to consider when characterizing this compound-loaded nanoparticles?
The critical parameters for characterizing this compound-loaded nanoparticles include:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and clearance of the nanoparticles.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): These quantify the amount of this compound successfully incorporated into the nanoparticles.
-
In Vitro Drug Release Profile: This assesses the rate and extent of this compound release from the nanoparticles under physiological conditions.
Troubleshooting Guides
Issue 1: Low Drug Loading Content (DLC) or Encapsulation Efficiency (EE)
| Possible Cause | Troubleshooting Steps |
| Poor affinity of this compound for the nanoparticle core. | * Modify the nanoparticle formulation by using a different polymer or lipid composition that has a higher affinity for this compound. * Consider using a different encapsulation method, such as a double emulsion technique if this compound has some water solubility. |
| Premature drug leakage during formulation. | * Optimize the solvent evaporation step to ensure rapid nanoparticle hardening, which can trap the drug more effectively. * Adjust the pH of the aqueous phase to a level where this compound is least soluble, which can reduce its partitioning into the aqueous phase during formulation. |
| Inaccurate measurement of free drug. | * Ensure complete separation of the nanoparticles from the supernatant before measuring the concentration of the unencapsulated drug. * Validate the analytical method used to quantify this compound in the supernatant. |
Issue 2: Nanoparticle Aggregation
| Possible Cause | Troubleshooting Steps |
| Insufficient surface charge. | * Increase the concentration of the stabilizer (e.g., PVA, Pluronic F68) in the formulation. * Modify the nanoparticle surface with charged molecules to increase electrostatic repulsion. |
| High nanoparticle concentration. | * Prepare nanoparticles at a lower concentration. If a higher concentration is needed, consider concentrating the nanoparticle suspension after formulation using techniques like ultrafiltration.[10] |
| Improper storage conditions. | * Store nanoparticle suspensions at 4°C to minimize aggregation.[10] * For long-term storage, consider lyophilizing the nanoparticles with a cryoprotectant. |
Issue 3: Inconsistent Particle Size
| Possible Cause | Troubleshooting Steps |
| Variability in the emulsification process. | * Ensure consistent energy input during sonication or homogenization by using the same equipment settings and processing time for each batch.[11][12] * Control the rate of addition of the organic phase to the aqueous phase.[13] |
| Fluctuations in temperature. | * Perform the emulsification step in an ice bath to maintain a consistent temperature.[3] |
| Changes in polymer or solvent batches. | * Characterize new batches of polymers and solvents to ensure they meet the required specifications. |
Issue 4: Poor Cellular Uptake
| Possible Cause | Troubleshooting Steps |
| Unfavorable nanoparticle surface properties. | * Modify the nanoparticle surface with polyethylene glycol (PEG) to create a hydrophilic shell, which can reduce non-specific protein adsorption and enhance cellular uptake. * Functionalize the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells. |
| Incorrect particle size. | * Optimize the formulation to produce nanoparticles in the optimal size range for cellular uptake, which is often reported to be around 50-200 nm.[14] |
| Negative surface charge. | * If the target cell membrane is also negatively charged, electrostatic repulsion can hinder uptake. Consider modifying the nanoparticle surface to have a slightly positive or neutral charge.[15] |
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation | Polymer Composition | This compound:Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PlicoNP-1 | PLGA (50:50) | 1:10 | 155 ± 5.2 | 0.12 ± 0.03 | -25.4 ± 1.8 |
| PlicoNP-2 | PLGA (75:25) | 1:10 | 180 ± 6.1 | 0.15 ± 0.04 | -22.1 ± 2.1 |
| PlicoNP-3 | PLGA-PEG | 1:10 | 140 ± 4.8 | 0.11 ± 0.02 | -15.7 ± 1.5 |
| PlicoNP-4 | PLGA (50:50) | 1:5 | 165 ± 5.8 | 0.14 ± 0.03 | -28.3 ± 2.0 |
Table 2: Drug Loading and In Vitro Performance of this compound Nanoparticles
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Burst Release (%) (First 6h) | Cumulative Release (%) (72h) |
| PlicoNP-1 | 7.8 ± 0.5 | 85.8 ± 5.5 | 22.5 ± 2.1 | 75.4 ± 4.3 |
| PlicoNP-2 | 7.2 ± 0.4 | 79.2 ± 4.8 | 18.9 ± 1.9 | 68.2 ± 3.9 |
| PlicoNP-3 | 8.1 ± 0.6 | 89.1 ± 6.1 | 15.3 ± 1.5 | 82.1 ± 4.8 |
| PlicoNP-4 | 12.5 ± 0.9 | 75.0 ± 5.2 | 28.7 ± 2.5 | 85.6 ± 5.1 |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent such as dichloromethane (DCM) or ethyl acetate.[3][13]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) or Pluronic F68.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[2][11]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[2]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the washed nanoparticles in water for immediate use or lyophilize them with a cryoprotectant for long-term storage.
2. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Quantify Total Drug: Accurately weigh a sample of lyophilized this compound-loaded nanoparticles. Dissolve the nanoparticles in a suitable solvent to release the encapsulated drug. Quantify the amount of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Quantify Free Drug: After nanoparticle preparation, centrifuge the suspension and collect the supernatant. Measure the concentration of this compound in the supernatant.
-
Calculations:
-
Drug Loading Content (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): ((Total mass of drug - Mass of free drug) / Total mass of drug) x 100
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control.
4. Cellular Uptake Assay (Flow Cytometry)
-
Fluorescent Labeling: Label the this compound-loaded nanoparticles with a fluorescent dye.
-
Cell Seeding and Treatment: Seed the target cells in a multi-well plate and treat them with the fluorescently labeled nanoparticles.
-
Incubation: Incubate the cells for different time points to allow for nanoparticle uptake.
-
Cell Harvesting: Wash the cells to remove non-internalized nanoparticles and detach them from the plate.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.[17][18][19] The intensity of the fluorescence is proportional to the amount of nanoparticles taken up by the cells.
Visualizations
Caption: this compound's mechanism of action via Sp1 inhibition.
Caption: Experimental workflow for this compound nanoparticles.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanocomposix.com [nanocomposix.com]
- 3. static.igem.org [static.igem.org]
- 4. mdpi.com [mdpi.com]
- 5. azom.com [azom.com]
- 6. Mithramycin Targets Sp1 and The Androgen Receptor Transcription Level—Potential Therapeutic Role in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation of Antimicrobial Tobramycin Loaded PLGA Nanoparticles via Complexation with AOT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sp1king out cancer (....and fibrosis?) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiyka.com [hiyka.com]
- 11. polylactide.com [polylactide.com]
- 12. Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Efficiency of cellular uptake of nanoparticles via receptor-mediated endocytosis | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Plicamycin and DAPI for Quantitative DNA Staining in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cellular DNA content is fundamental in numerous areas of biological research, including cell cycle analysis, apoptosis detection, and ploidy determination. Fluorescent DNA stains are indispensable tools for these applications, enabling precise measurements using techniques like fluorescence microscopy and flow cytometry. Among the various DNA-binding dyes, Plicamycin (also known as Mithramycin) and 4',6-diamidino-2-phenylindole (DAPI) are two commonly used fluorochromes with distinct binding preferences and spectral characteristics. This guide provides an objective comparison of this compound and DAPI for the quantitative staining of DNA in fixed cells, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dye for your research needs.
Introduction to this compound and DAPI
This compound is a fluorescent antibiotic that preferentially binds to Guanine-Cytosine (G-C) rich regions of the DNA minor groove.[1][2] This binding is dependent on the presence of divalent cations, most notably magnesium chloride (MgCl₂), which facilitates the formation of a stable this compound-DNA complex.[3] Upon binding to DNA, the fluorescence of this compound is significantly enhanced, making it a useful tool for quantitative DNA analysis, particularly in flow cytometry.[4]
DAPI is a popular blue-fluorescent counterstain that exhibits a strong preference for Adenine-Thymine (A-T) rich regions of the DNA minor groove.[5] Its fluorescence intensity increases approximately 20-fold upon binding to double-stranded DNA.[5] DAPI is widely used for nuclear staining in fluorescence microscopy and for quantitative DNA content analysis due to its high specificity and bright fluorescence.[6]
Quantitative Comparison of this compound and DAPI
The selection of a DNA stain for quantitative analysis depends on several factors, including the specific application, the instrumentation available, and the nature of the biological sample. The table below summarizes the key quantitative parameters of this compound and DAPI to facilitate a direct comparison.
| Feature | This compound (Mithramycin) | DAPI |
| DNA Binding Preference | Guanine-Cytosine (G-C) rich regions | Adenine-Thymine (A-T) rich regions |
| Binding Mechanism | Minor groove binding, requires Mg²⁺ | Minor groove binding |
| Excitation Maximum (Bound) | ~440 nm | ~358 nm |
| Emission Maximum (Bound) | ~575 nm | ~461 nm |
| Fluorescence Quantum Yield (Bound to DNA) | Data not readily available, but fluorescence is significantly enhanced. | High (~0.6-0.9) |
| Photostability | Moderate | Moderate, but can be more photostable than Hoechst dyes. |
| Primary Applications | Flow cytometry for DNA content, chromosome analysis | Fluorescence microscopy, flow cytometry, nuclear counterstaining |
| Advantages | Specificity for G-C rich regions can be advantageous for certain applications. | High quantum yield, well-established protocols, strong fluorescence signal. |
| Limitations | Requires the presence of MgCl₂, lower quantum yield compared to DAPI may result in a weaker signal in some applications. | Photoconversion to green and red emitting forms can occur with prolonged UV exposure. |
Experimental Workflows and Methodologies
The following sections provide detailed experimental protocols for quantitative DNA staining of fixed cells using this compound and DAPI. The accompanying diagrams illustrate the key steps in the experimental workflows.
Experimental Workflow: Quantitative DNA Staining
Caption: General workflow for quantitative DNA staining of fixed cells.
Signaling Pathway of DNA-Binding Dyes
Caption: Simplified diagram of DNA-binding dye mechanism.
Detailed Experimental Protocols
Protocol 1: this compound Staining for Fluorescence Microscopy of Fixed Cells
Materials:
-
This compound (Mithramycin) stock solution (e.g., 1 mg/mL in ethanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (for fixation)
-
Magnesium Chloride (MgCl₂) solution (e.g., 1 M)
-
Staining Buffer: PBS containing 10 mM MgCl₂
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Fixation:
-
Harvest cultured cells and wash once with PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Fix for at least 30 minutes at 4°C. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Cell Rehydration and Staining:
-
Centrifuge the fixed cells to pellet and carefully remove the ethanol.
-
Resuspend the cell pellet in 1 mL of Staining Buffer (PBS with 10 mM MgCl₂) and incubate for 5 minutes at room temperature.
-
Prepare the this compound staining solution by diluting the stock solution in the Staining Buffer to a final concentration of 50-100 µg/mL.
-
Pellet the rehydrated cells and resuspend in the this compound staining solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Centrifuge the stained cells and remove the this compound solution.
-
Wash the cell pellet twice with Staining Buffer to remove unbound dye.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a drop of the cell suspension onto a microscope slide, cover with a coverslip using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained nuclei using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~440 nm, Emission: ~575 nm).
-
Protocol 2: DAPI Staining for Fluorescence Microscopy of Fixed Cells
Materials:
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS or 100% Methanol (for fixation)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) - if using PFA fixation
-
Mounting medium with antifade
-
Microscope slides and coverslips
Procedure:
-
Cell Fixation:
-
For adherent cells: Grow cells on coverslips. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
For suspension cells: Harvest cells, wash with PBS, and fix with 4% PFA or 70% ethanol as described for this compound.
-
-
Permeabilization (if using PFA fixation):
-
After fixation with PFA, wash the cells twice with PBS.
-
Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
-
DAPI Staining:
-
Prepare the DAPI staining solution by diluting the stock solution in PBS to a final concentration of 1 µg/mL.[5]
-
Incubate the fixed and permeabilized cells with the DAPI staining solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells twice with PBS to remove unbound DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium. For suspension cells, follow the mounting procedure described for this compound.
-
-
Imaging:
-
Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~358 nm, Emission: ~461 nm).[6]
-
Conclusion
Both this compound and DAPI are valuable tools for the quantitative analysis of DNA in fixed cells. The choice between these two dyes will largely depend on the specific requirements of the experiment. DAPI is a robust and widely used stain with a high quantum yield, making it an excellent choice for a broad range of applications, particularly in fluorescence microscopy. Its preference for A-T rich regions provides a strong and specific nuclear signal.
This compound, with its G-C binding preference, offers a complementary approach and may be particularly useful in contexts where the G-C content is of interest or when using multi-color fluorescence with other dyes that may have spectral overlap with DAPI. While its fluorescence signal may be less intense than DAPI's, it provides reliable quantitative data, especially in flow cytometry. By understanding the distinct characteristics and following the detailed protocols provided in this guide, researchers can effectively utilize either this compound or DAPI to achieve accurate and reproducible quantitative DNA staining in their fixed-cell experiments.
References
- 1. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific staining of DNA with the fluorescent antibiotics, mithramycin, chromomycin, and olivomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the DNA Binding Secrets of Plicamycin: A Comparative Thermodynamic and Affinity Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the DNA binding affinity and thermodynamics of the anti-cancer agent Plicamycin (also known as Mithramycin A) and its analogues. By presenting key experimental data and detailed protocols, this guide aims to facilitate a deeper understanding of the molecular interactions that govern the therapeutic effects of this class of compounds.
This compound, an aureolic acid antibiotic, exerts its cytotoxic effects by binding to the minor groove of GC-rich DNA sequences, thereby interfering with transcription factor binding and inhibiting RNA synthesis[1]. The stability and specificity of this DNA-drug complex are critical determinants of its biological activity. This guide delves into the thermodynamic forces driving this interaction and compares them with those of its structural analogues, offering valuable insights for the rational design of novel DNA-binding agents.
Comparative Analysis of DNA Binding Affinity and Thermodynamics
The interaction of this compound and its analogues with DNA is a thermodynamically controlled process. The binding affinity, represented by the association constant (K) or dissociation constant (Kd), and the thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—provide a comprehensive picture of the binding event.
The binding of this compound and its analogues to DNA is predominantly an entropically driven process[1][2]. This indicates that the increase in disorder, likely due to the release of water molecules from the DNA minor groove and the drug molecule upon binding, is the primary driving force for complex formation. The positive enthalpy change observed for this compound and Mithramycin SK suggests that the binding process is endothermic, meaning it absorbs heat from the surroundings[1].
Below is a summary of the experimentally determined thermodynamic parameters for this compound and its key analogues.
| Compound | DNA Type | Temperature (°C) | Kobs (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| This compound (Mithramycin A) | Salmon Testes | 25 | 1.2 (±0.3) x 10⁵ | -6.9 | +2.6 | +9.5 | [1] |
| Mithramycin SK | Salmon Testes | 25 | 2.9 (±1.0) x 10⁴ | -6.1 | +2.1 | +8.2 | [1] |
| Chromomycin A3 | Plasmid pBR322 | 37 | 3.8 x 10⁵ | -7.8 (calculated) | +7.6 | +15.4 (calculated) | [3] |
| Mithramycin SDK | - | - | Higher than this compound | - | - | - | [2] |
| Chromomycin SDK | - | - | Higher than this compound | - | - | - | [2] |
Note: The values for Chromomycin A3 were determined under different experimental conditions and are presented for a general comparison. The binding of Mithramycin SDK and Chromomycin SDK is reported to be of higher affinity than this compound, though specific thermodynamic data under comparable conditions were not available in the cited literature.
Experimental Protocols
The validation of DNA binding affinity and thermodynamics relies on precise and well-controlled experimental techniques. The following sections detail the methodologies for three key experimental approaches.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Workflow:
Detailed Protocol:
-
Instrumentation: A high-sensitivity isothermal titration calorimeter is used.
-
Sample Preparation:
-
DNA (e.g., Salmon Testes DNA) and this compound are dissolved in an identical, thoroughly degassed buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
The concentrations are accurately determined by UV-Vis spectrophotometry.
-
-
Experimental Parameters (based on a study of Mithramycin A)[1]:
-
Cell: 0.50 mM (base pairs) DNA solution.
-
Syringe: 2 mM this compound solution in the same buffer, also containing 4 mM MgCl₂.
-
Temperature: 25°C.
-
Injections: 40 injections of 5 µL each.
-
Stirring Speed: 400 rpm.
-
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites model) to determine the association constant (Ka), enthalpy of binding (ΔH), and the stoichiometry of the reaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of binding and dissociation events between a ligand immobilized on a sensor chip and an analyte in solution.
Experimental Workflow:
Detailed Protocol:
-
Instrumentation: A surface plasmon resonance instrument.
-
Sensor Chip: A streptavidin-coated sensor chip is typically used for immobilizing biotinylated DNA.
-
Immobilization:
-
The sensor surface is equilibrated with a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
A solution of biotinylated DNA is injected over the sensor surface to achieve a desired immobilization level.
-
-
Binding Analysis:
-
A series of this compound solutions at different concentrations are injected over the immobilized DNA surface to monitor the association phase.
-
Following the association, the running buffer is flowed over the surface to monitor the dissociation phase.
-
After each binding cycle, the sensor surface is regenerated using a suitable regeneration solution (e.g., a pulse of high salt buffer or a brief change in pH).
-
-
Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.
UV-Vis Thermal Denaturation
This technique measures the change in the absorbance of a DNA solution as a function of temperature. The binding of a ligand like this compound stabilizes the DNA double helix, leading to an increase in its melting temperature (Tm).
Experimental Workflow:
Detailed Protocol:
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller.
-
Sample Preparation:
-
Solutions of DNA (e.g., calf thymus DNA) are prepared in a suitable buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).
-
Complexes of DNA and this compound are prepared at various drug-to-DNA molar ratios.
-
-
Experimental Parameters:
-
Wavelength: The absorbance is monitored at 260 nm.
-
Temperature Range: A typical range is from 25°C to 95°C.
-
Heating Rate: A slow and constant heating rate is applied (e.g., 1°C/minute).
-
-
Data Analysis: The absorbance values are plotted against temperature to generate a melting curve. The melting temperature (Tm) is determined as the temperature at the midpoint of the sigmoidal transition. The difference in Tm between the DNA-Plicamycin complex and the DNA alone (ΔTm) provides a measure of the stabilization of the DNA by the drug.
Conclusion
The DNA binding of this compound and its analogues is a complex process governed by a delicate balance of enthalpic and entropic contributions. The data presented in this guide highlights that while the overall binding is strong, subtle structural modifications in the this compound molecule can lead to significant changes in binding affinity and thermodynamics. This underscores the importance of detailed biophysical characterization in the development of new and improved DNA-targeting therapeutics. The experimental protocols provided herein offer a practical framework for researchers to validate and compare the DNA binding properties of novel compounds, ultimately contributing to the advancement of drug discovery in this critical area.
References
- 1. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The average unwinding angle of DNA duplex produced by the binding of chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Plicamycin-Based Transcription Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plicamycin-based transcription assays with two widely used alternative methods: the Luciferase Reporter Assay and Precision Run-On Sequencing (PRO-seq). The information presented here is intended to assist researchers in selecting the most appropriate assay for their specific experimental needs, with a focus on objective performance data and detailed methodologies.
Introduction to Transcription Assays
Measuring the rate of transcription is fundamental to understanding gene regulation. Various assays have been developed to quantify transcriptional activity, each with its own set of advantages and limitations. This compound, an aureolic acid antibiotic, is known to bind to GC-rich DNA sequences in the minor groove, thereby inhibiting the initiation of transcription by displacing transcription factors such as Sp1.[1][2][3] This property allows for its use in specialized transcription assays, particularly for studying genes with GC-rich promoter regions. This guide cross-validates the results from such assays by comparing them with established techniques like the Luciferase Reporter Assay and the genome-wide PRO-seq method.
Data Presentation: Comparison of Transcription Assays
The following table summarizes the key performance characteristics of this compound-based in vitro transcription assays, Luciferase Reporter Assays, and PRO-seq.
| Feature | This compound-based In Vitro Transcription Assay | Luciferase Reporter Assay | Precision Run-On Sequencing (PRO-seq) |
| Principle | Direct measurement of RNA synthesis from a DNA template in the presence of this compound to assess inhibition of transcription, often from GC-rich promoters.[4][5] | Indirect measurement of transcriptional activity via the expression of a reporter gene (luciferase) linked to a specific promoter.[6][7][8] | Genome-wide, direct detection and quantification of actively transcribing RNA polymerases at single-nucleotide resolution.[9][10][11][12] |
| Primary Output | Quantification of synthesized RNA (e.g., via gel electrophoresis of radiolabeled transcripts). Provides IC50 values for transcription inhibition.[4][5] | Luminescent signal proportional to the activity of the luciferase enzyme, which correlates with promoter activity.[6][13] | Sequencing reads corresponding to the 3' ends of nascent RNA transcripts, providing a genome-wide map of active transcription.[9][14] |
| Quantitative Data Example | Inhibition of in vitro transcription of the DHFR gene promoter.[15] | Dose-dependent inhibition of Sp1-driven luciferase reporter activity by this compound.[16] | Differential gene expression analysis based on the number of engaged RNA polymerases before and after treatment.[11] |
| Sensitivity | Moderate to high, dependent on the detection method for RNA (e.g., radioactivity).[5] | Very high, with a broad dynamic range.[6][17] Can detect low levels of promoter activity. | High sensitivity, capable of detecting unstable and low-abundance transcripts.[11] |
| Dynamic Range | Limited by the linear range of the RNA quantification method. | Wide, can span several orders of magnitude.[17][18] | Wide, dependent on sequencing depth. |
| Throughput | Low to medium. | High, suitable for screening in multi-well plate formats. | Low to medium, depending on the complexity of library preparation and sequencing. |
| Time to Result | 1-2 days. | 1-3 days (including cell culture and transfection).[13] | Several days to over a week (including library preparation, sequencing, and data analysis).[9] |
| Cost | Moderate (requires purified components and potentially radioisotopes). | Moderate (requires reagents, plasmids, and a luminometer). | High (requires specialized reagents, high-throughput sequencing, and significant computational resources).[9] |
| Information Provided | Direct inhibitory effect on the transcription of a specific DNA template. | Activity of a specific promoter in a cellular context. | Genome-wide, unbiased view of active transcription and regulatory elements.[9][10] |
| Advantages | Direct biochemical measurement of transcription inhibition. Good for mechanistic studies of transcription factor displacement. | Highly sensitive and quantitative. Amenable to high-throughput screening. Reflects in-cell activity.[6] | Provides a global and high-resolution view of transcription. Can identify novel regulatory elements.[10][11] |
| Limitations | In vitro system may not fully recapitulate cellular conditions. Limited to specific DNA templates. | Indirect measurement of transcription. Prone to artifacts from overexpression of reporter constructs. | Complex and expensive protocol. Data analysis is computationally intensive.[9][19] |
Experimental Protocols
This compound-Based In Vitro Transcription Assay
This protocol is a representative method for assessing the inhibitory effect of this compound on the transcription of a specific gene promoter in a cell-free system.
a. Materials:
-
Linearized DNA template containing a GC-rich promoter (e.g., DHFR promoter) and a reporter gene sequence.
-
RNA Polymerase (e.g., E. coli or eukaryotic RNA Polymerase II).[4]
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P] UTP).[5]
-
Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT).[20]
-
This compound stock solution.
-
RNA loading buffer (containing formamide).[5]
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager or autoradiography film.
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, rNTPs (including the radiolabeled rNTP), and the linearized DNA template.
-
This compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-Plicamycin control.
-
Initiation: Add RNA Polymerase to each tube to start the transcription reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).[21]
-
Termination: Stop the reactions by adding RNA loading buffer.[5]
-
Analysis: Denature the samples by heating and then separate the RNA transcripts by size using denaturing PAGE.
-
Detection: Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film.
-
Quantification: Quantify the intensity of the bands corresponding to the full-length transcript. Calculate the percent inhibition of transcription at each this compound concentration and determine the IC50 value.
Luciferase Reporter Assay for Sp1-Regulated Promoter Activity
This protocol describes how to measure the activity of a promoter known to be regulated by the Sp1 transcription factor, and how to use this compound as an inhibitor.
a. Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Luciferase reporter plasmid containing the Sp1-responsive promoter of interest upstream of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[8]
-
Cell culture medium and supplements.
-
Transfection reagent.
-
This compound stock solution.
-
Dual-luciferase reporter assay system.
-
Luminometer.
b. Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the dual-luciferase assay kit.[7]
-
Luminescence Measurement: Transfer the cell lysates to a luminometer plate. Measure the firefly luciferase activity, then add the second reagent to quench the firefly signal and measure the Renilla luciferase activity.[13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in promoter activity in response to this compound treatment.
Precision Run-On Sequencing (PRO-seq)
This is a summary of the key steps in a PRO-seq experiment to map active RNA polymerases genome-wide.
a. Materials:
-
Cultured cells or isolated nuclei.
-
Permeabilization buffer.
-
Biotin-labeled ribonucleoside triphosphates (Biotin-NTPs).[10]
-
Nuclear run-on buffer.
-
TRIzol reagent for RNA extraction.
-
Streptavidin-coated magnetic beads.
-
Reagents for library preparation (reverse transcriptase, PCR primers, adapters).
-
High-throughput sequencer.
b. Procedure:
-
Cell Permeabilization: Treat cells with a mild detergent to permeabilize the cell membrane and deplete endogenous NTPs, which halts transcription.[11]
-
Nuclear Run-On: Incubate the permeabilized cells or isolated nuclei with Biotin-NTPs. Engaged RNA polymerases will incorporate one or more biotinylated nucleotides into the 3' end of the nascent RNA.[10]
-
RNA Isolation: Extract the total RNA from the cells.
-
Nascent RNA Enrichment: Fragment the RNA and then enrich for the biotin-labeled nascent transcripts using streptavidin-coated magnetic beads.
-
Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the enriched nascent RNA. Perform reverse transcription to generate cDNA, followed by PCR amplification to create a sequencing library.[12]
-
Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. The 5' end of each read corresponds to the position of the active RNA polymerase. Analyze the data to identify regions of active transcription, determine transcription levels, and identify transcription start sites and enhancers.[14][19][22]
Mandatory Visualizations
Caption: Workflow for a this compound-based in vitro transcription assay.
Caption: Workflow for a Luciferase Reporter Assay with this compound treatment.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. Mithramycin A (this compound), DNA and RNA polymerase inhibitor (CAS 18378-89-7) | Abcam [abcam.com]
- 3. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 9. pluto.bio [pluto.bio]
- 10. Precision run-on sequencing (PRO-seq) for microbiome transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRO-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 12. PRO-Seq [illumina.com]
- 13. google.com [google.com]
- 14. kth.diva-portal.org [kth.diva-portal.org]
- 15. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Versatile Luciferases: New Tools for Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. training.vbc.ac.at [training.vbc.ac.at]
- 20. In vitro Transcription assay for cyanobacterial DNA-dependent RNA Polymerase [protocols.io]
- 21. neb.com [neb.com]
- 22. biorxiv.org [biorxiv.org]
A Comparative Guide to Plicamycin and Other Small Molecule Inhibitors of the Sp1 Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Plicamycin and other notable small molecule inhibitors targeting the Specificity Protein 1 (Sp1) transcription factor. Sp1 is a critical regulator of gene expression involved in various cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer. This document summarizes key performance data, details experimental methodologies for evaluating these inhibitors, and visualizes relevant biological pathways and workflows.
Introduction to Sp1 Inhibition
The transcription factor Sp1 binds to GC-rich promoter regions of numerous genes, regulating their expression. In many cancer cells, Sp1 is overexpressed and contributes to tumor growth, proliferation, and survival.[1] Consequently, inhibiting Sp1 has emerged as a promising therapeutic strategy. Small molecule inhibitors of Sp1 primarily act by interfering with the binding of Sp1 to DNA, thereby modulating the transcription of its target genes.
Comparative Analysis of Sp1 Inhibitors
This section compares this compound (also known as Mithramycin A) with other small molecule inhibitors of Sp1, including the this compound analog EC-8042, Terameprocol, and Chromomycin A3.
Mechanism of Action
-
This compound (Mithramycin A): This aureolic acid antibiotic binds to the minor groove of GC-rich DNA sequences, effectively displacing Sp1 and other Sp family transcription factors from their binding sites on gene promoters.[2] This leads to the downregulation of Sp1 target genes involved in cell cycle progression, angiogenesis, and apoptosis.[3][4]
-
EC-8042: As a mithramycin analog, EC-8042 shares a similar mechanism of action with this compound, inhibiting Sp1 binding to GC-rich DNA.[5][6] It has been developed to have an improved safety profile compared to its parent compound.[7]
-
Terameprocol: This compound selectively inhibits the transcription of Sp1-dependent genes.[8] It has been shown to down-regulate the expression of genes such as survivin and CDC2, leading to cell cycle arrest and apoptosis.[8][9]
-
Chromomycin A3: Similar to this compound, Chromomycin A3 is an aureolic acid antibiotic that binds to GC-rich DNA sequences, blocking the binding of Sp1 to target gene promoters.[10]
Performance Data
The following table summarizes the available quantitative data for the discussed Sp1 inhibitors. It is important to note that the experimental conditions under which these values were obtained may vary between studies, making direct comparisons challenging.
| Inhibitor | Target Cell Line | Assay Type | IC50 Value | Reference |
| This compound (Mithramycin A) | A375 (Melanoma) | Cell Viability | 1.04 µM (24h) | [11] |
| A375 (Melanoma) | Cell Viability | 34.33 nM (48h) | [11] | |
| A375 (Melanoma) | Cell Viability | 15.5 nM (72h) | [11] | |
| EC-8042 | Sarcoma Cell Lines | Cell Viability | 0.107 - 0.311 µM | [5] |
| Terameprocol | Not specified | Not specified | Not specified | |
| Chromomycin A3 | Not specified | Not specified | Not specified |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Workflows
Sp1 Signaling Pathway Inhibition
The following diagram illustrates the general mechanism by which small molecule inhibitors like this compound disrupt Sp1-mediated transcription.
Caption: General mechanism of Sp1 inhibition by small molecules.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine the in vivo binding of Sp1 to specific gene promoters.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Experimental Workflow: Luciferase Reporter Assay
This assay measures the transcriptional activity of an Sp1-responsive promoter.
Caption: Workflow for Luciferase Reporter Assay.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively assess the binding of Sp1 to a specific DNA probe in vitro and the ability of an inhibitor to disrupt this binding.
Materials:
-
Nuclear extract containing Sp1 protein.
-
Biotin- or radioactively-labeled DNA probe containing a consensus Sp1 binding site.
-
Unlabeled "cold" competitor probe.
-
Sp1 inhibitor (e.g., this compound).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) non-specific competitor DNA.
-
Native polyacrylamide gel.
-
TBE buffer.
Protocol:
-
Prepare binding reactions in separate tubes:
-
Control: Binding buffer, labeled probe, nuclear extract.
-
Competitor: Binding buffer, labeled probe, unlabeled competitor probe, nuclear extract.
-
Inhibitor: Binding buffer, labeled probe, Sp1 inhibitor, nuclear extract.
-
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
Transfer the DNA to a nylon membrane (for biotin-labeled probes) or expose the gel to X-ray film (for radioactively-labeled probes).
-
Develop the membrane or film to visualize the DNA-protein complexes. A shifted band indicates Sp1 binding, which should be diminished in the presence of the inhibitor.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To quantify the in vivo association of Sp1 with a target gene promoter in the presence or absence of an inhibitor.
Materials:
-
Cells treated with Sp1 inhibitor or vehicle control.
-
Formaldehyde (for crosslinking).
-
Glycine (to quench crosslinking).
-
Cell lysis buffer.
-
Sonication or micrococcal nuclease for chromatin shearing.
-
Anti-Sp1 antibody.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Phenol:chloroform for DNA purification.
-
Primers for qPCR targeting the promoter of interest and a negative control region.
-
qPCR master mix.
Protocol:
-
Crosslink proteins to DNA by adding formaldehyde directly to the cell culture media.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin with anti-Sp1 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by incubating with proteinase K at 65°C.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the amount of precipitated promoter DNA by qPCR using specific primers.[10]
Luciferase Reporter Assay
Objective: To measure the effect of an Sp1 inhibitor on the transcriptional activity of an Sp1-driven promoter.
Materials:
-
Cells for transfection.
-
Luciferase reporter plasmid containing an Sp1-responsive promoter upstream of the luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Sp1 inhibitor.
-
Passive lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Protocol:
-
Co-transfect cells with the Sp1-responsive luciferase reporter plasmid and the control plasmid.
-
After 24-48 hours, treat the cells with various concentrations of the Sp1 inhibitor or vehicle control.
-
Incubate for the desired treatment period.
-
Wash the cells with PBS and lyse them with passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to the lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.[3][12][13]
Western Blotting
Objective: To determine the effect of an Sp1 inhibitor on the total protein expression level of Sp1.
Materials:
-
Cells treated with Sp1 inhibitor or vehicle control.
-
RIPA or similar lysis buffer with protease inhibitors.
-
BCA or Bradford protein assay reagent.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against Sp1.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the treated and control cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Sp1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. entrechem.com [entrechem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mithramycin A and Mithralog EC-8042 Inhibit SETDB1 Expression and Its Oncogenic Activity in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
Plicamycin Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Plicamycin, also known as Mithramycin, is a potent antineoplastic agent that has garnered significant interest for its unique mechanism of action.[1] Its clinical application, however, has been hampered by considerable toxicity. This has spurred extensive research into the development of this compound derivatives with improved therapeutic indices. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound derivatives, presenting quantitative data on their biological performance, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and the research workflow.
Performance Comparison of this compound Derivatives
The antitumor activity of this compound and its derivatives is primarily attributed to their ability to bind to GC-rich DNA sequences, thereby inhibiting the binding of transcription factors like Sp1.[1] This leads to the downregulation of genes crucial for tumor growth and survival. Modifications to the parent this compound structure, particularly at the C3-side chain and the sugar moieties, have yielded analogues with enhanced potency and reduced toxicity.
Key derivatives such as MTM-SDK (also known as EC-8042) and MTM-SK have demonstrated significantly improved pharmacological profiles compared to the parent compound, Mithramycin A (MTM-A).[2] These "mithralogs" often exhibit increased anticancer activity and a better therapeutic index.[2][3] For instance, MTM-SDK and MTM-SK were found to be highly effective in inhibiting the proliferation of prostate cancer cells.[2] Furthermore, modifications of the terminal carboxylic acid on the shorter side chain of Mithramycin SA have led to derivatives with anticancer activity comparable to that of MTM-SK.[4]
Below is a summary of the in vitro cytotoxicity of selected this compound derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Mithramycin A (this compound) | TC-32 | Ewing Sarcoma | ~50-100 | [2] |
| PC-3 | Prostate Cancer | ~100-200 | [2] | |
| A2780 | Ovarian Cancer | ~20 | [5] | |
| IGROV1 | Ovarian Cancer | ~30 | [5] | |
| OVCAR3 | Ovarian Cancer | ~40 | [5] | |
| MTM-SDK (EC-8042) | PC-3 | Prostate Cancer | More potent than MTM-A | [2] |
| LNCaP | Prostate Cancer | More potent than MTM-A | [2] | |
| A2780 | Ovarian Cancer | Potent inhibitor | [5] | |
| IGROV1 | Ovarian Cancer | Potent inhibitor | [5] | |
| OVCAR3 | Ovarian Cancer | Potent inhibitor | [5] | |
| MTM-SK | PC-3 | Prostate Cancer | More potent than MTM-A | [2] |
| LNCaP | Prostate Cancer | More potent than MTM-A | [2] | |
| Mithramycin SA Analogs | A549 | Non-small cell lung cancer | Activity comparable to MTM-SK | [4][6] |
Note: IC50 and GI50 values are measures of the concentration of a drug that is required for 50% inhibition of cell growth. These values can vary depending on the specific experimental conditions.
Key Structure-Activity Relationship Insights
The accumulated data from various studies highlight several key SAR trends for this compound derivatives:
-
C3-Side Chain: Modifications to the acyl side chain at the C3 position of the aglycone are crucial for modulating biological activity. Shortening or altering the functionality of this side chain can significantly impact both potency and toxicity.[3]
-
Sugar Moieties: The nature of the sugar residues attached to the chromophore also plays a significant role. Specific sugar combinations can influence DNA binding affinity and selectivity.
-
Reduced Toxicity: Several mithralogs have been developed that exhibit lower toxicity compared to the parent this compound, a critical factor for their potential clinical translation.[2]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of this compound derivatives.
Cytotoxicity Assays (e.g., MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Electrophoretic Mobility Shift Assay (EMSA) for Sp1-DNA Binding
EMSA is used to detect protein-DNA interactions, in this case, the inhibition of Sp1 binding to its consensus DNA sequence by this compound derivatives.[7]
Materials:
-
Nuclear extracts containing Sp1 protein
-
Radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the Sp1 binding site
-
This compound derivatives
-
Polyacrylamide gel and electrophoresis apparatus
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))
Procedure:
-
Prepare binding reactions by incubating the nuclear extract with the labeled probe in the binding buffer.
-
For competition assays, add an excess of unlabeled ("cold") probe.
-
For inhibition assays, pre-incubate the nuclear extract with varying concentrations of the this compound derivative before adding the labeled probe.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the labeled probe by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of the this compound derivative indicates inhibition of Sp1 binding.[8][9][10]
Sp1-Luciferase Reporter Assay
This assay measures the transcriptional activity of Sp1 in living cells.
Materials:
-
Cancer cell line
-
A luciferase reporter plasmid containing a promoter with Sp1 binding sites
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization
-
Transfection reagent
-
This compound derivatives
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the Sp1-luciferase reporter plasmid and the control plasmid.
-
After an appropriate incubation period, treat the transfected cells with different concentrations of the this compound derivatives.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of Sp1-mediated transcription.
Visualizing the SAR Workflow and Mechanism of Action
To better understand the logical flow of structure-activity relationship studies and the molecular mechanism of this compound derivatives, the following diagrams have been generated using Graphviz.
Caption: A general workflow for the structure-activity relationship (SAR) studies of this compound derivatives.
References
- 1. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Semi-synthetic Mithramycin SA Derivatives with Improved Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-synthetic mithramycin SA derivatives with improved anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 10. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
Validating the Selective Inhibition of Gene Promoters by Plicamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Plicamycin, also known as Mithramycin, is a well-characterized antineoplastic antibiotic that selectively inhibits the transcription of genes with GC-rich promoter regions. Its mechanism of action involves binding to GC-rich DNA sequences, thereby displacing crucial transcription factors, most notably Specificity Protein 1 (Sp1). This targeted inhibition of oncogene promoters has made this compound a subject of significant interest in cancer research. However, its clinical application has been hampered by considerable toxicity. This guide provides a comprehensive comparison of this compound with alternative strategies for selective gene promoter inhibition, supported by experimental data and detailed methodologies.
Mechanism of Action: this compound's Targeting of GC-Rich Promoters
This compound exerts its inhibitory effect by binding to the minor groove of GC-rich DNA sequences. This interaction physically obstructs the binding of transcription factors, such as Sp1, which recognize and bind to these GC boxes in the promoter regions of many genes, including prominent oncogenes like c-myc, Dihydrofolate Reductase (DHFR), and Vascular Endothelial Growth Factor (VEGF). The displacement of Sp1 prevents the recruitment of the transcriptional machinery, leading to a selective downregulation of these target genes.[1][2][3]
Caption: this compound binds to GC-rich promoter regions, displacing Sp1 and inhibiting transcription.
Performance Comparison: this compound vs. Alternatives
The quest for more specific and less toxic inhibitors of gene promoters has led to the development of this compound analogs and entirely new therapeutic strategies. This section compares the performance of this compound with these alternatives.
Small Molecule Inhibitors
Several small molecules have been developed to target specific gene promoters, offering potential advantages in terms of selectivity and reduced off-target effects compared to the broad GC-rich targeting of this compound.
| Inhibitor | Target Promoter(s) | Mechanism of Action | IC50 / Effective Concentration | Key Findings & Limitations |
| This compound (Mithramycin A) | GC-rich promoters (e.g., c-myc, DHFR, VEGF) | Binds GC-rich DNA, displaces Sp1 transcription factor.[1][2][3] | Lethal to HeLa cells at 0.5 µg/mL.[4] Inhibition of c-myc and DHFR transcription demonstrated.[5][6] | Broad activity against Sp1-regulated genes. Significant dose-limiting toxicity.[7] |
| This compound Analogs (MTM-SDK, MTM-SK, EC-8042) | GC-rich promoters (Sp1-regulated) | Similar to this compound, with improved pharmacological properties.[8] | MTD for MTM-SDK and MTM-SK are 4- and 32-fold higher than this compound in mice, respectively.[8] | Improved therapeutic window and reduced toxicity compared to this compound.[8] Still relies on GC-richness for selectivity. |
| Stauprimide | MYC | Inhibits nuclear localization of the MYC transcription factor NME2.[9] | Suppresses MYC transcription in various cancer cell lines.[9] | Highly selective for MYC transcription. Mechanism is indirect. |
| Triptolide | General RNA Polymerase II promoters | Covalently binds to the XPB subunit of TFIIH, inhibiting transcription initiation.[10] | IC50 for total RNA synthesis inhibition in A549 and THP-1 cells are 139 nM and 105 nM, respectively.[11] | Potent, broad-spectrum transcription inhibitor.[12] Lacks selectivity for specific gene promoters. |
| VPC-70063 | c-Myc | Inhibits Myc-Max transcriptional activity.[13] | IC50 of 8.9 µM in a c-Myc luciferase reporter assay.[13] | Directly targets the Myc-Max interaction. |
| PTC-510 | VEGF | Targets VEGF mRNA UTR-mediated regulation of stress-induced VEGF production.[14] | IC50 of ~6 nM for inhibiting hypoxia-induced VEGF expression in HeLa cells.[14] | Highly potent and selective for VEGF expression under hypoxic conditions.[14] |
| Trimetrexate (and analogs) | DHFR | Dihydrofolate reductase inhibitor, indirectly affecting DNA synthesis.[15][16] | A potent analog showed an IC50 of 8.7 ± 1.9 nM for S. mutans DHFR.[16][17] | Well-established class of drugs.[18] Does not directly inhibit the promoter. |
Technology-Based Approaches
Advanced technologies like CRISPR-dCas9 offer a programmable and highly specific alternative to small molecule inhibitors for gene promoter regulation.
| Technology | Mechanism of Action | Advantages | Limitations |
| CRISPR interference (CRISPRi) | A catalytically dead Cas9 (dCas9) is guided by a single-guide RNA (sgRNA) to a specific promoter sequence, sterically hindering the binding of transcriptional machinery. | Highly specific and programmable for virtually any gene promoter. Can achieve robust gene knockdown. | Requires delivery of genetic material (dCas9 and sgRNA) into cells. Potential for off-target binding of the sgRNA. |
Experimental Protocols for Validation
Validating the selective inhibition of gene promoters requires a multi-faceted approach, combining techniques to assess transcription factor binding, promoter activity, and overall gene expression.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor, such as Sp1, and to assess how this binding is affected by an inhibitor like this compound.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-Sp1). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome to identify regions of enrichment, which correspond to the binding sites of the transcription factor.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Reporter Gene Assays
Reporter gene assays are a powerful tool to quantify the activity of a specific gene promoter in response to an inhibitor.
Protocol Outline:
-
Construct Preparation: Clone the promoter sequence of interest upstream of a reporter gene (e.g., luciferase or green fluorescent protein) in an expression vector.
-
Transfection: Transfect the reporter construct into the desired cell line.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of the inhibitor (e.g., this compound).
-
Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter protein. For luciferase, this involves adding a substrate and measuring the resulting luminescence.
-
Data Normalization: Co-transfect a second reporter vector with a constitutive promoter to normalize for transfection efficiency and cell viability.
Caption: Workflow for a reporter gene assay to measure promoter activity.
RNA Sequencing (RNA-seq)
RNA-seq provides a global view of the transcriptome, allowing for an unbiased assessment of an inhibitor's effect on the expression of all genes.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from cells treated with the inhibitor and from control cells.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and convert the remaining RNA into a cDNA library. This involves fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the cDNA library.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Quantify the expression level of each gene and perform differential expression analysis to identify genes that are significantly up- or downregulated by the inhibitor.
Caption: Workflow for RNA Sequencing (RNA-seq) analysis.
Conclusion
This compound remains a valuable tool for studying the role of Sp1 and GC-rich promoters in gene regulation. Its mechanism of action is well-understood, and it serves as a benchmark for the development of new promoter-targeted therapies. However, its clinical utility is limited by its toxicity. The development of this compound analogs with improved safety profiles represents a promising advancement.
For highly specific and programmable gene silencing, CRISPRi technology offers a powerful alternative, albeit with its own set of delivery challenges. The growing arsenal of small molecule inhibitors targeting specific transcription factors and promoter elements provides an expanding toolkit for researchers. The choice of inhibitor will ultimately depend on the specific research question, balancing the need for selectivity, potency, and a well-characterized mechanism of action. The experimental protocols outlined in this guide provide a robust framework for validating the efficacy and selectivity of any chosen approach to gene promoter inhibition.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. What are Sp1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mithramycin blocks transcriptional initiation of the c-myc P1 and P2 promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. c-Myc (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 16. New small-molecule inhibitors of dihydrofolate reductase inhibit Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New small-molecule inhibitors of dihydrofolate reductase inhibit Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hoechst and Plicamycin for Live-Cell DNA Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for live-cell DNA imaging is critical for generating accurate and reliable data. This guide provides a detailed comparison of two DNA-binding fluorescent dyes, Hoechst and Plicamycin, supported by experimental data and protocols to aid in making an informed decision for your specific research needs.
Introduction
Live-cell imaging allows for the real-time visualization of cellular processes, and fluorescent DNA dyes are indispensable tools for nuclear labeling, cell cycle analysis, and tracking cellular dynamics. Hoechst dyes, particularly Hoechst 33342, are widely used for their high cell permeability and bright blue fluorescence. This compound, also known as Mithramycin, is an antineoplastic agent that also exhibits fluorescence upon binding to DNA. This guide will compare these two dyes based on their spectral properties, binding mechanisms, cell permeability, and potential for cytotoxicity and phototoxicity.
At a Glance: Hoechst vs. This compound
| Feature | Hoechst 33342 | This compound (Mithramycin) |
| Excitation Max | ~350-361 nm | ~470 nm[1] |
| Emission Max | ~461-497 nm | ~540 nm[1] |
| DNA Binding Preference | AT-rich regions (minor groove)[1] | GC-rich regions[1] |
| Cell Permeability | High[1] | Moderate (inferred from therapeutic use) |
| Primary Application | Live-cell DNA staining, cell cycle analysis | Anticancer therapeutic, transcription factor inhibition[1] |
| Toxicity | Low to moderate, phototoxic with UV excitation | High intrinsic cytotoxicity |
Spectral Properties
The choice of a fluorescent dye is often dictated by the available excitation sources and emission filters of the imaging system.
| Dye | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Hoechst 33342 | 350-361 | 461-497 |
| This compound | 470 | 540[1] |
Hoechst 33342 is excited by ultraviolet (UV) light and emits in the blue region of the spectrum. In contrast, this compound is excited by blue light (around 470 nm) and emits in the green-yellow region (around 540 nm)[1]. This difference in spectral properties is a key consideration for multicolor imaging experiments to minimize spectral overlap.
Mechanism of Action and DNA Binding
The interaction of the dye with DNA influences its specificity and potential effects on cellular processes.
Hoechst 33342
Hoechst 33342 is a bis-benzimide dye that binds to the minor groove of double-stranded DNA. It exhibits a strong preference for adenine-thymine (AT)-rich sequences[1]. This binding enhances its fluorescence quantum yield, resulting in a bright signal in the cell nucleus with low background fluorescence.
This compound
This compound is an aureolic acid antibiotic that also binds to the minor groove of DNA. However, it displays a preference for guanine-cytosine (GC)-rich sequences[1]. This binding is responsible for its ability to displace certain transcription factors, such as Sp1, from promoter regions, which underlies its anticancer activity[1].
Figure 1. DNA binding mechanism of Hoechst 33342 and this compound.
Performance in Live-Cell Imaging
Cell Permeability and Staining
Hoechst 33342 is well-known for its excellent cell permeability, allowing for the rapid and efficient staining of live cells without the need for permeabilization steps. An additional ethyl group in Hoechst 33342 makes it more lipophilic and thus more permeable than its counterpart, Hoechst 33258.
This compound , being an effective anticancer drug in cell culture, is evidently cell-permeable. However, its efficiency and kinetics as a live-cell imaging stain are not as well-characterized as Hoechst. One study has demonstrated the visualization of a this compound-iron complex within cells, confirming its potential for intracellular imaging.
Photostability and Cytotoxicity
A major concern in live-cell imaging is the potential for phototoxicity, where the excitation light and the fluorescent dye interact to produce reactive oxygen species that can damage and kill cells.
Hoechst 33342 is known to be phototoxic, particularly with prolonged exposure to UV light, which is required for its excitation. This can induce apoptosis and affect cell proliferation. Recent studies have shown that using very low concentrations of Hoechst 33342 (in the nanomolar range) can mitigate these effects, allowing for long-term imaging.
The phototoxicity of This compound in a live-cell imaging context has not been extensively studied. However, one report suggests that exciting at 470 nm helps to avoid photodegradation of the molecule[1]. As an antineoplastic agent, this compound is inherently cytotoxic, which is a significant drawback for its use in long-term live-cell imaging where preserving normal cell function is paramount.
Figure 2. Generalized experimental workflow for live-cell DNA imaging.
Experimental Protocols
Hoechst 33342 Staining for Live-Cell Imaging
-
Preparation of Staining Solution: Prepare a working solution of Hoechst 33342 in a balanced salt solution or complete cell culture medium. A typical concentration range is 0.1 to 5 µg/mL. For long-term imaging, concentrations as low as 7-28 nM have been shown to be effective while minimizing toxicity.
-
Cell Staining: Remove the culture medium from the adherent cells and add the Hoechst 33342 staining solution. For suspension cells, pellet the cells and resuspend them in the staining solution.
-
Incubation: Incubate the cells for 5 to 30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
Washing (Optional): The staining solution can be removed and replaced with fresh, pre-warmed culture medium. A wash step is not always necessary due to the low fluorescence of unbound Hoechst.
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and a blue emission filter (e.g., ~460 nm).
This compound Staining for Live-Cell Imaging (General Guidance)
Due to the limited information on this compound as a routine live-cell imaging dye, this protocol is a general guideline and requires significant optimization.
-
Preparation of Staining Solution: Prepare a working solution of this compound in a suitable buffer or culture medium. The optimal concentration for imaging needs to be determined empirically, starting from low nanomolar concentrations and assessing both signal intensity and cytotoxicity.
-
Cell Staining: Add the this compound solution to the cell culture.
-
Incubation: Incubate the cells for a predetermined period, protected from light.
-
Washing: Wash the cells with fresh medium to remove unbound this compound.
-
Imaging: Image the cells using a fluorescence microscope with an excitation source around 470 nm and an emission filter around 540 nm.
Conclusion
For routine and long-term live-cell DNA imaging, Hoechst 33342 remains the superior choice over this compound. Its high cell permeability, well-characterized spectral properties, and extensive documentation of protocols and toxicity profiles make it a reliable and versatile tool. While its phototoxicity with UV excitation is a consideration, this can be managed by optimizing dye concentration and imaging parameters.
This compound , on the other hand, is not primarily an imaging agent. Its inherent cytotoxicity as an anticancer drug poses a significant challenge for live-cell studies where maintaining cell health is crucial. While it is fluorescent and cell-permeable, the lack of established protocols and comprehensive data on its phototoxicity and performance as a live-cell stain limits its utility in this application. Its unique GC-binding preference and distinct spectral properties may warrant its use in specific, short-term experimental contexts where these features are advantageous, but this would require extensive validation and optimization by the researcher.
References
Plicamycin's Synergistic Potential: A Comparative Guide to Combination Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic that has garnered renewed interest for its potential in combination cancer therapies. By inhibiting the transcription factor Sp1, this compound can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents, offering a promising strategy to overcome drug resistance and enhance treatment efficacy. This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapies, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Synergistic Effects with Doxorubicin in Breast Cancer Stem Cells
The combination of this compound and Doxorubicin has shown significant synergistic activity against therapy-resistant breast cancer stem cells (bCSCs). This compound's inhibition of Sp1 leads to the transcriptional suppression of chemoresistance and self-renewal genes in bCSCs. This creates an antisurvival microenvironment that enhances Doxorubicin-induced apoptosis.[1]
Quantitative Data:
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy |
| Breast Cancer Stem Cells | This compound | Data not specified | < 1.0 | Synergistic |
| Doxorubicin | Data not specified | |||
| This compound + Doxorubicin | Data not specified |
Note: While the study confirms synergy with a Combination Index (CI) of less than 1.0, specific IC50 values for the combination were not provided in the abstract.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Breast cancer stem cells were isolated and cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of this compound, Doxorubicin, or a combination of both for 48 hours.
-
Analysis: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The combination index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism, additivity, or antagonism).
Signaling Pathway:
References
Comparative Guide: qPCR vs. RNA-Seq for Validating Plicamycin-Induced Gene Expression Changes
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two predominant molecular biology techniques, Quantitative Polymerase Chain Reaction (qPCR) and Ribonucleic Acid Sequencing (RNA-Seq), for the confirmation and analysis of gene expression alterations following treatment with Plicamycin. This compound (also known as Mithramycin) is an antineoplastic antibiotic that functions by binding to GC-rich regions of DNA, thereby inhibiting the initiation of RNA synthesis.[1][2][3] This mechanism particularly affects the transcription of genes regulated by factors that bind to GC-rich promoter elements, such as Specificity Protein 1 (Sp1).[4][5][6][7] Consequently, accurate quantification of changes in target gene expression is crucial for understanding its therapeutic effects and mechanism of action.
Methodology Comparison: qPCR vs. RNA-Seq
Choosing the appropriate technology depends on the specific research objectives, from targeted validation of a few genes to broad, discovery-based transcriptome profiling.
| Feature | Quantitative PCR (qPCR) | RNA-Sequencing (RNA-Seq) |
| Principle | Amplification and real-time detection of specific cDNA sequences using fluorescent probes or dyes. | High-throughput sequencing of the entire cDNA population (transcriptome). |
| Scope | Targeted; analyzes a pre-selected, small number of genes.[8] | Genome-wide; provides a comprehensive profile of all expressed genes.[8] |
| Primary Use Case | Gold standard for validating expression changes of known target genes.[9][10] | Discovery of novel genes, alternative splice variants, and global expression patterns.[8][11] |
| Sensitivity | Highly sensitive, capable of detecting low-abundance transcripts.[8] | Sensitivity depends on sequencing depth; can detect low-abundance transcripts with sufficient reads.[12] |
| Specificity | Very high, determined by the primers and probes designed for specific targets.[8] | High, but can be affected by mapping ambiguity, especially with gene isoforms. |
| Cost per Sample | Lower, especially for a small number of target genes.[8] | Higher, though costs are decreasing. Becomes more cost-effective for large-scale gene analysis.[11] |
| Throughput | High for a limited number of genes across many samples. | High-throughput for analyzing thousands of genes in multiple samples simultaneously.[11][13] |
| Data Analysis | Relatively straightforward; involves calculating relative quantification (e.g., ΔΔCt). | Complex; requires specialized bioinformatics pipelines for alignment, quantification, and differential expression analysis.[12] |
Quantitative Data Summary
The following table presents hypothetical data illustrating the results from a study investigating the effect of this compound on Sp1-regulated genes in a cancer cell line. Data is shown as fold change relative to an untreated control.
| Gene Symbol | Gene Name | Function | qPCR Fold Change (this compound vs. Control) | RNA-Seq Fold Change (this compound vs. Control) |
| SP1 | Specificity Protein 1 | Transcription factor | -5.2 ± 0.4 | -5.5 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -8.9 ± 0.7 | -9.2 |
| MYC | MYC Proto-Oncogene | Cell cycle progression, proliferation | -12.5 ± 1.1 | -13.1 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | +3.1 ± 0.3 | +2.9 |
| ACTB | Beta-Actin | Housekeeping/Reference Gene | No significant change | No significant change |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Housekeeping/Reference Gene | No significant change | No significant change |
Note: Data are representative examples. CDKN1A (p21) can be activated by p53, which has been shown to be upregulated following this compound treatment in some contexts.[14]
Visualized Workflows and Pathways
This compound's Mechanism of Action
The diagram below illustrates the established mechanism of this compound. The drug enters the cell and binds to GC-rich DNA sequences within gene promoters. This physically obstructs the binding of transcription factors like Sp1, leading to the downregulation of target gene expression.[4][15]
Caption: this compound inhibits transcription by blocking Sp1 binding to GC-rich DNA.
Experimental Workflow Comparison
This workflow outlines the key steps for analyzing gene expression changes using both qPCR and RNA-Seq, from sample preparation to final data interpretation.
Caption: Workflow for qPCR and RNA-Seq analysis of this compound-treated cells.
Detailed Experimental Protocols
Cell Treatment and RNA Extraction
-
Cell Culture: Plate a human cancer cell line known to express Sp1 (e.g., HeLa, A2780 ovarian cancer cells) at a density that ensures 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours). Include at least three biological replicates for each condition.
-
Cell Lysis and RNA Extraction:
-
Wash cells with cold PBS.
-
Lyse cells directly in the culture dish using a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Extract total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.
-
-
RNA Quality Control:
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for RNA-Seq.
-
Protocol for qPCR Analysis
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
-
Primer Design:
-
Design primers for target genes (e.g., SP1, VEGFA, MYC) and at least two stable reference genes (e.g., ACTB, GAPDH). Primers should span exon-exon junctions to prevent amplification of any residual genomic DNA.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 384-well plate. For a typical 10 µL SYBR Green reaction:
-
5 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL cDNA (diluted 1:10)
-
3 µL Nuclease-free water
-
-
Include technical triplicates for each sample and no-template controls for each primer pair.
-
-
Thermocycling:
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each well.
-
Calculate the relative gene expression using the comparative Cq (ΔΔCq) method, normalizing the target gene expression to the geometric mean of the reference genes.
-
Protocol for RNA-Seq Analysis
-
Library Preparation:
-
Starting with 100-1000 ng of high-quality total RNA (RIN ≥ 8), prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA or a 3' mRNA-Seq kit).
-
This process typically involves:
-
mRNA isolation using poly-A selection.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and ligation of sequencing adapters with unique dual indexes for multiplexing.
-
PCR amplification of the library.
-
-
-
Library Quality Control:
-
Validate the size distribution of the final libraries using a Bioanalyzer.
-
Quantify the libraries accurately using a fluorometric method (e.g., Qubit) or qPCR-based methods.
-
-
Sequencing:
-
Pool the indexed libraries in equimolar concentrations.
-
Perform sequencing on an Illumina platform (e.g., NextSeq or NovaSeq), aiming for a minimum of 20 million single-end or paired-end reads per sample for differential gene expression analysis.[12]
-
-
Bioinformatic Analysis:
-
Read Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify genes that are significantly up- or down-regulated between this compound-treated and control samples.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biostate.ai [biostate.ai]
- 9. biostate.ai [biostate.ai]
- 10. oaepublish.com [oaepublish.com]
- 11. alitheagenomics.com [alitheagenomics.com]
- 12. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 13. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mithramycin blocks transcriptional initiation of the c-myc P1 and P2 promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Safety Operating Guide
Safe Disposal of Plicamycin: A Procedural Guide for Laboratory Professionals
The proper disposal of Plicamycin, an antineoplastic antibiotic, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a potent cytotoxic agent, all materials contaminated with this compound must be handled and disposed of as hazardous waste, adhering to stringent federal, state, and local regulations. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound and associated materials in a laboratory setting.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed and toxic in contact with skin.[1] Therefore, strict adherence to safety protocols is mandatory to minimize exposure risks.
| Personal Protective Equipment (PPE) | Handling Precautions |
| Gloves: Nitrile rubber gloves | Wear appropriate protective gloves to prevent skin contact.[1] |
| Eye Protection: Goggles (European standard - EN 166) | Ensure that eyewash stations are readily accessible.[1] |
| Lab Coat/Gown: Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection: NIOSH/MSHA approved respirator | Use in areas with inadequate ventilation or when handling powders.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be conducted in accordance with hazardous waste regulations. The following steps outline a general procedure that should be adapted to comply with the specific requirements of your institution and local authorities.
1. Segregation and Collection of this compound Waste:
All items that have come into contact with this compound are considered hazardous waste and must be segregated from regular trash. This includes:
-
Unused or expired this compound
-
Empty vials and packaging
-
Contaminated labware (e.g., syringes, needles, petri dishes)
-
Contaminated PPE (gloves, gowns, masks)
-
Spill cleanup materials
These materials should be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[2] The containers should be marked with "HAZARDOUS DRUG WASTE ONLY".[2]
2. On-Site Deactivation (if applicable and permitted):
Consult your institution's safety officer and local regulations regarding the feasibility of on-site deactivation of this compound. Chemical deactivation methods, if available and approved, should be performed in a designated and properly ventilated area, such as a chemical fume hood.
3. Packaging and Labeling for Off-Site Disposal:
-
Ensure that hazardous waste containers are securely sealed to prevent leakage.
-
Label each container with the contents ("this compound Waste"), the hazard classification (e.g., "Toxic"), and the date of accumulation.
-
Store the sealed and labeled containers in a secure, designated hazardous waste accumulation area while awaiting pickup.[2]
4. Off-Site Disposal:
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.[2] The primary methods for the final disposal of hazardous drug waste are incineration or a licensed sanitary landfill for toxic wastes.[2] Ensure that the chosen disposal company provides a manifest that documents the chain of custody and final disposal of the waste, in compliance with EPA regulations.[3]
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear double gloves, a gown, eye protection, and a respirator.
-
Contain the Spill: Use a spill kit specifically designed for hazardous drugs. For liquid spills, use absorbent pads. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Area: Carefully collect all contaminated materials and place them in a designated hazardous waste container. Clean the spill area with an appropriate decontamination solution, as recommended by your institution's safety protocols.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheet (SDS) for the most current and detailed information.
References
Personal protective equipment for handling Plicamycin
Plicamycin, also known as Mithramycin, is a potent cytotoxic agent used in research and as an antineoplastic drug.[1][2][3] Due to its hazardous nature, including being harmful if swallowed and toxic upon skin contact, stringent safety protocols are imperative to protect laboratory personnel.[4][5] This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance, and it is crucial to understand its potential risks before handling. The following table summarizes its primary hazard statements as per the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Precautionary Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Warning |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | Danger[4] |
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound.[6] All personnel handling this compound must be trained in the proper use and disposal of PPE.[6] The following table outlines the minimum PPE requirements for various activities involving this compound.
| Activity | Recommended PPE |
| Preparation and Handling | Double gloves (chemotherapy-tested nitrile gloves), disposable gown (polypropylene with polyethylene coating), eye protection (goggles or face shield), and a NIOSH-approved respirator.[4][7][8] |
| Administration | Double gloves, disposable gown, and eye protection.[7][8] |
| Waste Disposal | Double gloves, disposable gown, and eye protection.[7][9] |
| Spill Cleanup | Industrial thickness gloves (>0.45mm), disposable gown, eye protection, and a NIOSH-approved respirator.[9] |
Standard Operating Procedure for this compound Handling
This protocol details the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound should be stored in a designated, clearly labeled, and restricted-access area.
-
Store in a dry, refrigerated, and light-protected environment as specified on the safety data sheet.[5]
2. Preparation of this compound Solutions:
-
All preparation activities must be conducted within a certified biological safety cabinet (BSC) to prevent aerosolization.[8]
-
Wear all required PPE as outlined in the table above.
-
Use Luer-lock syringes and needles or needleless systems to avoid leaks.[8]
-
When reconstituting the lyophilized powder, slowly inject the diluent to avoid frothing and aerosol generation.
-
Visually inspect the reconstituted solution for any particulate matter before use.
3. Administration:
-
When administering this compound in a research setting, ensure all personnel present are aware of the cytotoxic nature of the compound.
-
Use plastic-backed absorbent pads to line the work surface to contain any potential spills.
-
After administration, all contaminated materials must be disposed of as cytotoxic waste.
4. Decontamination and Cleaning:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated.
-
Use a suitable decontamination solution (e.g., sodium hypochlorite), followed by a rinse with water.
-
All cleaning materials must be disposed of as cytotoxic waste.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.
1. Immediate Response:
-
Alert others in the area of the spill.
-
Evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
If there is skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[5] If there is eye contact, flush the eyes with water for at least 15 minutes.[5] Seek immediate medical attention.
2. Spill Cleanup:
-
Don the appropriate PPE for spill cleanup.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Starting from the outer edge of the spill and working inwards, carefully clean the area.
-
Place all contaminated materials into a designated cytotoxic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a water rinse.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant sharps container labeled for cytotoxic waste.
-
Solid Waste: Gloves, gowns, absorbent pads, and other contaminated materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.
-
Liquid Waste: Unused this compound solutions should be disposed of as hazardous chemical waste, following institutional protocols. Do not pour down the drain.
-
All cytotoxic waste must be segregated from regular laboratory trash and handled by a specialized waste management service.
This compound Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
